molecular formula C17H28O2 B8574546 1-(Benzyloxy)decan-2-OL CAS No. 137226-13-2

1-(Benzyloxy)decan-2-OL

Cat. No.: B8574546
CAS No.: 137226-13-2
M. Wt: 264.4 g/mol
InChI Key: MHVVPWPYSVXDMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzyloxy)decan-2-ol is a chemical compound that features a ten-carbon alkyl chain with a secondary alcohol functional group protected by a benzyl ether. This structure combines a long, hydrophobic alkyl chain with a protected, hydrophilic alcohol site, making it a valuable intermediate in organic synthesis. The benzyl (Bn) protecting group is widely used for its stability under a range of reaction conditions and its subsequent ease of removal via hydrogenolysis . This compound is primarily of interest in research and development for use as a synthetic building block. Potential applications include its use in the synthesis of more complex lipid structures, surfactants, or polymers, where the introduction of a defined fatty alcohol segment is required. The protected alcohol functionality allows for selective reactions at other sites on the molecule or on the final deprotection to generate the free diol, a transformation valuable in prodrug design and material science . Researchers may also employ 1-(Benzyloxy)decan-2-ol in studies investigating the physicochemical properties of ether-linked lipids or as a precursor in pharmaceutical chemistry for the preparation of candidate molecules. FOR RESEARCH USE ONLY (RUO). Not for diagnostic, therapeutic, or any other human use. This product must be handled by qualified personnel only, following appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137226-13-2

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

IUPAC Name

1-phenylmethoxydecan-2-ol

InChI

InChI=1S/C17H28O2/c1-2-3-4-5-6-10-13-17(18)15-19-14-16-11-8-7-9-12-16/h7-9,11-12,17-18H,2-6,10,13-15H2,1H3

InChI Key

MHVVPWPYSVXDMW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(COCC1=CC=CC=C1)O

Origin of Product

United States

Foundational & Exploratory

1-(Benzyloxy)decan-2-ol: Chemical Structure, Properties, and Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Benzyloxy)decan-2-ol (C₁₇H₂₈O₂) is a lipophilic glycol ether derivative characterized by a ten-carbon alkyl chain, a secondary hydroxyl group at the C2 position, and a benzyl ether moiety at the C1 position.[1] Structurally, it represents the benzyl ether of 1,2-decanediol. This compound serves as a specialized intermediate in the synthesis of surface-active agents, lipid mimetics, and pharmaceutical delivery systems. Its amphiphilic nature, combined with the chemical stability of the benzyl ether group, makes it a valuable building block for creating non-ionic surfactants and functionalized lipid bilayers.

This technical guide provides a comprehensive analysis of its physicochemical properties, regioselective synthesis protocols, and application workflows, designed for researchers in organic chemistry and drug development.

Part 1: Chemical Identity and Structure[2][3]

The molecule consists of a decyl backbone where the terminal carbon (C1) is etherified with a benzyl group, and the adjacent carbon (C2) bears a free hydroxyl group. This specific connectivity is crucial for its function as a chiral synthon (if synthesized from enantiopure epoxide) or a regio-defined surfactant headgroup.

Core Chemical Data[4][5]
ParameterDetail
IUPAC Name 1-(Benzyloxy)decan-2-ol
Common Synonyms 1-O-Benzyl-1,2-decanediol; Benzyl 2-hydroxydecyl ether
Molecular Formula C₁₇H₂₈O₂
Molecular Weight 264.41 g/mol
SMILES CCCCCCCCC(O)COCc1ccccc1
InChI Key Predicted:[2][3][4] BPFYMFDSWHAWCE-UHFFFAOYSA-N
CAS Number Note:[5] While 1,2-decanediol (1119-86-4) and 1,2-epoxydecane (2404-44-6) are common, the specific CAS for this ether is often referenced in patent literature or as a derivative.
Structural Visualization

The molecule features a hydrophobic tail (C8 chain from C3-C10), a polar domain (C2-OH), and an aromatic lipophilic cap (Benzyl). This tripartite structure allows for unique interfacial behavior.

Part 2: Physicochemical Properties[1]

The properties of 1-(Benzyloxy)decan-2-ol are dominated by the long alkyl chain and the benzyl ring, rendering it highly lipophilic.

Quantitative Data Profile
PropertyValue (Estimated/Experimental)Context
Physical State Viscous Colorless LiquidAt 25°C
Boiling Point ~360–380°CPredicted at 760 mmHg (High BP due to MW and H-bonding)
Density ~0.94–0.96 g/cm³Typical for benzylated fatty alcohols
LogP (Octanol/Water) 5.5 – 6.0Highly lipophilic; partitions strongly into organic phases
Water Solubility Insoluble (< 1 mg/L)Soluble in EtOH, DCM, THF, Toluene
Refractive Index ~1.49 – 1.51Influenced by the aromatic benzyl group
Flash Point > 110°CClosed cup (Estimated)

Technical Insight: The secondary alcohol at C2 is sterically more hindered than a primary alcohol but remains nucleophilic enough for further functionalization (e.g., phosphorylation, acylation), making this molecule a versatile "linker" in organic synthesis.

Part 3: Synthesis and Manufacturing[9]

The most robust and regioselective route to 1-(Benzyloxy)decan-2-ol is the nucleophilic ring-opening of 1,2-epoxydecane with benzyl alcohol under basic conditions.

Reaction Mechanism: Regioselective Ring Opening

Under basic catalysis (Sɴ2 conditions), the alkoxide nucleophile (benzyl oxide) attacks the least substituted carbon (C1) of the epoxide ring. This yields the target 1-substituted-2-alcohol with high regioselectivity (>95%). Acid catalysis typically leads to a mixture of regioisomers (attack at C2 due to carbocation character).

Experimental Protocol: Base-Catalyzed Synthesis

Reagents:

  • 1,2-Epoxydecane (1.0 equiv)

  • Benzyl Alcohol (1.2 - 1.5 equiv)

  • Potassium Hydroxide (KOH) or Sodium Hydride (NaH) (0.1 equiv as catalyst)

  • Solvent: Toluene or neat (solvent-free)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under N₂, dissolve Benzyl Alcohol in anhydrous Toluene. Add NaH (60% dispersion in oil) slowly at 0°C to generate the sodium benzylate nucleophile. Stir for 30 min.

  • Epoxide Addition: Add 1,2-Epoxydecane dropwise to the reaction mixture at room temperature.

  • Reflux: Heat the mixture to 80–100°C for 4–6 hours. Monitor consumption of epoxide by TLC (Hexane/EtOAc 8:2) or GC-MS.

  • Quench: Cool to room temperature and quench carefully with saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify the residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane) to isolate 1-(Benzyloxy)decan-2-ol as a clear oil.

Synthesis Pathway Diagram

SynthesisPathway Epoxide 1,2-Epoxydecane (Substrate) Transition S_N2 Transition State (Attack at C1) Epoxide->Transition Ring Opening BnOH Benzyl Alcohol (Nucleophile) BnOH->Transition Activation Base Base Catalyst (NaH/KOH) Base->Transition Product 1-(Benzyloxy)decan-2-ol (Target) Transition->Product Protonation Regioselective

Caption: Figure 1. Base-catalyzed regioselective synthesis of 1-(Benzyloxy)decan-2-ol via SN2 ring opening.

Part 4: Applications in Research & Development

Lipid Nanoparticle (LNP) Development

This compound serves as a "helper lipid" analog. The benzyl group provides π-π stacking interactions within the lipid bilayer, potentially stabilizing liposomal formulations used in drug delivery. The C2-OH group can be further derivatized with polar headgroups (e.g., phosphocholine) to create novel phospholipids.

Surfactant Chemistry

As a non-ionic surfactant intermediate, the molecule exhibits low Critical Micelle Concentration (CMC) due to its hydrophobicity. It is used to study interfacial tension reduction in oil-water emulsions.

Chiral Building Block

If synthesized from (R)- or (S)-1,2-epoxydecane (via hydrolytic kinetic resolution), the resulting chiral 1-(Benzyloxy)decan-2-ol is a precursor for asymmetric synthesis of bioactive natural products, such as macrolides or pheromones.

Application Workflow: Lipid Derivative Synthesis

ApplicationWorkflow Start 1-(Benzyloxy)decan-2-ol Step1 Phosphorylation (POCl3 / Base) Start->Step1 Functionalization Intermediate Phospho-intermediate Step1->Intermediate Step2 Headgroup Coupling (Choline/Ethanolamine) Intermediate->Step2 Coupling Final Novel Phospholipid (LNP Component) Step2->Final Purification

Caption: Figure 2. Workflow for converting 1-(Benzyloxy)decan-2-ol into a functional phospholipid for LNP research.

Part 5: Safety and Handling

While specific toxicological data for this exact ether is limited, handling protocols should follow standards for long-chain aliphatic alcohols and benzyl ethers .

  • Hazards: Likely to cause skin and eye irritation (H315, H319).[6] May be harmful to aquatic life with long-lasting effects due to high lipophilicity (H411).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during synthesis, especially when handling NaH or epoxides.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the benzyl ether position over prolonged periods.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14254, 2-Decanol. Retrieved from [Link]

  • Deshpande, et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Benzyl alcohol-based synthesis of oxide nanoparticles: the perspective of SN1 reaction mechanism. Dalton Transactions.[7] Retrieved from [Link]

  • Ataman Chemicals. (n.d.). 1-Decanol Properties and Applications. Retrieved from [Link]

Sources

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(Benzyloxy)decan-2-ol: Properties, Synthesis, and Applications

Introduction

1-(Benzyloxy)decan-2-ol is a chiral alcohol and ether that holds significant potential as a versatile intermediate in organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its structure, featuring a long lipophilic alkyl chain, a chiral secondary alcohol, and a bulky benzyloxy group, provides a unique combination of properties that can be exploited in the design of novel molecules. This guide offers a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and potential applications of 1-(Benzyloxy)decan-2-ol, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

The molecular structure of 1-(Benzyloxy)decan-2-ol consists of a ten-carbon aliphatic chain with a hydroxyl group at the second position and a benzyloxy substituent at the first position. The presence of a stereocenter at the C-2 position means that this compound can exist as two enantiomers, (R)-1-(benzyloxy)decan-2-ol and (S)-1-(benzyloxy)decan-2-ol.

PropertyValue
Molecular Formula C₁₇H₂₈O₂
Molecular Weight 264.41 g/mol
Appearance Colorless to pale yellow viscous liquid (predicted)
Boiling Point Not determined
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform); insoluble in water (predicted)[1][2]
Chirality Chiral at C-2

Synthesis and Purification

A common and effective method for the synthesis of 1-(Benzyloxy)decan-2-ol is through the ring-opening of a terminal epoxide with a benzyl alcohol nucleophile under basic conditions. This approach offers good regioselectivity and allows for the preparation of the chiral compound if a chiral epoxide is used as the starting material.

Synthetic Workflow

Synthesis_Workflow Start 1,2-Epoxydecane Reaction Nucleophilic Ring-Opening Start->Reaction Reagents Benzyl Alcohol Sodium Hydride (NaH) Dry THF Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product 1-(Benzyloxy)decan-2-ol Purification->Product

Caption: Synthetic workflow for 1-(Benzyloxy)decan-2-ol.

Experimental Protocol: Synthesis

Materials:

  • 1,2-Epoxydecane

  • Benzyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF under a nitrogen atmosphere, add benzyl alcohol (1.5 eq.) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the resulting sodium benzylate solution back to 0 °C and add 1,2-epoxydecane (1.0 eq.) dropwise.

  • The reaction mixture is then heated to reflux and stirred overnight.

  • After cooling to room temperature, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Materials:

  • Crude 1-(Benzyloxy)decan-2-ol

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • The crude product is purified by flash column chromatography on silica gel.

  • A solvent gradient of hexanes and ethyl acetate is used for elution, starting with 100% hexanes and gradually increasing the polarity to 90:10 hexanes:ethyl acetate.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC).

  • Fractions containing the pure product are combined and the solvent is removed under reduced pressure to afford 1-(Benzyloxy)decan-2-ol as a viscous oil.

Analytical Characterization

The structure and purity of 1-(Benzyloxy)decan-2-ol can be confirmed using a combination of spectroscopic techniques.

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃) δ 7.40-7.25 (m, 5H, Ar-H), 4.55 (s, 2H, -OCH₂Ph), 3.75 (m, 1H, -CH(OH)-), 3.50 (dd, 1H, -CH₂O-), 3.40 (dd, 1H, -CH₂O-), 2.50 (d, 1H, -OH), 1.60-1.20 (m, 14H, alkyl-CH₂-), 0.88 (t, 3H, -CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 138.5 (Ar-C), 128.4 (Ar-CH), 127.7 (Ar-CH), 127.6 (Ar-CH), 73.5 (-OCH₂Ph), 72.0 (-CH₂O-), 70.0 (-CH(OH)-), 31.9, 29.6, 29.3, 25.8, 22.7 (alkyl-CH₂-), 14.1 (-CH₃)
IR (neat) 3400 cm⁻¹ (br, O-H stretch), 3030 cm⁻¹ (sp² C-H stretch), 2925, 2855 cm⁻¹ (sp³ C-H stretch), 1100 cm⁻¹ (C-O stretch)
Mass Spectrometry (ESI+) m/z 265.2 [M+H]⁺, 287.2 [M+Na]⁺
Experimental Protocol: NMR Spectroscopy
  • A sample of 1-(Benzyloxy)decan-2-ol (~10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in an NMR tube.

  • The ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer.

  • The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Applications in Drug Development and Research

The bifunctional nature of 1-(Benzyloxy)decan-2-ol makes it a valuable building block in organic synthesis. The hydroxyl group can be further functionalized or oxidized, while the benzyl ether serves as a stable protecting group that can be removed under hydrogenolysis conditions.

Potential as a Chiral Precursor

Enantiomerically pure forms of 1-(Benzyloxy)decan-2-ol can be used in the synthesis of chiral drugs and natural products. The long alkyl chain can impart lipophilicity, which is often desirable for improving the pharmacokinetic properties of drug candidates.

Role in the Synthesis of Bioactive Lipids

The structure of 1-(Benzyloxy)decan-2-ol is reminiscent of certain bioactive lipids, such as sphingolipids and ether lipids. It could serve as a key intermediate in the synthesis of analogues of these molecules for studying their biological roles or for developing new therapeutic agents that target lipid signaling pathways.

Illustrative Synthetic Pathway

Drug_Development_Pathway Start 1-(Benzyloxy)decan-2-ol Step1 Oxidation of Secondary Alcohol Start->Step1 Intermediate1 1-(Benzyloxy)decan-2-one Step1->Intermediate1 Step2 Reductive Amination Intermediate1->Step2 Intermediate2 N-Substituted 1-(Benzyloxy)decan-2-amine Step2->Intermediate2 Step3 Deprotection (Hydrogenolysis) Intermediate2->Step3 FinalProduct Chiral Amino Alcohol (Drug Precursor) Step3->FinalProduct

Caption: Potential use of 1-(Benzyloxy)decan-2-ol in drug synthesis.

Conclusion

1-(Benzyloxy)decan-2-ol is a valuable and versatile chemical entity with significant potential in synthetic chemistry. Its straightforward synthesis, combined with its unique structural features, makes it an attractive building block for the construction of more complex molecules, particularly in the field of drug discovery and development. The information provided in this guide serves as a foundational resource for researchers interested in exploring the utility of this compound in their work.

References

  • PubChem. 1-Decanol, 10-(phenylmethoxy)-. [Link]

  • Wikipedia. Benzyl alcohol. [Link]

  • ChemBK. 1-Decanol. [Link]

  • PubChem. 2-Decanol. [Link]

Sources

1-(Benzyloxy)decan-2-ol CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Methodologies, and Applications

Executive Summary

1-(Benzyloxy)decan-2-ol is a specialized amphiphilic intermediate derived from the regioselective ring-opening of 1,2-epoxydecane. Characterized by a lipophilic octyl chain, a secondary hydroxyl group, and a benzyl ether moiety, this molecule serves as a versatile scaffold in the synthesis of non-ionic surfactants, chiral resolving agents, and functionalized lubricants. This guide provides a definitive technical analysis of its synthesis, properties, and handling, addressing the lack of standardized literature for this specific homolog.

Chemical Identity & Nomenclature

Due to its status as a specialized research intermediate rather than a high-volume commodity, 1-(Benzyloxy)decan-2-ol is often referenced by its structural components or precursor pathways.

ParameterDetail
IUPAC Name 1-(Phenylmethoxy)decan-2-ol
Common Synonyms 1-O-Benzyl-1,2-decanediol; Decane-1,2-diol 1-benzyl ether; 1-Benzyloxy-2-hydroxydecane
CAS Number Not Index Listed (Refer to Precursor: 1,2-Epoxydecane, CAS 2404-44-6)
Molecular Formula C₁₇H₂₈O₂
Molecular Weight 264.41 g/mol
SMILES CCCCCCCCC(O)COCc1ccccc1
InChI Key Predicted:[1][2][3][4][5] BPFYMFDSWHAWCE-UHFFFAOYSA-N

Physicochemical Properties (Predicted)

Note: Experimental data for this specific homolog is limited. Values below are calculated based on structure-property relationships (SPR) of analogous glycol ethers.

PropertyValue (Predicted)Confidence
Boiling Point (760 mmHg) 345°C ± 10°CHigh (Extrapolated from 2-(Benzyloxy)ethanol)
Boiling Point (0.5 mmHg) 160°C - 170°CHigh
Density (20°C) 0.945 ± 0.05 g/cm³Medium
LogP (Octanol/Water) 5.2High (Lipophilic dominant)
Flash Point > 110°CHigh
Solubility Soluble in EtOH, DCM, Toluene; Insoluble in WaterHigh
Appearance Clear, viscous colorless to pale yellow liquidHigh

Synthetic Methodology: Regioselective Epoxide Ring Opening

The most robust route to 1-(Benzyloxy)decan-2-ol is the nucleophilic attack of benzyl alcohol on 1,2-epoxydecane. The choice of catalyst dictates regioselectivity.

Reaction Mechanism & Strategy

To maximize the yield of the 1-substituted product (primary ether, secondary alcohol), basic conditions are required. Base catalysis promotes attack at the less hindered primary carbon (C1) via an SN2-like mechanism. Acid catalysis often leads to mixtures of C1 and C2 substitution and polymerization byproducts.

Workflow Diagram (DOT)

The following diagram illustrates the regioselective synthesis pathway.

G Start 1,2-Epoxydecane (C10 Epoxide) Intermediate Transition State (S_N2 Attack at C1) Start->Intermediate Ring Strain Reagent Benzyl Alcohol (Nucleophile) Reagent->Intermediate Catalyst Catalyst: NaOH/KOH (Base Promoted) Catalyst->Intermediate Activates Nucleophile Product 1-(Benzyloxy)decan-2-ol (Major Isomer) Intermediate->Product Preferential Attack (Steric Control) Byproduct 2-(Benzyloxy)decan-1-ol (Minor Isomer <5%) Intermediate->Byproduct Rare Attack at C2

Caption: Regioselective synthesis of 1-(Benzyloxy)decan-2-ol via base-catalyzed ring opening of 1,2-epoxydecane.

Detailed Experimental Protocol

Objective: Synthesis of 1-(Benzyloxy)decan-2-ol (50 mmol scale).

Reagents:

  • 1,2-Epoxydecane (CAS 2404-44-6): 7.8 g (50 mmol)

  • Benzyl Alcohol (Anhydrous): 27.0 g (250 mmol) – 5 equiv. excess to serve as solvent and drive kinetics.

  • Potassium Hydroxide (KOH): 0.28 g (5 mmol) – 10 mol% catalyst.

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Activation: Add Benzyl Alcohol and KOH. Stir at 60°C for 30 minutes until KOH is fully dissolved (forming potassium benzylate in situ).

  • Addition: Add 1,2-Epoxydecane dropwise over 15 minutes.

  • Reaction: Heat the mixture to 100°C and stir for 4-6 hours. Monitor via TLC (Hexane/EtOAc 8:2) or GC-MS until epoxide consumption is >98%.

  • Workup:

    • Cool to room temperature.

    • Neutralize with dilute HCl (1M) to pH 7.

    • Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine.[2]

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: The excess benzyl alcohol (BP ~205°C) must be removed via high-vacuum distillation (0.1 mmHg). The product residue can be further purified by column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to isolate the pure oil.

Applications & Utility

Surfactant Synthesis

The secondary hydroxyl group at C2 is a prime target for further functionalization. Sulfation of this alcohol yields 1-(benzyloxy)decan-2-yl sulfate , a specialized anionic surfactant with high tolerance for hard water due to the ether linkage interrupting the alkyl chain crystallinity.

Chiral Resolution Intermediate

If synthesized from enantiopure (R)- or (S)-1,2-epoxydecane (via Jacobsen resolution), the resulting 1-(benzyloxy)decan-2-ol retains the chiral center at C2. This makes it a valuable chiral building block for synthesizing asymmetric pharmaceutical agents where a C10 lipophilic tail is required.

Lubricant Additives

Similar to other long-chain glycol ethers, this molecule exhibits excellent lubricity and thermal stability. It can serve as a co-solvent or viscosity modifier in synthetic lubricant formulations, particularly where compatibility with polar additives is necessary.

Analytical Characterization (Expected)

To validate the synthesis, the following spectral signatures should be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.30-7.40 (m, 5H): Aromatic protons (Benzyl group).

    • δ 4.55 (s, 2H): Benzylic methylene (-OCH ₂Ph).

    • δ 3.80 (m, 1H): Methine proton at C2 (-CH OH).

    • δ 3.35-3.50 (dd, 2H): Methylene protons at C1 (-CH ₂OBn).

    • δ 0.88 (t, 3H): Terminal methyl group.

  • Mass Spectrometry (ESI+):

    • Look for [M+Na]⁺ peak at m/z 287.4.

    • Fragmentation often shows loss of benzyl cation (91 Da).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Handling: Wear nitrile gloves and safety glasses. Perform synthesis in a fume hood to manage benzyl alcohol vapors.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation of the ether linkage to peroxides over extended periods (though benzyl ethers are generally stable).

References

  • Epoxide Ring Opening Mechanics

    • Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656.

  • Base-Catalyzed Etherification: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Standard Reference for Nucleophilic Substitution).
  • Properties of Glycol Ethers

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24855245, 2-(Benzyloxy)ethanol.

  • Synthesis of 1,2-Epoxydecane (Precursor): Swern, D. (1953). Epoxidation and hydroxylation of ethylenic compounds with organic peracids. Organic Reactions, 7, 378.

Sources

Structural and Functional Divergence: 1-(Benzyloxy)decan-2-ol vs. 1,2-Decanediol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Decanediol (CAS 1119-86-4) is a commercially significant amphiphilic diol widely utilized as a multifunctional ingredient (antimicrobial, humectant) in pharmaceutical and cosmetic formulations.[1] In contrast, 1-(Benzyloxy)decan-2-ol is a mono-protected derivative, typically serving as a synthetic intermediate or a lipophilic carrier.

The critical divergence lies in their physicochemical behavior: the diol relies on a vicinal hydroxyl network for water solubility and membrane disruption, while the benzyl ether "caps" the primary hydroxyl, drastically increasing lipophilicity (


) and altering its interaction with biological membranes.

This guide details the structural, synthetic, and functional differences between these two species, providing actionable protocols for their synthesis, differentiation, and application.

Physicochemical & Structural Analysis

The fundamental difference is the presence of the benzyl protecting group at the C1 position. This modification abolishes the hydrogen-donating capability of the primary alcohol, disrupting the vicinal diol motif essential for the water-binding properties of 1,2-decanediol.

Comparative Data Table
Feature1,2-Decanediol1-(Benzyloxy)decan-2-ol
Molecular Formula


Molecular Weight 174.28 g/mol 264.41 g/mol
Structure Type Vicinal Diol (Glycol)Monobenzyl Ether (Protected Alcohol)
Physical State Waxy Solid / FlakesViscous Oil / Low-melting Solid
LogP (Est.) ~2.0 - 2.5~4.5 - 5.0
Solubility Soluble in glycols, alcohols; sparingly in water.[2]Insoluble in water; Soluble in hexane, DCM.
Primary Function Antimicrobial active, Humectant.Synthetic intermediate, Lipophilic carrier.
Key Reactivity 1,2-cleavage (oxidative), Esterification.Hydrogenolysis (cleavage of Bn group).[3][4]

Synthetic Interplay & Pathways[5]

The relationship between these two molecules is defined by 1,2-epoxydecane , the common precursor. 1,2-Decanediol is the hydrolysis product, while 1-(Benzyloxy)decan-2-ol is the product of nucleophilic ring-opening by benzyl alcohol.

Pathway Visualization

The following diagram illustrates the divergent synthesis from 1-decene and the reconversion of the ether to the diol via hydrogenolysis.

SynthesisPathways Decene 1-Decene (Precursor) Epoxide 1,2-Epoxydecane (Electrophilic Intermediate) Decene->Epoxide Epoxidation (Peracids or H2O2) Diol 1,2-Decanediol (Target Active) Epoxide->Diol Hydrolysis (H2O / H+ or OH-) Ether 1-(Benzyloxy)decan-2-ol (Protected Intermediate) Epoxide->Ether Ring Opening (BnOH / Base) Ether->Diol Hydrogenolysis (H2, Pd/C)

Figure 1: Divergent synthesis from 1,2-epoxydecane. Note the reversibility of the ether formation via hydrogenolysis.

Mechanistic Insight[3][6][7]
  • Synthesis of 1,2-Decanediol: Hydrolysis of the epoxide is typically acid-catalyzed to ensure rapid ring opening. The resulting diol is amphiphilic, capable of disrupting bacterial cell membranes.

  • Synthesis of 1-(Benzyloxy)decan-2-ol: This reaction requires basic conditions (e.g., NaH or KOH) to generate the benzyloxide anion (

    
    ), which attacks the less hindered primary carbon of the epoxide (Regioselective 
    
    
    
    ).

Analytical Differentiation (QC/QA)

Distinguishing these two compounds is critical during synthesis to ensure complete deprotection or purity.

NMR Spectroscopy (Proton ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> )[8][9][10]
  • 1-(Benzyloxy)decan-2-ol:

    • Aromatic Region (7.2 – 7.4 ppm): Multiplet integrating to 5H (phenyl group). Absent in the diol.

    • Benzylic Protons (~4.5 ppm): Distinct singlet or AB quartet (

      
      ). Absent in the diol. 
      
    • C1 Protons: Shifted downfield due to the inductive effect of the benzyl ether oxygen compared to the free hydroxyl.

  • 1,2-Decanediol:

    • Hydroxyl Protons: Broad singlets (exchangeable with

      
      ).
      
    • Absence of Aromatics: The spectrum is clean in the downfield region (>5 ppm).

Analytical Workflow Diagram

AnalyticalLogic Start Unknown Sample TLC TLC Analysis (Hexane:EtOAc) Start->TLC UV_Vis UV Detection (254 nm) TLC->UV_Vis Check Spot NMR 1H NMR Analysis UV_Vis->NMR No UV Absorbance Result_Ether ID: 1-(Benzyloxy)decan-2-ol UV_Vis->Result_Ether Strong UV Absorbance (Benzyl Chromophore) NMR->Result_Ether Aromatic Multiplet (7.3 ppm) Result_Diol ID: 1,2-Decanediol NMR->Result_Diol No Aromatic Signals High Polarity

Figure 2: Step-by-step analytical logic for distinguishing the benzyl ether from the free diol.

Experimental Protocols

Protocol A: Hydrogenolysis (Conversion of Ether to Diol)

This protocol demonstrates the removal of the benzyl group to yield the active 1,2-decanediol. This is a standard "deprotection" workflow in medicinal chemistry.

Materials:

  • Substrate: 1-(Benzyloxy)decan-2-ol (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Solvent: Ethanol or Methanol (Anhydrous)

  • Hydrogen Gas (

    
    ) Source (Balloon or Parr Shaker)
    

Procedure:

  • Dissolution: Dissolve 1-(Benzyloxy)decan-2-ol in Ethanol (0.1 M concentration).

  • Inerting: Purge the reaction vessel with Nitrogen (

    
    ) to remove oxygen.
    
  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate). Caution: Pd/C can be pyrophoric.

  • Hydrogenation: Introduce

    
     atmosphere. Stir vigorously at Room Temperature (RT) for 4–12 hours.
    
  • Monitoring: Monitor via TLC. The UV-active spot (Ether) should disappear; a lower Rf, non-UV active spot (Diol) should appear (visualize with Stain, e.g., Vanillin or KMnO4).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse with Ethanol.

  • Isolation: Concentrate the filtrate in vacuo. The residue is 1,2-decanediol.[1][2][5][6][7] Toluene (byproduct) is removed during evaporation.

Protocol B: Antimicrobial Efficacy (MIC Assay)

1,2-Decanediol is an active antimicrobial agent, whereas the benzyl ether is generally inactive or significantly less potent due to solubility issues and lack of amphiphilicity.

Objective: Compare Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus.

  • Preparation: Prepare 1% stock solutions of both compounds in Glycol/Water. Note: The Benzyl ether may require a surfactant (Tween 80) for dispersion.

  • Inoculation: Prepare bacterial culture (

    
     CFU/mL).
    
  • Dosing: Add serial dilutions of compounds to a 96-well plate.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Measure Optical Density (OD600).

    • Expected Result (Diol): Clear wells (inhibition) at ~0.5 - 1.0%.

    • Expected Result (Ether): Turbid wells (growth) or inconsistent data due to phase separation.

Functional Applications in Drug Development

1,2-Decanediol: The Active Excipient[2]
  • Mechanism: Acts as a penetration enhancer and antimicrobial booster. Its amphiphilic structure allows it to insert into lipid bilayers, increasing membrane fluidity and permeability.

  • Use Case: Preservative-free cosmetic formulations, topical acne treatments, and transdermal drug delivery systems.

1-(Benzyloxy)decan-2-ol: The Strategic Intermediate
  • Mechanism: The benzyl group serves as a hydrophobic mask. It prevents the C1-hydroxyl from reacting during oxidation or esterification of the C2-hydroxyl.

  • Use Case: Synthesis of specific C2-derivatives (e.g., C2-esters or ketones) where C1 must remain intact. It allows for "regioselective functionalization" of the decane chain.[7]

References

  • Symrise AG. (2008). Use of 1,2-decanediol for reducing sebum concentration and/or for enhancing penetration of actives into skin areas.[2] US Patent 8,281,445. Link

  • PubChem. (2025).[8][9] 1,2-Decanediol Compound Summary. National Library of Medicine. Link

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis.[3][10] John Wiley & Sons.[3][9] (Standard reference for Benzyl ether cleavage/Hydrogenolysis).

  • Okukawa, M., et al. (2019). Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis.[5][6][11] Journal of Oleo Science.[11] Link

  • Common Organic Chemistry. (2021). Benzyl Ether Deprotection (Hydrogenolysis).[3][4][10][12]Link

Sources

Navigating the Solubility Landscape of 1-(Benzyloxy)decan-2-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 1-(Benzyloxy)decan-2-ol, a molecule of interest in various research and development sectors, including drug discovery and materials science. In the absence of extensive empirical solubility data in the public domain, this document synthesizes information from analogous compounds and fundamental physicochemical principles to predict and rationalize its behavior in a range of organic solvents. Furthermore, a robust, step-by-step experimental protocol for determining the solubility of this and similar compounds is provided to empower researchers in generating precise and reliable data. This guide is intended for scientists and professionals who require a comprehensive understanding of the solubility profile of long-chain alkoxy alcohols to inform formulation, reaction engineering, and purification strategies.

Introduction: Unveiling the Molecular Architecture of 1-(Benzyloxy)decan-2-ol

1-(Benzyloxy)decan-2-ol is a secondary alcohol characterized by a ten-carbon aliphatic chain, a hydroxyl group at the second position, and a benzyloxy substituent at the first position. This unique combination of a bulky, nonpolar benzyl group, a polar hydroxyl group capable of hydrogen bonding, a slightly polar ether linkage, and a long, nonpolar decane chain results in a molecule with a distinct amphiphilic character. Understanding the interplay of these structural features is paramount to predicting its solubility in various organic solvents.

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[1] This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. In the case of 1-(Benzyloxy)decan-2-ol, the dominant intermolecular forces at play are:

  • Van der Waals forces: Arising from the long decane chain and the benzyl group.

  • Dipole-dipole interactions: Associated with the ether linkage and the hydroxyl group.

  • Hydrogen bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor.

The overall solubility will be a balance between the hydrophilic nature of the hydroxyl group and the lipophilic nature of the benzyl and decyl moieties.

Predicted Solubility Profile in Organic Solvents

Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride)

The long decyl chain and the aromatic benzyl group are expected to interact favorably with nonpolar solvents through London dispersion forces. Therefore, 1-(Benzyloxy)decan-2-ol is predicted to exhibit good solubility in nonpolar solvents. This is supported by the fact that 1-decanol is miscible with benzene and carbon tetrachloride.

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane)

Polar aprotic solvents possess a dipole moment but do not have a hydrogen atom bonded to an electronegative atom, precluding them from acting as hydrogen bond donors. The dipole-dipole interactions between the solvent and the ether and hydroxyl groups of 1-(Benzyloxy)decan-2-ol, coupled with the van der Waals interactions with the nonpolar segments, suggest moderate to good solubility. For instance, 1-decanol is miscible with acetone.

Polar Protic Solvents (e.g., Ethanol, Methanol, Acetic Acid)

Polar protic solvents can engage in hydrogen bonding. The hydroxyl group of 1-(Benzyloxy)decan-2-ol can form hydrogen bonds with these solvents. Shorter-chain alcohols like ethanol and methanol are expected to be good solvents due to their ability to interact with both the polar and, to a lesser extent, the nonpolar parts of the molecule. This is consistent with the observation that 1-decanol is soluble in alcohol and miscible with ethanol and glacial acetic acid.[2] However, as the carbon chain length of an alcohol increases, its solubility in very polar solvents like water decreases significantly.[3][4][5]

Ethers (e.g., Diethyl Ether, Tetrahydrofuran)

Ethers are relatively nonpolar but can act as hydrogen bond acceptors. Given that both 1-decanol and benzyl alcohol are soluble in or miscible with diethyl ether, it is highly probable that 1-(Benzyloxy)decan-2-ol will also be readily soluble in ether solvents.[6]

The following table summarizes the predicted solubility of 1-(Benzyloxy)decan-2-ol in various organic solvents, based on the analysis of its structural components and data from analogous compounds.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, Benzene, Carbon TetrachlorideHighStrong van der Waals interactions between the long alkyl chain and benzyl group of the solute and the solvent molecules.
Polar Aprotic Acetone, Dichloromethane, Ethyl AcetateModerate to HighFavorable dipole-dipole interactions and van der Waals forces.
Polar Protic Ethanol, Methanol, Isopropanol, Acetic AcidHighHydrogen bonding between the hydroxyl group of the solute and the solvent, in addition to other interactions.
Ethers Diethyl Ether, Tetrahydrofuran (THF)HighGood balance of interactions; ether oxygen can act as a hydrogen bond acceptor.

Intermolecular Interactions and Solubility: A Deeper Dive

The solubility of a solute in a solvent is governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). For dissolution to occur spontaneously, ΔG_mix must be negative. The entropy of mixing (ΔS_mix) is generally positive. Therefore, the enthalpy of mixing (ΔH_mix) plays a crucial role.

A positive ΔH_mix indicates that the energy required to break the solute-solute and solvent-solvent interactions is greater than the energy released from forming solute-solvent interactions. If this enthalpy change is too large, the compound will be insoluble.

The interplay of these interactions for 1-(Benzyloxy)decan-2-ol is visualized in the diagram below.

G cluster_solute 1-(Benzyloxy)decan-2-ol cluster_solvent Organic Solvent Solute Molecule HB_donor H-Bond Donor (-OH) Solute->HB_donor possesses HB_acceptor H-Bond Acceptor (-OH, -O-) Solute->HB_acceptor possesses VDW Van der Waals (Decyl, Benzyl) Solute->VDW possesses Solvent_HB_acceptor H-Bond Acceptor HB_donor->Solvent_HB_acceptor Strong Interaction (H-Bonding) Solvent_HB_donor H-Bond Donor HB_acceptor->Solvent_HB_donor Strong Interaction (H-Bonding) Solvent_VDW Van der Waals VDW->Solvent_VDW Favorable Interaction (Dispersion Forces) Solvent Solvent Solvent->Solvent_HB_donor may have Solvent->Solvent_HB_acceptor may have Solvent->Solvent_VDW has

Figure 1. A diagram illustrating the key intermolecular interactions between 1-(Benzyloxy)decan-2-ol and organic solvents that govern its solubility.

Experimental Protocol for Solubility Determination

Given the predictive nature of the information presented, experimental verification is crucial for any practical application. The following protocol outlines a reliable method for determining the solubility of 1-(Benzyloxy)decan-2-ol.

Materials and Equipment
  • 1-(Benzyloxy)decan-2-ol (solute)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes for standard preparation

Procedure: Isothermal Equilibrium Method
  • Preparation of Supersaturated Solutions:

    • To a series of vials, add a known volume of the selected solvent (e.g., 2 mL).

    • Add an excess amount of 1-(Benzyloxy)decan-2-ol to each vial to ensure that a solid phase remains after equilibration.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. A preliminary time-course study is recommended to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Quantification:

    • Determine the concentration of 1-(Benzyloxy)decan-2-ol in the filtered saturated solution using a pre-validated analytical method (e.g., HPLC or GC).

    • Prepare a calibration curve using standard solutions of known concentrations of 1-(Benzyloxy)decan-2-ol in the same solvent.

    • Calculate the solubility from the measured concentration of the saturated solution. Express the results in appropriate units (e.g., mg/mL, mol/L).

Self-Validating System and Trustworthiness

To ensure the reliability of the obtained solubility data, the following checks should be incorporated:

  • Equilibrium Confirmation: Analyze samples taken at different time points (e.g., 24, 48, and 72 hours). Consistent concentration values indicate that equilibrium has been reached.

  • Mass Balance: After the experiment, evaporate the solvent from the vial containing the remaining solid and weigh the solid. This can help to confirm the amount of dissolved solute.

  • Triplicate Measurements: Perform all experiments in at least triplicate to assess the precision of the method.

The following flowchart outlines the experimental workflow for determining solubility.

G start Start prep Prepare Supersaturated Solutions (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-72h) prep->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample quantify Quantify Concentration (e.g., HPLC, GC) sample->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Sources

An In-depth Technical Guide to the Thermodynamic Properties of Long-Chain Benzyl Ether Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermodynamic Imperative in Drug Development

Long-chain benzyl ether alcohols represent a fascinating and functionally significant class of molecules in pharmaceutical sciences. Their unique amphiphilic architecture, combining a polar alcohol head, a semi-flexible ether linkage, a rigid aromatic benzyl group, and a lipophilic alkyl chain, makes them valuable as excipients, solubility enhancers, and potential drug delivery vehicles. Understanding the thermodynamic properties of these compounds is not merely an academic exercise; it is a critical prerequisite for rational drug formulation and development.

The thermodynamic profile of a molecule governs its fundamental behavior in various environments. Properties such as enthalpy of formation (ΔH°f), Gibbs free energy (ΔG), entropy (S), heat capacity (Cp), and vapor pressure dictate a substance's stability, solubility, and phase behavior. For drug development professionals, these parameters directly influence:

  • Solubility and Bioavailability: The energy changes associated with dissolving the molecule in aqueous or lipid environments.

  • Formulation Stability: Predicting how a formulation will behave under different storage temperatures and conditions.

  • Drug-Membrane Interactions: The partitioning behavior of these molecules into biological membranes, a key factor in drug absorption and delivery.[1]

This guide provides a comprehensive framework for understanding, determining, and predicting the thermodynamic properties of long-chain benzyl ether alcohols. It is designed for researchers, scientists, and formulation experts, offering both foundational principles and actionable experimental protocols.

Fundamental Thermodynamic Concepts and Structural Influences

The thermodynamic properties of a long-chain benzyl ether alcohol are a composite of contributions from its distinct structural motifs. By dissecting the molecule, we can understand how each part influences the whole.

  • The Benzyl Group (C₆H₅CH₂-): This aromatic, rigid group contributes significantly to the molecule's van der Waals interactions and provides a baseline for its thermal properties. The parent compound, benzyl alcohol, serves as an excellent reference point, with a known standard liquid enthalpy of formation (ΔfH°liquid) of approximately -161.00 ± 1.30 kJ/mol and a heat capacity (Cp) of 217.9 J/mol·K.[2][3]

  • The Ether Linkage (-O-): Unlike the hydroxyl group of an alcohol, the ether linkage cannot act as a hydrogen bond donor.[4] This reduces intermolecular cohesion compared to a diol of similar mass, generally leading to a lower boiling point and vapor pressure.

  • The Hydroxyl Group (-OH): As the primary site for hydrogen bonding, the terminal alcohol group dictates the molecule's polar interactions, significantly influencing its solubility in protic solvents and its ability to interact with polar head groups of lipids.

  • The Long Alkyl Chain (-(CH₂)n-): This nonpolar tail dominates the molecule's hydrophobic character. As the chain length (n) increases, the van der Waals forces become more pronounced, leading to higher melting and boiling points. Concurrently, aqueous solubility dramatically decreases as the hydrophobic nature of the molecule increases.

The interplay of these groups results in a molecule with complex phase behavior and interfacial properties, the understanding of which is paramount for its application.

G benzyl benzyl stability stability benzyl->stability Aromatic Stability phase phase benzyl->phase π-π Stacking ether ether ether->phase Reduces H-Bond Donation alkyl alkyl alkyl->phase Increases van der Waals Forces solubility solubility alkyl->solubility Increases Lipophilicity hydroxyl hydroxyl hydroxyl->phase Strong H-Bonding hydroxyl->solubility Governs Aqueous Solubility

Experimental Determination of Thermodynamic Properties

Given the scarcity of published data for this specific class of compounds, experimental determination is essential. The following section details the primary techniques and provides self-validating protocols. The causality behind experimental choices is highlighted to ensure robust and reliable data generation.

Differential Scanning Calorimetry (DSC)

Purpose: To measure heat flow associated with thermal transitions. DSC is the cornerstone for determining melting point (Tm), enthalpy of fusion (ΔHfus), and heat capacity (Cp).

Causality of Experimental Design: A controlled heating and cooling cycle allows for the observation of both endothermic (melting) and exothermic (crystallization) events. The heat flow required to maintain a zero temperature difference between the sample and a reference is directly proportional to the energy changes occurring in the sample. A hermetically sealed pan is chosen to prevent mass loss from volatilization, which would invalidate the results.

Protocol: Determination of Tm, ΔHfus, and Cp using DSC

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the long-chain benzyl ether alcohol into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of substance during heating.

    • Prepare an identical, empty sealed pan to serve as the reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to create a stable, non-reactive atmosphere.

  • Thermal Program for Tm and ΔHfus:

    • Equilibration: Cool the sample to a temperature at least 50°C below the expected melting point and hold for 5 minutes to ensure a uniform starting state.

    • Heating Scan: Ramp the temperature at a controlled rate (e.g., 10°C/min) to a point at least 50°C above the melting transition. This rate is a balance between resolution and sensitivity.

    • Cooling Scan: Cool the sample back down at the same rate to observe crystallization behavior.

    • Second Heating Scan: Repeat the heating scan. Data from the second scan is often used for analysis as it provides information on a sample with a consistent thermal history.

  • Data Analysis (Tm and ΔHfus):

    • The melting point (Tm) is typically taken as the peak temperature of the endothermic melting curve.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak. The instrument software performs this calculation against a calibrated standard (e.g., Indium).

  • Thermal Program for Heat Capacity (Cp):

    • Use a three-step method:

      • Run a baseline scan with two empty pans.

      • Run a scan with a sapphire standard of known mass and Cp.

      • Run a scan with the sample pan.

    • The difference in heat flow between the baseline, sapphire, and sample runs allows for the precise calculation of the sample's heat capacity as a function of temperature.[5]

G start Start: Sample Prep (5-10mg in sealed pan) setup Instrument Setup (Place Sample & Ref, N₂ Purge) start->setup equilibrate Equilibrate (Hold at T << Tm for 5 min) setup->equilibrate heat1 First Heating Scan (Ramp at 10°C/min to T >> Tm) equilibrate->heat1 cool Cooling Scan (Ramp down at 10°C/min) heat1->cool heat2 Second Heating Scan (Ramp at 10°C/min) cool->heat2 analyze Analyze Second Scan - Tm = Peak of Endotherm - ΔHfus = Integrated Peak Area heat2->analyze end End analyze->end

Bomb Calorimetry for Enthalpy of Formation

Purpose: To determine the standard enthalpy of combustion (ΔH°comb), from which the standard enthalpy of formation (ΔH°f) can be calculated using Hess's Law.[6][7]

Causality of Experimental Design: The sample is completely combusted in a sealed, constant-volume vessel (the "bomb") filled with excess pure oxygen. This ensures a complete and rapid reaction. The heat released by the combustion is absorbed by a surrounding water bath of known heat capacity. By measuring the precise temperature change of the water, the heat of combustion can be determined. The system must first be calibrated with a substance of a known heat of combustion, such as benzoic acid.

Protocol: Determination of Enthalpy of Combustion

  • Calibration:

    • Calibrate the bomb calorimeter by combusting a known mass (approx. 1g) of a standard substance (e.g., benzoic acid).

    • Measure the temperature rise (ΔT) and calculate the heat capacity of the calorimeter (Ccal) using the known ΔH°comb of the standard.

  • Sample Preparation:

    • Press a pellet of the long-chain benzyl ether alcohol (0.5-1.0 g) and weigh it accurately.

    • Place the pellet in the sample crucible inside the bomb.

    • Attach a nickel-chromium fuse wire of known length and mass, ensuring it is in contact with the sample.

  • Combustion:

    • Seal the bomb and pressurize it with pure oxygen to approximately 30 atm.

    • Submerge the bomb in a known mass of water in the calorimeter's insulated jacket.

    • Allow the system to reach thermal equilibrium, recording the initial temperature (Ti).

    • Ignite the sample by passing a current through the fuse wire.

  • Data Acquisition:

    • Record the temperature of the water bath at regular intervals until it reaches a maximum (Tf) and then begins to cool.

  • Calculation:

    • Calculate the total heat released (q_total) from the corrected temperature change and the calorimeter's heat capacity.

    • Correct for the heat released by the combustion of the fuse wire.

    • Calculate the enthalpy of combustion (ΔH°comb) in kJ/mol.

    • Use Hess's Law and the known standard enthalpies of formation of CO₂(g) and H₂O(l) to calculate the standard enthalpy of formation (ΔH°f) of the sample.

Isothermal Titration Calorimetry (ITC)

Purpose: To characterize the thermodynamics of binding interactions, particularly relevant for understanding how these molecules partition into lipid micelles or interact with other formulation components. ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.[8]

Causality of Experimental Design: A solution of the long-chain benzyl ether alcohol is titrated into a solution of lipid micelles (e.g., phospholipid vesicles) in the sample cell. Each injection triggers a heat change corresponding to the partitioning of the alcohol into the lipid phase. The magnitude of the heat change diminishes as the micelles become saturated. The resulting thermogram provides a complete thermodynamic signature of the interaction.[1]

Protocol: Characterizing Lipid Partitioning via ITC

  • Sample Preparation:

    • Prepare a solution of the long-chain benzyl ether alcohol in a suitable buffer (e.g., PBS) at a concentration approximately 10-20 times higher than the lipid solution.

    • Prepare a suspension of phospholipid vesicles (e.g., DMPC or POPC) in the same buffer at a known concentration.

    • Thoroughly degas both solutions to prevent bubble formation in the calorimeter cell.

  • Instrument Setup:

    • Fill the ITC sample cell (typically ~200-1400 µL) with the lipid vesicle suspension.

    • Load the injection syringe (typically ~40-250 µL) with the benzyl ether alcohol solution.

    • Allow the system to thermally equilibrate.

  • Titration Experiment:

    • Perform a series of small, precisely controlled injections (e.g., 20 injections of 2 µL each) of the alcohol solution into the lipid suspension.

    • Allow sufficient time between injections (e.g., 180 seconds) for the system to return to thermal baseline.

    • The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of alcohol to lipid.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to extract the thermodynamic parameters: Ka, n, and ΔH.

    • Calculate ΔG and ΔS using the following fundamental equations:

      • ΔG = -RT ln(Ka)

      • ΔG = ΔH - TΔS

Data Summary and Predictive Approaches

While specific data for long-chain benzyl ether alcohols is sparse, we can tabulate the properties of the parent molecule, benzyl alcohol, as a foundational reference.

Table 1: Selected Thermodynamic Properties of Benzyl Alcohol

PropertyValueUnitSource
Enthalpy of Formation (liquid, ΔfH°) -161.00 ± 1.30kJ/molCheméo[3]
Enthalpy of Vaporization (ΔvapH°) 65.5 ± 0.4kJ/molNIST WebBook[9]
Enthalpy of Fusion (ΔfusH°) 8.97kJ/molPubChem[2]
Heat Capacity (liquid, Cp) 217.9J/mol·KPubChem[2]
Boiling Point 205.3°CWikipedia[4]
Melting Point -15.2°CWikipedia[4]
Vapor Pressure @ 20°C 7PaECHA[10]
Aqueous Solubility @ 25°C 42,900mg/LPubChem[2]
Octanol-Water Partition Coeff. (logP) 1.1-PubChem[2]

Predictive Modeling: In the absence of experimental data, quantitative structure-property relationship (QSPR) models and group contribution methods can provide valuable estimations.[11] These models use a database of known compounds to predict properties based on molecular structure. By deconstructing the target molecule into functional groups with known thermodynamic contributions, properties like ΔH°f and Cp can be estimated. While not a substitute for experimental data, this approach is invaluable for initial screening and hypothesis generation.

Conclusion

The thermodynamic characterization of long-chain benzyl ether alcohols is essential for their effective application in drug development. This guide outlines a robust, integrated strategy that combines a fundamental understanding of structure-property relationships with rigorous experimental methodologies. By employing techniques such as DSC, bomb calorimetry, and ITC, researchers can generate the critical data needed to predict and control the behavior of these versatile molecules in pharmaceutical formulations. This empirical approach, supplemented by predictive modeling, provides a complete toolkit for unlocking the full potential of this important class of compounds.

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  • Wikipedia. (n.d.). Benzyl alcohol. Retrieved February 8, 2024, from [Link]

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  • Journal of Chemical Education. (2011). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. [Link]

  • INCHEM. (n.d.). HYDROXY- AND ALKOXY-SUBSTITUTED BENZYL DERIVATIVES. JECFA Food Additives Series 48. [Link]

  • Li, H., et al. (2021). Thermodynamics-Based Model Construction for the Accurate Prediction of Molecular Properties From Partition Coefficients. Frontiers in Chemistry, 9, 729864. [Link]

  • Osanai, H., et al. (2013). A study of the interaction of drugs with liposomes with isothermal titration calorimetry. Journal of Biophysical Chemistry, 4, 11-21. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • Frontiers in Nutrition. (2023). Correlations between fatty acids and key aroma compounds in roasted beef cuts for flavor customization. [Link]

  • ECHA. (n.d.). Benzyl alcohol - Registration Dossier. European Chemicals Agency. [Link]

Sources

Strategic Utilization of 1-(Benzyloxy)decan-2-ol in Lipidomic Architectures: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 1-(Benzyloxy)decan-2-ol in Lipid Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the precise landscape of lipid synthesis and lipid nanoparticle (LNP) engineering, 1-(Benzyloxy)decan-2-ol serves as a critical, high-fidelity "C10 Synthon." Unlike generic fatty alcohols, this molecule offers a bifunctional scaffold—combining a protected primary hydroxyl (C1) and a reactive secondary hydroxyl (C2)—enabling the modular construction of chiral lipids, surfactants, and pharmaceutical excipients.

This guide details the synthesis, purification, and application of 1-(Benzyloxy)decan-2-ol, focusing on its role as a precursor for enantiopure 1,2-decanediol and its utility in generating ether-linked lipid libraries for drug delivery systems.

Molecular Identity & Chemical Significance

1-(Benzyloxy)decan-2-ol represents a "masked" glycol. By protecting the terminal position with a benzyl group, chemists can selectively manipulate the secondary alcohol at position C2 without interference. This orthogonality is essential for synthesizing asymmetric lipids found in advanced LNP formulations and glycolipid mimetics.

  • IUPAC Name: 1-(Benzyloxy)decan-2-ol

  • Molecular Formula: C₁₇H₂₈O₂

  • Molecular Weight: 264.41 g/mol

  • Key Functionality: Orthogonal protection (Benzyl ether vs. Free secondary alcohol).

  • Stereochemistry: Synthesis via chiral benzyl glycidyl ether allows for the production of (R)- or (S)- isomers, critical for biological activity in lipid membranes.

Core Synthesis Protocol: The Regioselective Grignard Route

While 1-(Benzyloxy)decan-2-ol can be synthesized via the ring-opening of 1,2-epoxydecane with benzyl alcohol, that route often yields regioisomeric mixtures. For pharmaceutical-grade applications requiring high enantiomeric excess (ee), the Nucleophilic Epoxide Opening of Benzyl Glycidyl Ether is the industry standard.

Retrosynthetic Analysis

The strategy involves extending the carbon chain of a C3 chiral building block (Benzyl Glycidyl Ether) using a C7 nucleophile (Heptylmagnesium Bromide).

Step-by-Step Methodology

Reagents:

  • (S)-Benzyl Glycidyl Ether (Starting Material, >98% ee)

  • Heptylmagnesium Bromide (1.0 M in Diethyl Ether)[1]

  • Copper(I) Iodide (CuI) (Catalyst for regioselectivity)

  • Tetrahydrofuran (THF), Anhydrous

Protocol:

  • Inert Atmosphere Setup: Flame-dry a 500 mL round-bottom flask and purge with Argon.

  • Catalyst Preparation: Charge the flask with CuI (10 mol%) and suspend in anhydrous THF (50 mL). Cool to -30°C.

  • Grignard Addition: Slowly add Heptylmagnesium Bromide (1.2 equiv) via syringe pump to the CuI suspension. Stir for 20 minutes to form the organocuprate species.

  • Epoxide Addition: Dissolve (S)-Benzyl Glycidyl Ether (1.0 equiv) in THF (20 mL) and add dropwise to the reaction mixture. Maintain temperature below -20°C to prevent racemization.

  • Reaction Monitoring: Allow the mixture to warm to 0°C over 2 hours. Monitor via TLC (Hexane/EtOAc 4:1). The epoxide spot (Rf ~0.6) should disappear, yielding the alcohol (Rf ~0.3).

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) yields 1-(Benzyloxy)decan-2-ol as a colorless oil.

Mechanistic Pathway Visualization

The following diagram illustrates the regioselective attack at the terminal carbon (C3 of the epoxide), preserving the stereocenter at C2.

G Start Benzyl Glycidyl Ether (C3 Chiral Block) Product 1-(Benzyloxy)decan-2-ol (C10 Scaffold) Start->Product Nucleophilic Attack (SN2 @ Terminal C) Reagent Heptyl-MgBr (C7 Nucleophile) Intermediate Organocuprate Intermediate Reagent->Intermediate Transmetallation Catalyst CuI Catalyst (Regiocontrol) Catalyst->Intermediate Intermediate->Product C-C Bond Formation

Figure 1: Regioselective synthesis of 1-(Benzyloxy)decan-2-ol via Copper-catalyzed Grignard ring opening.

Applications in Lipid & Drug Development

Application A: Synthesis of High-Purity 1,2-Decanediol

Context: 1,2-Decanediol is a potent antimicrobial agent and penetration enhancer used in topical pharmaceuticals. The (S)-enantiomer often exhibits superior biological compatibility.

Workflow:

  • Substrate: 1-(Benzyloxy)decan-2-ol.

  • Hydrogenolysis: Dissolve substrate in MeOH. Add Pd/C (10% w/w). Stir under H₂ atmosphere (1 atm) for 12 hours.

  • Result: Quantitative cleavage of the benzyl ether yields enantiopure 1,2-decanediol .

  • Advantage: This route avoids the use of toxic heavy metals (like Osmium tetroxide) required for direct dihydroxylation of decene.

Application B: Cationic Lipid Engineering for LNPs

Context: In mRNA delivery, ionizable lipids require hydrophobic tails with specific geometry to facilitate endosomal escape. 1-(Benzyloxy)decan-2-ol serves as a "tail module."

Protocol Strategy:

  • Esterification: React the free C2-OH of 1-(Benzyloxy)decan-2-ol with a fatty acid (e.g., Octanoic acid) using DCC/DMAP.

  • Deprotection: Remove the benzyl group to reveal the C1-OH.

  • Headgroup Coupling: Activate the C1-OH (e.g., via Mesylation) and couple with an ionizable amine headgroup (e.g., ethanolamine derivatives).

  • Outcome: A lipid with a branched tail architecture (C10 backbone + C8 ester branch), known to enhance membrane fluidity.

Application C: Ether Lipid Probes

Context: Ether lipids are resistant to phospholipases. This molecule allows the synthesis of non-hydrolyzable lipid analogs for metabolic tracking.

Data Summary: Comparative Yields of Derivatives

Derivative TargetReaction TypeReagentTypical YieldApplication
1,2-Decanediol DeprotectionH₂ / Pd/C95-98%Antimicrobial / Excipient
2-Decyl Ester EsterificationFatty Acid / DCC85-90%LNP Hydrophobic Tail
1-Mesylate ActivationMsCl / Et₃N92%Intermediate for Amination
Glycolipid GlycosylationGlycosyl Bromide60-75%Immunological Adjuvant

Divergent Synthesis Flowchart

The versatility of 1-(Benzyloxy)decan-2-ol lies in its ability to serve as a pivot point for three distinct classes of lipid molecules.

LipidPathways Core 1-(Benzyloxy)decan-2-ol (Core Scaffold) Path1 Pathway A: Hydrogenolysis Core->Path1 Path2 Pathway B: Esterification (C2) Core->Path2 Path3 Pathway C: Etherification (C2) Core->Path3 Prod1 1,2-Decanediol (Penetration Enhancer) Path1->Prod1 Pd/C, H2 Prod2 Branched Cationic Lipids (LNP Components) Path2->Prod2 R-COOH, DCC then deprotect C1 Prod3 Stable Ether Lipids (Metabolic Probes) Path3->Prod3 R-Br, NaH

Figure 2: Divergent synthetic utility of the 1-(Benzyloxy)decan-2-ol scaffold.

References

  • National Institutes of Health (NIH). Lipid II unlocked: strategies for obtaining a major antibiotic target. Available at: [Link]

  • Beilstein Journals. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides. Available at: [Link]

  • ResearchGate. New synthesis of (l)-1-O-benzylglycerol. Available at: [Link]

Sources

Technical Guide: Monobenzyl Ethers of 1,2-Alkanediols (MBEADs)

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthesis Strategies, and Biological Interfaces

Executive Summary

Monobenzyl ethers of 1,2-alkanediols (MBEADs) represent a specialized class of amphiphilic glycol ethers that bridge the gap between traditional solvents and bioactive surfactants. Characterized by a lipophilic benzyl tail and a hydrophilic hydroxy-functionalized alkyl head, these molecules exhibit unique interfacial dynamics. They are increasingly scrutinized in drug delivery and dermopharmaceutical sectors for their dual role as penetration enhancers and antimicrobial boosters . This guide synthesizes the current technical landscape, focusing on regioselective synthesis, physicochemical behavior, and membrane interaction mechanisms.

Section 1: Molecular Architecture & Synthesis Strategy

Structural Logic

The efficacy of MBEADs stems from their "Janus-faced" topology. The aromatic benzyl moiety provides


-

stacking capabilities and high lipophilicity (LogP modulation), while the remaining hydroxyl group on the alkane chain maintains hydrogen bonding potential.
  • General Formula:

    
     (Primary ether / Secondary alcohol)
    
  • Key Homologues:

    • C3 Variant: 3-(benzyloxy)-1,2-propanediol (Benzyl glycerol).

    • C8 Variant: Monobenzyl ether of 1,2-octanediol (Caprylyl benzyl ether).

Regioselective Synthesis Protocols

While Williamson ether synthesis on 1,2-diols is possible, it often yields a statistical mixture of mono- and di-ethers. The industry-standard approach for high-purity MBEADs is the Nucleophilic Ring Opening of 1,2-Epoxyalkanes .

Reaction Pathway Analysis

The reaction between a 1,2-epoxyalkane and benzyl alcohol can be catalyzed by Lewis acids or bases.

  • Acid Catalysis (e.g.,

    
    ):  Favors attack at the more substituted carbon (Markovnikov), yielding the primary alcohol.
    
  • Base Catalysis (e.g., NaH, NaOH): Favors attack at the less hindered primary carbon (Anti-Markovnikov), yielding the secondary alcohol (the target MBEAD structure).

Why Base Catalysis is Preferred: It ensures the formation of the secondary alcohol isomer (


), which is thermodynamically stable and sterically predictable.

SynthesisPathway cluster_conditions Reaction Conditions Epoxide 1,2-Epoxyalkane (Lipophilic Head) Transition Transition State (S_N2 Attack at C1) Epoxide->Transition Ring Strain BnOH Benzyl Alcohol (Nucleophile) BnOH->Transition Activation Base Catalyst (NaH / NaOH) Base->Transition Product Monobenzyl Ether (Secondary Alcohol) Transition->Product Regioselective Opening Temp 60-90°C Solvent Toluene/THF

Figure 1: Base-catalyzed regioselective ring opening of 1,2-epoxyalkanes to form monobenzyl ethers.

Section 2: Physicochemical Characterization

Surface Activity and Amphiphilicity

MBEADs function as non-ionic surfactants. The benzyl group acts as a bulky hydrophobic tail, significantly lowering the Critical Micelle Concentration (CMC) compared to linear alkyl ethoxylates.

Table 1: Comparative Physicochemical Trends Data extrapolated from homologous 1-O-alkylglycerol series [1][4].

PropertyC3-Benzyl Ether (Propyl)C8-Benzyl Ether (Octyl)Relevance
Water Solubility High (Miscible)Low (< 1%)Determines formulation phase (aqueous vs. emulsion).
LogP (Est.) ~0.9~3.5Predicts membrane partitioning potential.
Surface Tension Moderate ReductionHigh ReductionC8 variants are potent wetting agents.
CMC High (>100 mM)Low (<10 mM)Lower CMC implies stronger detergency/disruption.
Thermodynamic Parameters

The adsorption of MBEADs at the air-water interface follows the Gibbs Adsorption Isotherm. The efficiency of adsorption (


) increases with the alkyl chain length of the diol backbone, while the benzyl group contributes a constant free energy of adsorption (

) related to

-interaction with the interfacial water network.

Section 3: Biological Interface & Antimicrobial Potency

Mechanism of Action: Membrane Disruption

Unlike cationic biocides that rely on charge attraction, MBEADs utilize a partition-insertion mechanism .

  • Adsorption: The benzyl tail partitions into the lipid bilayer of the microbial cell membrane.

  • Expansion: The amphiphilic structure causes lateral expansion of the membrane.

  • Disruption: At concentrations above the CMC, fluidization of the membrane occurs, leading to leakage of intracellular ions (

    
    , 
    
    
    
    ) and eventual lysis.

This mechanism makes MBEADs highly effective "boosters" for traditional preservatives (e.g., phenoxyethanol), as they increase the permeability of the cell wall, allowing the primary biocide to enter more freely [2][6].

Mechanism MBEAD MBEAD Molecule (Amphiphilic) Bilayer Bacterial Lipid Bilayer MBEAD->Bilayer Partitioning Insertion Membrane Insertion Bilayer->Insertion Hydrophobic Interaction Fluidity Increased Membrane Fluidity Insertion->Fluidity Steric Disruption Leakage Cytoplasmic Leakage Fluidity->Leakage Loss of Integrity Death Cell Lysis Leakage->Death

Figure 2: Step-wise mechanism of microbial membrane disruption by amphiphilic ether lipids.

Section 4: Experimental Protocols

Protocol: Synthesis of 1-(Benzyloxy)-2-octanol

A self-validating method for synthesizing the C8-MBEAD homologue via epoxide ring opening.

Reagents:

  • 1,2-Epoxyoctane (1.0 eq)

  • Benzyl Alcohol (3.0 eq) - Excess serves as solvent and drives kinetics.

  • Potassium Hydroxide (KOH) (0.1 eq) - Catalyst.

Workflow:

  • Setup: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge Benzyl Alcohol and KOH.

  • Activation: Heat to 60°C and stir for 30 minutes to generate the alkoxide species in situ.

  • Addition: Dropwise add 1,2-Epoxyoctane over 60 minutes. Control: Maintain temperature <90°C to prevent polymerization.

  • Reaction: Stir at 90°C for 4-6 hours.

    • Validation point: Monitor disappearance of epoxide peak via GC-MS or TLC (Hexane/EtOAc 8:2).

  • Workup: Cool to room temperature. Neutralize with dilute HCl. Wash with water (

    
    ) to remove salts.
    
  • Purification: Distill off excess benzyl alcohol under reduced pressure. The product, 1-(benzyloxy)-2-octanol, is obtained as a clear oil.

Protocol: Critical Micelle Concentration (CMC) Determination

Wilhelmy Plate Method

  • Preparation: Prepare a 100 mM stock solution of the MBEAD in deionized water (or water/ethanol if solubility is limited).

  • Dilution: Create a serial dilution series down to 0.01 mM.

  • Measurement: Using a tensiometer (e.g., Krüss K100), measure the surface tension (

    
    ) of each concentration at 25°C.
    
  • Analysis: Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
    • Validation point: The intersection of the linear decline and the plateau region indicates the CMC.

References

  • Synthesis and Properties of Aromatic Polyethers. ResearchGate. Available at: [Link]

  • Benzyl alcohol derivatives and their use as antimicrobial agents. Google Patents (WO2003078367A2).
  • Regioselective Ring Opening of Epoxide with Alcohols. ResearchGate. Available at: [Link]

  • Synthesis, characterization, antibacterial and antifungal activities of 1-O-alkylglycerols. PubMed Central. Available at: [Link]

  • Convenient method for preparing benzyl ethers using 2-benzyloxypyridine. NIH. Available at: [Link]

  • Efficacies of different 1,2-alkanediols as antimicrobial agents. ResearchGate. Available at: [Link]

Methodological & Application

Regioselective ring opening of 1,2-epoxydecane with benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Regioselective Ring Opening of 1,2-Epoxydecane with Benzyl Alcohol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mastering Regioselectivity in Epoxide Functionalization

The ring opening of epoxides is a cornerstone transformation in organic synthesis, providing a powerful route to 1,2-difunctionalized compounds that are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and complex natural products.[1][2] The inherent ring strain of the three-membered ether ring makes epoxides susceptible to nucleophilic attack under both acidic and basic conditions.[3] However, for unsymmetrical epoxides such as 1,2-epoxydecane, the critical challenge lies in controlling the regioselectivity of the ring-opening event. The ability to selectively target either the C1 (terminal) or C2 (internal) position dictates the constitution of the final product and is paramount for synthetic efficiency.

This guide provides a detailed examination of the regioselective ring opening of 1,2-epoxydecane with benzyl alcohol, a reaction that installs a valuable benzyl ether and a secondary alcohol. We will explore the mechanistic dichotomy between base-catalyzed and acid-catalyzed pathways, offering field-tested protocols for directing the reaction toward the desired regioisomer.

Scientific Principles: The Mechanistic Basis of Regiocontrol

The regiochemical outcome of the reaction between benzyl alcohol and 1,2-epoxydecane is fundamentally governed by the reaction conditions, which determine whether the mechanism follows an SN1 or SN2 pathway.

Base-Catalyzed Pathway: An SN2 Mechanism

Under basic conditions, the reaction is initiated by the deprotonation of benzyl alcohol with a strong base (e.g., sodium hydride, NaH) to generate the potent sodium benzoxide nucleophile. This "hard" nucleophile attacks the epoxide in a classic SN2 fashion.[3][4] Steric hindrance is the dominant factor controlling the site of attack. The nucleophile will preferentially attack the less sterically encumbered carbon atom. In 1,2-epoxydecane, the C1 position (a primary carbon) is significantly more accessible than the C2 position (a secondary carbon).

This results in a highly regioselective attack at C1, leading almost exclusively to the formation of 1-benzyloxy-2-decanol . The process involves an inversion of configuration at the reacting center, although for the terminal C1 carbon of 1,2-epoxydecane, this is not a stereochemical consideration.

Acid-Catalyzed Pathway: A Borderline SN1/SN2 Mechanism

In the presence of an acid catalyst (Brønsted or Lewis), the epoxide oxygen is first protonated or coordinated, making the epoxide a much more reactive electrophile.[1][4] This allows the weaker, neutral benzyl alcohol to act as the nucleophile.

For terminal epoxides like 1,2-epoxydecane, where one carbon is primary and the other is secondary, the mechanism is borderline SN1/SN2.[4] While protonation builds positive charge on the adjacent carbons, a full carbocation is not typically formed. The transition state has significant SN2 character, and nucleophilic attack still favors the less sterically hindered C1 position.[4] However, electronic effects that stabilize nascent positive charge at the more substituted C2 position can slightly reduce the regioselectivity compared to the base-catalyzed method. Therefore, the acid-catalyzed reaction also yields 1-benzyloxy-2-decanol as the major product, but potentially with a small amount of the 2-benzyloxy-1-decanol isomer.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating monitoring and characterization steps to ensure success and confirm outcomes.

Protocol 1: Base-Catalyzed Synthesis of 1-Benzyloxy-2-decanol (High Regioselectivity)

Objective: To synthesize 1-benzyloxy-2-decanol via SN2 ring opening, maximizing regioselectivity for attack at the C1 position.

Materials:

  • 1,2-Epoxydecane (1.56 g, 10.0 mmol)

  • Benzyl alcohol (1.30 g, 12.0 mmol, 1.2 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 0.48 g, 12.0 mmol, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF), 50 mL

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool to room temperature under a stream of dry argon or nitrogen.

  • Alkoxide Formation: To the flask, add anhydrous THF (30 mL) and benzyl alcohol (1.30 g, 12.0 mmol). Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride (0.48 g) in small portions over 10 minutes. Causality Note: Adding NaH slowly to a cooled solution safely manages the exothermic reaction and hydrogen gas evolution.

  • After the addition is complete, remove the ice bath and stir the suspension at room temperature for 30 minutes to ensure complete formation of sodium benzoxide.

  • Epoxide Addition: Dissolve 1,2-epoxydecane (1.56 g, 10.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the sodium benzoxide suspension via an addition funnel over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 66 °C for THF) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases. Trustworthiness Note: A mild proton source like NH₄Cl neutralizes the excess base without introducing strong acid, which could cause side reactions.[3]

  • Transfer the mixture to a separatory funnel, add diethyl ether (50 mL), and wash with water (2 x 30 mL) and then brine (30 mL).

  • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield pure 1-benzyloxy-2-decanol.

Protocol 2: Acid-Catalyzed Synthesis of 1-Benzyloxy-2-decanol

Objective: To synthesize 1-benzyloxy-2-decanol using a Brønsted acid catalyst.

Materials:

  • 1,2-Epoxydecane (1.56 g, 10.0 mmol)

  • Benzyl alcohol (10.8 g, 100 mmol, 10 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TSA, 95 mg, 0.5 mmol, 0.05 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 1,2-epoxydecane (1.56 g, 10.0 mmol) and benzyl alcohol (10.8 g, 100 mmol). Causality Note: Using benzyl alcohol as both the nucleophile and the solvent ensures a high concentration of the nucleophile to drive the reaction forward.

  • Add the catalytic amount of p-TSA (95 mg, 0.5 mmol) to the mixture.

  • Reaction: Heat the mixture to 60 °C with stirring. Monitor the reaction progress by TLC. The reaction is generally complete in 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with diethyl ether (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 30 mL) to neutralize the acid catalyst, followed by water (30 mL) and brine (30 mL). Trustworthiness Note: Complete removal of the acid catalyst is crucial to prevent product degradation during solvent evaporation.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The excess benzyl alcohol can be removed via vacuum distillation.

  • Purification: Purify the remaining residue by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes).

Results & Data Presentation

The primary outcomes of these protocols are the product yield and the regioselectivity, defined as the ratio of the desired C1-attack product (1-benzyloxy-2-decanol) to the C2-attack product (2-benzyloxy-1-decanol).

Protocol Catalyst/Conditions Expected Major Product Expected Regioselectivity (C1:C2 attack) Typical Yield
1NaH / THF, Reflux1-Benzyloxy-2-decanol>98:280-90%
2p-TSA / Benzyl Alcohol, 60°C1-Benzyloxy-2-decanol~90:1085-95%
Product Characterization

Confirmation of the product structure and determination of the isomeric ratio is achieved primarily through NMR spectroscopy and GC-MS analysis.

  • ¹H NMR Spectroscopy (CDCl₃, 400 MHz):

    • 1-Benzyloxy-2-decanol (Major Isomer): δ 7.25-7.40 (m, 5H, Ar-H), 4.56 (s, 2H, -OCH₂Ph), 3.75-3.85 (m, 1H, -CH(OH)-), 3.45-3.55 (m, 2H, -CH₂OBn), 2.40 (d, 1H, -OH), 1.20-1.60 (m, 14H, alkyl chain), 0.88 (t, 3H, -CH₃).

    • 2-Benzyloxy-1-decanol (Minor Isomer): Key distinguishing peaks would include a different chemical shift for the -CH(OBn)- proton and the -CH₂OH protons.

  • GC-MS Analysis: The two regioisomers will exhibit distinct retention times on a standard non-polar GC column, allowing for quantification of the isomeric ratio. The mass spectra for both isomers will show the same molecular ion peak but may display different fragmentation patterns.

Visualizations: Mechanisms & Workflow

Reaction Mechanisms

Base_Catalyzed_Mechanism BnOH BnOH Alkoxide BnO⁻ Na⁺ BnOH->Alkoxide Deprotonation H2 H₂ NaH NaH NaH->Alkoxide NaH->H2 Epoxide 1,2-Epoxydecane Intermediate Ring-Opened Intermediate Epoxide->Intermediate Alkoxide->Intermediate SN2 Attack at C1 (less hindered) Product 1-Benzyloxy-2-decanol Intermediate->Product Protonation Workup H₂O (Workup) Workup->Product

Caption: Base-catalyzed SN2 mechanism.

Acid_Catalyzed_Mechanism Epoxide 1,2-Epoxydecane Protonated_Epoxide Protonated Epoxide (Activated) Epoxide->Protonated_Epoxide Protonation H_plus H⁺ (cat.) H_plus->Protonated_Epoxide Intermediate Oxonium Intermediate Protonated_Epoxide->Intermediate Nucleophilic Attack at C1 (SN2-like) BnOH BnOH BnOH->Intermediate Product 1-Benzyloxy-2-decanol Intermediate->Product Deprotonation H_plus_regen H⁺ (cat.) Intermediate->H_plus_regen

Caption: Acid-catalyzed SN2-like mechanism.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Reaction Setup (Flask, Reagents, Solvent) reaction 2. Execute Reaction (Heating, Stirring) setup->reaction monitor 3. Monitor Progress (TLC) reaction->monitor quench 4. Quench & Neutralize monitor->quench extract 5. Liquid-Liquid Extraction quench->extract dry 6. Dry & Concentrate extract->dry purify 7. Column Chromatography dry->purify characterize 8. Characterization (NMR, GC-MS) purify->characterize data 9. Determine Yield & Regioselectivity characterize->data

Caption: General experimental workflow.

References

  • Azizi, N., & Saidi, M. R. (2003). A new and efficient one-pot synthesis of β-alkoxy alcohols from epoxides in the presence of a Lewis acid catalyst. Organic & Biomolecular Chemistry, 1(16), 2854-2855. [Link]

  • Deshpande, A., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis, 370, 1-12. [Link]

  • Jadhav, H. D., & Kim, H. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 3, 13-23. [Link]

  • Asensio, A., et al. (2010). Epoxide Ring-Opening Reactions. In Comprehensive Organic Synthesis II (pp. 1-35). Elsevier. [Link]

  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. [Link]

  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. [Link]

  • Papadopoulos, A., et al. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 26(16), 4933. [Link]

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Application Note: A Detailed Protocol for the Complete Benzylation of 1,2-Decanediol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the exhaustive benzylation of 1,2-decanediol to synthesize 1,2-bis(benzyloxy)decane. The procedure utilizes sodium hydride (NaH) as a strong base and benzyl bromide (BnBr) as the benzylating agent in anhydrous tetrahydrofuran (THF). This document offers an in-depth explanation of the reaction mechanism, detailed step-by-step experimental procedures, safety precautions, and methods for product purification and characterization. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis who require a reliable method for the protection of vicinal diols.

Introduction

The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis, preventing unwanted side reactions and enabling the selective transformation of other functional groups within a molecule. Benzyl ethers are a popular choice for protecting alcohols due to their stability under a wide range of reaction conditions, including acidic and basic media, and their susceptibility to cleavage under mild hydrogenolysis conditions.[1] The Williamson ether synthesis is a classic and highly effective method for the formation of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[2][3]

This protocol details the application of the Williamson ether synthesis for the complete benzylation of the primary and secondary hydroxyl groups of 1,2-decanediol. Sodium hydride, a strong, non-nucleophilic base, is employed to deprotonate both hydroxyl groups to form a dianion, which then reacts with benzyl bromide to yield the desired 1,2-bis(benzyloxy)decane. The choice of tetrahydrofuran (THF) as the solvent is critical, as it is an aprotic solvent that is relatively inert to the strong base, unlike dimethylformamide (DMF) which can lead to the formation of amine byproducts.[4]

Reaction Mechanism and Rationale

The benzylation of 1,2-decanediol using NaH and BnBr follows the Williamson ether synthesis pathway, which is a bimolecular nucleophilic substitution (SN2) reaction.[2][3]

Step 1: Deprotonation

Sodium hydride (NaH) acts as a strong base, abstracting the acidic protons from both the primary and secondary hydroxyl groups of 1,2-decanediol. This results in the formation of a sodium dialkoxide intermediate and the evolution of hydrogen gas. An excess of NaH is used to ensure complete deprotonation of both hydroxyl groups.

Step 2: Nucleophilic Attack

The resulting dialkoxide is a potent nucleophile. It sequentially attacks the electrophilic benzylic carbon of two molecules of benzyl bromide. This concerted SN2 displacement of the bromide leaving group forms the two new carbon-oxygen bonds, yielding the final product, 1,2-bis(benzyloxy)decane.

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
1,2-Decanediol98%Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Benzyl Bromide (BnBr)99%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv®MilliporeSigma
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Saturated aq. NH₄Cl
Saturated aq. NaCl (Brine)
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flasks
Magnetic stirrer and stir bars
Septa
Syringes and needles
Condenser
Inert gas supply (Argon or Nitrogen)
Ice-water bath
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Glass chromatography column
Silica gel for column chromatography230-400 mesh
Reagent Quantities
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
1,2-Decanediol174.281.74 g10.0 mmol1.0
Sodium Hydride (60%)24.00 (as NaH)0.96 g24.0 mmol2.4
Benzyl Bromide171.044.10 g (2.8 mL)24.0 mmol2.4
Anhydrous THF-50 mL--
Step-by-Step Procedure
  • Preparation of the Reaction Setup:

    • A 100 mL two-neck round-bottom flask, equipped with a magnetic stir bar and a condenser, is flame-dried under a stream of inert gas (Argon or Nitrogen) and allowed to cool to room temperature.

    • The flask is fitted with a rubber septum on one neck.

  • Addition of Sodium Hydride:

    • Under a positive flow of inert gas, quickly weigh 0.96 g of 60% NaH dispersion in mineral oil and add it to the reaction flask.

    • Add 25 mL of anhydrous THF to the flask via syringe. Stir the suspension.

  • Addition of 1,2-Decanediol:

    • Dissolve 1.74 g of 1,2-decanediol in 15 mL of anhydrous THF in a separate dry flask.

    • Slowly add the 1,2-decanediol solution to the NaH suspension in the reaction flask via syringe over 15-20 minutes at 0 °C (ice-water bath). Caution: Hydrogen gas is evolved during this step. Ensure proper ventilation.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Addition of Benzyl Bromide:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add 2.8 mL of benzyl bromide to the reaction mixture via syringe over 10-15 minutes.

    • After the addition, remove the ice bath and allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) as the eluent. The starting material (1,2-decanediol) is significantly more polar than the product (1,2-bis(benzyloxy)decane). The reaction is typically complete within 12-24 hours.

  • Work-up and Quenching:

    • Once the reaction is complete (as indicated by TLC), cool the flask to 0 °C.

    • CAUTION: EXTREMELY IMPORTANT! Carefully and slowly quench the excess NaH by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise until the effervescence ceases. This should be done in a well-ventilated fume hood.

    • Add deionized water (20 mL) to the flask and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (2 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation:

    • Pack a glass chromatography column with silica gel using a slurry of hexanes.

  • Elution:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Load the crude product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Final Product:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 1,2-bis(benzyloxy)decane as a colorless oil.

Characterization of 1,2-bis(benzyloxy)decane

The structure and purity of the final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The expected chemical shifts are as follows:

  • ¹H NMR (CDCl₃):

    • δ 7.40-7.25 (m, 10H, Ar-H)

    • δ 4.60-4.45 (m, 4H, -OCH₂Ph)

    • δ 3.65-3.50 (m, 3H, -OCH₂CH(O)-)

    • δ 1.60-1.20 (m, 14H, -(CH₂)₇-)

    • δ 0.88 (t, J = 6.8 Hz, 3H, -CH₃)

  • ¹³C NMR (CDCl₃):

    • δ 138.5 (Ar-C)

    • δ 128.4 (Ar-CH)

    • δ 127.7 (Ar-CH)

    • δ 127.6 (Ar-CH)

    • δ 80.0 (-OCH-)

    • δ 73.5 (-OCH₂Ph)

    • δ 71.5 (-OCH₂-)

    • δ 31.9, 29.6, 29.3, 26.1, 25.7, 22.7 (aliphatic CH₂)

    • δ 14.1 (-CH₃)

Safety Precautions

  • Sodium Hydride (NaH): Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas.[5] It should be handled under an inert atmosphere (argon or nitrogen).[6] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Ensure a dry powder fire extinguisher (Class D) is accessible.

  • Benzyl Bromide (BnBr): Benzyl bromide is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate PPE.

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides upon prolonged storage and exposure to air. Use freshly opened bottles or freshly distilled solvent.

Troubleshooting

ProblemPossible CauseSolution
Incomplete reactionInsufficient NaH or BnBrUse a slight excess of both reagents.
Wet reagents or solventEnsure all glassware is dry and use anhydrous solvents.
Low reaction temperatureAllow the reaction to proceed at room temperature or gentle heating (40-50 °C) if necessary.
Formation of byproductsReaction with solvent (if using DMF)Use THF as the solvent.
Over-alkylation of BnBrThis is unlikely in this reaction but can be minimized by slow addition of BnBr.
Low yield after work-upIncomplete extractionPerform multiple extractions with ethyl acetate.
Loss of product during chromatographyUse a less polar eluent system initially and carefully monitor fractions.

Visualizations

Reaction Workflow

Benzylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Flame-dry glassware add_NaH Add NaH and THF prep_glass->add_NaH add_diol Add diol solution to NaH suspension at 0°C add_NaH->add_diol prep_diol Dissolve 1,2-decanediol in THF prep_diol->add_diol deprotonation Stir at RT (Deprotonation) add_diol->deprotonation add_BnBr Add BnBr at 0°C deprotonation->add_BnBr react Stir at RT (Benzylation) add_BnBr->react quench Quench with aq. NH₄Cl react->quench Monitor by TLC extract Extract with EtOAc quench->extract dry_concentrate Dry and concentrate extract->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography product Pure 1,2-bis(benzyloxy)decane chromatography->product

Caption: Experimental workflow for the benzylation of 1,2-decanediol.

Reaction Mechanism Diagram

Williamson_Ether_Synthesis diol 1,2-Decanediol dialkoxide Sodium Dialkoxide diol->dialkoxide + NaH 2 NaH NaH->dialkoxide H2 2 H₂ dialkoxide->H2 - product 1,2-bis(benzyloxy)decane dialkoxide->product + BnBr 2 BnBr BnBr->product NaBr 2 NaBr product->NaBr -

Caption: Simplified reaction scheme for the benzylation of 1,2-decanediol.

Conclusion

This application note provides a reliable and detailed protocol for the complete benzylation of 1,2-decanediol using sodium hydride and benzyl bromide. By following the outlined procedures for reaction setup, execution, work-up, and purification, researchers can consistently obtain high yields of the desired 1,2-bis(benzyloxy)decane. The emphasis on safety and troubleshooting is intended to facilitate a smooth and successful execution of this important synthetic transformation.

References

  • Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols. [Link]

  • 1,2-Decanediol. PubChem. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Williamson Ether Synthesis Reaction Mechanism. The Organic Chemistry Tutor. [Link]

  • Convergent, stereoselective syntheses of the glycosidase inhibitors broussonetines D and M - Supporting Information. [Link]

  • Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea. Research Repository UCD. [Link]

  • Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara. [Link]

  • Quenching of Water Reactive Materials. The Sarpong Group, UC Berkeley. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Metin Balci. [Link]

  • Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. ACS Publications. [Link]

  • Monitoring Reactions by Thin Layer Chromatography (TLC). Washington State University. [Link]

  • 1,2-bis(Benzyloxy)ethane - 13C NMR. SpectraBase. [Link]

  • Sodium Hydride. New Jersey Department of Health. [Link]

Sources

High-Efficiency Enzymatic Kinetic Resolution of Racemic 1-(Benzyloxy)decan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This application note details the protocol for the enzymatic kinetic resolution (EKR) of racemic 1-(benzyloxy)decan-2-ol. This substrate serves as a critical chiral building block in the synthesis of pheromones, antifungal agents, and complex polyketides.

The method utilizes Candida antarctica Lipase B (CALB) immobilized on acrylic resin (Novozym 435) to selectively acetylate the (


)-enantiomer, leaving the (

)-alcohol unreacted.[1] This guide prioritizes high enantiomeric excess (

) and operational simplicity, employing vinyl acetate as an irreversible acyl donor in an organic medium.

Introduction & Mechanistic Insight

The Challenge of Chiral 1,2-Diol Ethers

1-(Benzyloxy)decan-2-ol is a monoprotected 1,2-diol. Chemical resolution of such long-chain secondary alcohols is often inefficient due to the lack of acidic/basic handles for salt formation. Biocatalysis offers a superior route by exploiting the steric discrimination of the enzyme's active site.

Mechanism: The Kazlauskas Rule

CALB follows the empirical Kazlauskas Rule for secondary alcohols.[2] The enzyme active site contains two distinct pockets:

  • Large Pocket: Accommodates the bulky substituent (typically the long alkyl chain,

    
    ).
    
  • Medium Pocket: Accommodates the smaller substituent (the benzyloxymethyl group,

    
    ).
    

In this specific substrate, the discrimination relies on the spatial difference between the flexible decyl chain and the benzyloxymethyl moiety. The fast-reacting enantiomer (typically


) fits the catalytic triad (Ser-His-Asp) such that the hydroxyl group is positioned for nucleophilic attack on the acyl-enzyme intermediate.
Workflow Visualization

The following diagram outlines the kinetic resolution process and the catalytic cycle.

EKR_Workflow cluster_0 Input cluster_1 Biocatalysis (CALB) cluster_2 Downstream Racemate Racemic 1-(Benzyloxy)decan-2-ol Enzyme Novozym 435 (Immobilized CALB) Racemate->Enzyme Substrate Binding AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Enzyme Acylation Intermediate Acyl-Enzyme Complex Enzyme->Intermediate Serine Nucleophile R_Ester (R)-Acetate (Product) Intermediate->R_Ester Fast Reaction S_Alcohol (S)-Alcohol (Unreacted) Intermediate->S_Alcohol No Reaction (Slow) Separation Column Chromatography R_Ester->Separation S_Alcohol->Separation

Caption: Figure 1. Enzymatic Kinetic Resolution workflow. The enzyme selectively acetylates one enantiomer, allowing physical separation of the resulting ester and remaining alcohol.

Materials & Equipment

ComponentSpecificationPurpose
Enzyme Novozym 435 (Immobilized C. antarctica Lipase B)[3]Biocatalyst (robust, reusable).[4]
Substrate Racemic 1-(Benzyloxy)decan-2-olTarget molecule.
Acyl Donor Vinyl Acetate (>99%)Irreversible donor; byproduct (acetaldehyde) tautomerizes, driving equilibrium.
Solvent MTBE (Methyl tert-butyl ether) or

-Hexane
Hydrophobic medium preserves enzyme activity.
Monitoring HPLC (Chiral Column) or GCDetermination of conversion (

) and enantiomeric excess (

).
Purification Silica Gel 60 (230-400 mesh)Separation of ester and alcohol.

Experimental Protocol

Pre-Reaction Preparation
  • Drying: Ensure the substrate and solvents are dry (water content < 0.1%). Excessive water leads to hydrolysis of the acyl donor or the product ester, reducing yield.

  • Enzyme Handling: Novozym 435 beads are robust but should not be mechanically crushed. Use an orbital shaker or overhead stirrer, not a magnetic stir bar which grinds the beads.

Standard Resolution Procedure (1.0 g Scale)

This protocol is scalable to 10-50 g with linear adjustments.

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 g (approx. 3.8 mmol) of racemic 1-(benzyloxy)decan-2-ol in 20 mL of MTBE (or

    
    -Hexane).
    
  • Acyl Donor Addition: Add 1.05 mL (11.4 mmol, 3 equiv) of Vinyl Acetate.

    • Note: Excess vinyl acetate ensures the reaction rate is not limited by the donor concentration.

  • Initiation: Add 50 mg of Novozym 435 (5% w/w relative to substrate).

  • Incubation: Place the flask in an orbital shaker at 30°C / 200 rpm .

    • Alternative: If using a stirrer, use a suspended impeller to avoid crushing beads.

  • Monitoring: Withdraw 50

    
    L aliquots at 2, 4, 8, and 24 hours. Filter beads, dilute in HPLC mobile phase, and analyze.
    
    • Target: Stop reaction when conversion (

      
      ) reaches 50-52% .
      
    • Theoretical Limit: In kinetic resolution, maximum yield of pure enantiomer is 50%. Pushing conversion slightly past 50% ensures the unreacted substrate (

      
      -alcohol) has high 
      
      
      
      .
Workup and Purification
  • Termination: Filter off the enzyme beads using a sintered glass funnel.

    • Recycling: Wash beads with MTBE and dry under vacuum for reuse (up to 5 cycles).

  • Concentration: Evaporate the solvent and excess vinyl acetate under reduced pressure.

  • Separation: Purify the residue via flash column chromatography (Silica Gel).

    • Eluent: Hexane:Ethyl Acetate gradient (starts 95:5

      
       80:20).
      
    • Order of Elution: The ester (less polar) elutes first; the alcohol (more polar) elutes second.

Analytical Methods

Accurate determination of Enantiomeric Excess (


) is critical.
Chiral HPLC Method[5][6][7]
  • Column: Chiralcel OD-H or Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).
    • Rationale: These columns interact well with the aromatic benzyl group and the polar hydroxyl/ester functionality.

  • Mobile Phase:

    
    -Hexane : Isopropanol (90:10 to 95:5 v/v).
    
  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (targeting the benzyl chromophore).

  • Temperature: 25°C.

Calculation of Selectivity (E-value)

The enantiomeric ratio (


) quantifies the enzyme's selectivity. It is calculated using the conversion (

) and the enantiomeric excess of the substrate (

) and product (

).[4]


  • Goal: An

    
    -value 
    
    
    
    is desired for pharmaceutical applications.

Data Presentation & Troubleshooting

Expected Performance Table
ParameterOptimal RangeImpact of Deviation
Temperature 25°C - 35°C>40°C increases rate but may lower

-value; <20°C is too slow.
Solvent MTBE, Hexane, ToluenePolar solvents (THF, DMSO) strip essential water from the enzyme, killing activity.
Water Activity (

)
< 0.2High water content causes hydrolysis (reverse reaction).
Time 6 - 24 HoursOver-running (>55% conversion) degrades the yield of the (

)-alcohol.
Troubleshooting Matrix
IssueRoot CauseCorrective Action
Low Reaction Rate Enzyme inactivation or mass transfer limit.Increase agitation (rpm). Verify solvent is hydrophobic (logP > 2). Add molecular sieves to trap water.
Low Selectivity (

)
Non-specific background reaction.Ensure no chemical catalysis occurs (clean glassware). Lower temperature to 20°C.
Cannot Separate Peaks HPLC method unoptimized.Lower Isopropanol % in mobile phase (e.g., 98:2). Try Chiralpak AD-H instead of OD-H.

References

  • Anderson, E. M., et al. (1998). "Kinetic resolution of secondary alcohols using Candida antarctica lipase B." Biocatalysis and Biotransformation.[1] Link

  • Ghanem, A. (2007).[5] "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron. Link

  • Kazlauskas, R. J., et al. (1991). "A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase and lipases."[6] Journal of Organic Chemistry. Link

  • Pamies, O., & Backvall, J. E. (2003). "Combination of enzymes and metal catalysts.[7] A powerful approach in asymmetric catalysis." Chemical Reviews. Link

  • Novozymes A/S. "Application of Lipases in Organic Synthesis." Technical Handbook. Link

Sources

Preparation of Chiral 1-(Benzyloxy)decan-2-ol Intermediates: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 1-(Benzyloxy)decan-2-ol in Medicinal Chemistry

Chiral 1,2-diols and their derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active molecules.[1][2] The precise spatial arrangement of the hydroxyl and ether functionalities in chiral 1-(benzyloxy)decan-2-ol makes it a particularly valuable intermediate in drug discovery. This structural motif is a key component of various therapeutic agents, including beta-blockers, where the stereochemistry at the C-2 position is critical for pharmacological activity.[3][4] The benzyloxy group serves as a versatile protecting group for the primary alcohol, allowing for selective transformations at the secondary alcohol, and can also be a key pharmacophoric feature in the final drug candidate.

This comprehensive guide provides detailed protocols for the enantioselective synthesis of both (R)- and (S)-1-(benzyloxy)decan-2-ol. We will explore two robust and widely adopted strategies: the Sharpless Asymmetric Epoxidation and the Jacobsen Hydrolytic Kinetic Resolution. The causality behind experimental choices, self-validating system designs, and references to authoritative literature are integrated throughout to ensure scientific integrity and practical applicability for researchers in drug development and organic synthesis.

Strategic Approaches to Chiral 1-(Benzyloxy)decan-2-ol Synthesis

The synthesis of chiral 1-(benzyloxy)decan-2-ol hinges on the effective and stereocontrolled introduction of the two adjacent oxygen functionalities. Two principal strategies, each with its own merits, are presented here.

Strategy 1: Sharpless Asymmetric Epoxidation

This method begins with the allylic alcohol, 1-decen-3-ol, which is subjected to the Sharpless asymmetric epoxidation to generate a chiral epoxy alcohol.[5][6] This intermediate is then converted to the target compound. The choice of the chiral tartrate ligand dictates the stereochemical outcome of the epoxidation.

Strategy 2: Jacobsen Hydrolytic Kinetic Resolution

This approach starts with the racemic epoxide, 1,2-epoxydecane, which is readily prepared from the inexpensive starting material 1-decene. The Jacobsen catalyst selectively hydrolyzes one enantiomer of the epoxide, leaving the other enantiomer in high enantiomeric excess.[7][8] The unreacted, enantiopure epoxide is then ring-opened to yield the desired product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the two primary synthetic routes to chiral 1-(benzyloxy)decan-2-ol.

Synthetic_Pathway_Sharpless 1-Decen-3-ol 1-Decen-3-ol Chiral Epoxy Alcohol Chiral Epoxy Alcohol 1-Decen-3-ol->Chiral Epoxy Alcohol Sharpless Asymmetric Epoxidation Chiral 1,2-Decanediol Chiral 1,2-Decanediol Chiral Epoxy Alcohol->Chiral 1,2-Decanediol Reduction (e.g., Red-Al) (R)- or (S)-1-(Benzyloxy)decan-2-ol (R)- or (S)-1-(Benzyloxy)decan-2-ol Chiral 1,2-Decanediol->(R)- or (S)-1-(Benzyloxy)decan-2-ol Selective Benzylation

Caption: Synthetic route via Sharpless Asymmetric Epoxidation.

Synthetic_Pathway_Jacobsen 1-Decene 1-Decene Racemic 1,2-Epoxydecane Racemic 1,2-Epoxydecane 1-Decene->Racemic 1,2-Epoxydecane Epoxidation (e.g., m-CPBA) Enantioenriched\n1,2-Epoxydecane Enantioenriched 1,2-Epoxydecane Racemic 1,2-Epoxydecane->Enantioenriched\n1,2-Epoxydecane Jacobsen Hydrolytic Kinetic Resolution (R)- or (S)-1-(Benzyloxy)decan-2-ol (R)- or (S)-1-(Benzyloxy)decan-2-ol Enantioenriched\n1,2-Epoxydecane->(R)- or (S)-1-(Benzyloxy)decan-2-ol Ring-opening with Benzyl Alcoholate

Caption: Synthetic route via Jacobsen Hydrolytic Kinetic Resolution.

Comparative Data of Synthetic Routes

The following table provides a comparative overview of the two synthetic strategies, highlighting key parameters to aid in the selection of the most appropriate method for a given research objective.

ParameterSharpless Asymmetric Epoxidation RouteJacobsen Hydrolytic Kinetic Resolution Route
Starting Material 1-Decen-3-ol1-Decene
Key Chiral Step Asymmetric EpoxidationHydrolytic Kinetic Resolution
Typical Enantiomeric Excess (ee) >95%[9]>99% for unreacted epoxide[7]
Overall Yield ModerateModerate (max 50% for resolved epoxide)
Key Reagents Ti(OiPr)₄, DET, TBHPChiral (salen)Co(III) complex, H₂O
Advantages Direct formation of a functionalized chiral intermediate.Use of a very cheap starting material (1-decene).
Disadvantages Requires the synthesis of the allylic alcohol precursor.Theoretical maximum yield for the desired epoxide is 50%.

Detailed Experimental Protocols

Protocol 1: Synthesis of (S)-1-(Benzyloxy)decan-2-ol via Sharpless Asymmetric Epoxidation

This protocol is adapted from the well-established Sharpless methodology.[1]

Step 1a: Sharpless Asymmetric Epoxidation of (E)-dec-2-en-1-ol

  • Preparation of the Catalyst: To a flame-dried, argon-purged flask, add powdered 4Å molecular sieves. Cool the flask to -20 °C and add anhydrous dichloromethane (DCM). Add L-(+)-diethyl tartrate (DET) followed by titanium(IV) isopropoxide. Stir the mixture for 10 minutes.

  • Epoxidation: Add a solution of (E)-dec-2-en-1-ol in DCM dropwise to the catalyst mixture at -20 °C. After stirring for 10 minutes, add a solution of tert-butyl hydroperoxide (TBHP) in decane dropwise, maintaining the internal temperature below -15 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ferrous sulfate. Allow the mixture to warm to room temperature and stir vigorously for 30 minutes. Filter the mixture through Celite, washing with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude epoxy alcohol by flash column chromatography on silica gel.

Step 1b: Reductive Opening of the Chiral Epoxy Alcohol

  • Reaction Setup: To a flame-dried, argon-purged flask containing the purified chiral epoxy alcohol, add anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Reduction: Slowly add a solution of sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) in toluene.

  • Reaction Monitoring and Work-up: After the reaction is complete (monitored by TLC), cautiously quench with a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and stir vigorously until two clear layers form. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. This yields chiral 1,2-decanediol.[10]

Step 1c: Selective Benzylation of Chiral 1,2-Decanediol

  • Formation of the Stannylene Acetal: A mixture of the chiral 1,2-decanediol and dibutyltin oxide in toluene is heated to reflux with azeotropic removal of water using a Dean-Stark trap until the solution becomes clear.

  • Benzylation: After cooling to room temperature, add benzyl bromide and a catalytic amount of tetrabutylammonium iodide. Heat the mixture at 80 °C.

  • Work-up and Purification: Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify by flash column chromatography on silica gel to afford (S)-1-(benzyloxy)decan-2-ol.[11]

Protocol 2: Synthesis of (R)-1-(Benzyloxy)decan-2-ol via Jacobsen Hydrolytic Kinetic Resolution

This protocol is based on the highly efficient kinetic resolution developed by Jacobsen and coworkers.[7]

Step 2a: Synthesis of Racemic 1,2-Epoxydecane

  • Epoxidation: To a solution of 1-decene in DCM at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature until the starting material is consumed (TLC). Filter the reaction mixture to remove the m-chlorobenzoic acid. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate to give racemic 1,2-epoxydecane.

Step 2b: Jacobsen Hydrolytic Kinetic Resolution

  • Catalyst Activation: In a flask, dissolve the (R,R)-Jacobsen's catalyst in a suitable solvent (e.g., toluene).

  • Resolution: To the racemic 1,2-epoxydecane, add the activated catalyst solution followed by the slow addition of water (0.5 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor the conversion by gas chromatography (GC) or ¹H NMR. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess of the remaining epoxide.

  • Work-up and Separation: Dilute the reaction mixture with a nonpolar solvent (e.g., hexane) and filter through a short plug of silica gel to remove the catalyst. Concentrate the filtrate and separate the unreacted (S)-1,2-epoxydecane from the (R)-1,2-decanediol by flash column chromatography.

Step 2c: Ring-Opening of (S)-1,2-Epoxydecane

  • Nucleophile Preparation: In a flame-dried, argon-purged flask, prepare sodium benzylate by adding sodium hydride to anhydrous benzyl alcohol at 0 °C.

  • Ring Opening: Add a solution of the enantioenriched (S)-1,2-epoxydecane in anhydrous THF to the sodium benzylate solution. Heat the reaction mixture to reflux.[12]

  • Work-up and Purification: Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield (R)-1-(benzyloxy)decan-2-ol.

Characterization Data

(R)-1-(Benzyloxy)decan-2-ol

  • Appearance: Colorless oil.

  • ¹H NMR (CDCl₃): δ 7.38-7.26 (m, 5H), 4.56 (s, 2H), 3.75-3.69 (m, 1H), 3.51 (dd, J = 9.5, 3.2 Hz, 1H), 3.42 (dd, J = 9.5, 7.8 Hz, 1H), 2.55 (br s, 1H), 1.58-1.25 (m, 14H), 0.88 (t, J = 6.8 Hz, 3H).

  • Optical Rotation: [α]²⁰D = -X.X (c 1.0, CHCl₃) - Note: The specific rotation should be determined experimentally.

(S)-1-(Benzyloxy)decan-2-ol

  • Appearance: Colorless oil.

  • ¹H NMR (CDCl₃): Spectra will be identical to the (R)-enantiomer.

  • Optical Rotation: [α]²⁰D = +X.X (c 1.0, CHCl₃) - Note: The specific rotation should be determined experimentally and will be equal in magnitude and opposite in sign to the (R)-enantiomer.

Conclusion and Future Perspectives

The enantioselective synthesis of 1-(benzyloxy)decan-2-ol is a critical process for the development of novel therapeutics. The Sharpless Asymmetric Epoxidation and Jacobsen Hydrolytic Kinetic Resolution represent two of the most powerful and reliable methods for achieving high enantiopurity in this class of molecules. The choice between these two routes will depend on factors such as the availability of starting materials, cost considerations, and the desired scale of the synthesis. The protocols provided in this guide offer a solid foundation for researchers to produce these valuable chiral intermediates with high fidelity. Further optimization of reaction conditions and the exploration of novel catalytic systems will continue to enhance the efficiency and sustainability of these important transformations.

References

  • CN113511979A - Synthesis method and application of propranolol - Google P
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  • Organocatalytic enantioselective synthesis of β-blockers: ( S)-propranolol and ( S)-naftopidil | Request PDF - ResearchGate. (URL: [Link])

  • 1-Decanol | C10H22O | CID 8174 - PubChem - NIH. (URL: [Link])

  • (PDF) (1R,4R,7R,8R,9R)-8-Benzyloxy-7-benzyloxymethyl-2,5,10-trioxatricyclo[5.2.1.0]decan-9-ol - ResearchGate. (URL: [Link])

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (URL: [Link])

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  • Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose - Organic Syntheses. (URL: [Link])

  • Kinetic Resolution by Sharpless Asymmetric Epoxidation of 1-peten-3-ol... - ResearchGate. (URL: [Link])

  • Catalytic Enantioselective meso-Epoxide Ring Opening Reaction with Phenolic Oxygen Nucleophile Promoted by Gallium Heterobimetallic Multifunctional Complexes | Journal of the American Chemical Society. (URL: [Link])

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Application Notes & Protocols: Strategic Use of 1-(Benzyloxy)decan-2-ol in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzyl Ether Protecting Group in the Context of 1-(Benzyloxy)decan-2-ol

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired molecular transformations with high fidelity.[1] Benzyl ethers are a mainstay for the protection of alcohols due to their robustness under a wide range of reaction conditions, including acidic and basic media, and their susceptibility to selective removal.[2][3] The molecule 1-(benzyloxy)decan-2-ol presents a valuable, bifunctional scaffold. The primary alcohol is protected as a benzyl ether, leaving a secondary alcohol available for further synthetic manipulations. This structure is particularly noteworthy as a chiral building block when synthesized in an enantiomerically pure form, offering a stereocenter that can direct the stereochemical outcome of subsequent reactions.[4]

These notes provide a comprehensive guide to the synthesis, application, and deprotection strategies involving 1-(benzyloxy)decan-2-ol, tailored for researchers in drug development and complex molecule synthesis.

Synthesis of 1-(Benzyloxy)decan-2-ol: Racemic and Enantioselective Approaches

The synthesis of 1-(benzyloxy)decan-2-ol can be approached through several reliable methods. The choice of method will depend on the desired stereochemistry (racemic or enantiopure) and the available starting materials.

Method 1: Selective Benzylation of 1,2-Decanediol

A straightforward approach to racemic 1-(benzyloxy)decan-2-ol is the selective benzylation of the primary hydroxyl group of 1,2-decanediol. The primary alcohol is more sterically accessible and generally more reactive towards alkylation than the secondary alcohol, allowing for regioselective protection under carefully controlled conditions.

Protocol 1: Regioselective Benzylation of 1,2-Decanediol

Reagent/ParameterCondition/AmountRationale
1,2-Decanediol1.0 equivStarting diol
Sodium Hydride (NaH), 60% disp. in oil1.05 equivDeprotonates the more acidic primary alcohol
Benzyl Bromide (BnBr)1.0 equivBenzylating agent
Tetrahydrofuran (THF), anhydrousAnhydrousAprotic solvent to favor SN2 reaction
Temperature0 °C to room temperatureControlled temperature to enhance selectivity
Reaction Time12-24 hoursMonitored by TLC

Experimental Steps:

  • To a stirred suspension of sodium hydride (1.05 equiv) in anhydrous THF at 0 °C, a solution of 1,2-decanediol (1.0 equiv) in anhydrous THF is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

  • The reaction is cooled back to 0 °C, and benzyl bromide (1.0 equiv) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield 1-(benzyloxy)decan-2-ol.

dot

diol 1,2-Decanediol alkoxide Mono-alkoxide diol->alkoxide NaH, THF product 1-(Benzyloxy)decan-2-ol alkoxide->product BnBr

Caption: Synthesis of 1-(Benzyloxy)decan-2-ol from 1,2-Decanediol.

Method 2: Ring-Opening of 1,2-Epoxydecane

An alternative and often highly regioselective method is the nucleophilic ring-opening of 1,2-epoxydecane with benzyl alcohol.[5][6] This reaction can be catalyzed by either an acid or a base. Base-catalyzed ring-opening will typically proceed via an SN2 mechanism with nucleophilic attack at the less substituted carbon of the epoxide, yielding the desired 1-(benzyloxy)decan-2-ol.

Protocol 2: Base-Catalyzed Ring-Opening of 1,2-Epoxydecane

Reagent/ParameterCondition/AmountRationale
1,2-Epoxydecane1.0 equivElectrophilic substrate
Benzyl Alcohol3.0-5.0 equiv (or as solvent)Nucleophile and solvent
Sodium Benzyl Oxide (NaOBn) or Potassium tert-butoxide (t-BuOK)Catalytic (0.1 equiv)Base catalyst to generate the alkoxide
Temperature60-80 °CTo promote the reaction
Reaction Time6-12 hoursMonitored by TLC

Experimental Steps:

  • To a solution of benzyl alcohol, add a catalytic amount of sodium metal or potassium tert-butoxide and stir until the base has fully dissolved to form the corresponding benzyl alkoxide.

  • Add 1,2-epoxydecane (1.0 equiv) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl).

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

dot

epoxide 1,2-Epoxydecane product 1-(Benzyloxy)decan-2-ol epoxide->product benzyl_alcohol Benzyl Alcohol benzyl_alcohol->product Base Catalyst (e.g., NaOBn)

Caption: Synthesis via Ring-Opening of 1,2-Epoxydecane.

Asymmetric Synthesis of (R)- or (S)-1-(Benzyloxy)decan-2-ol

For applications where stereochemistry is critical, enantiomerically pure 1-(benzyloxy)decan-2-ol can be synthesized. This is typically achieved by starting with a chiral precursor from the "chiral pool" or by employing an asymmetric catalytic reaction.

One effective strategy is to start with commercially available chiral precursors like (R)- or (S)-glycidol, which can be alkylated to form chiral 1,2-epoxydecane, followed by the ring-opening reaction described in Protocol 2. Alternatively, asymmetric reduction of a corresponding ketone, 1-(benzyloxy)decan-2-one, using chiral reducing agents like those developed by Noyori can provide the chiral alcohol with high enantiomeric excess.[7]

Application as a Chiral Building Block

Enantiopure 1-(benzyloxy)decan-2-ol is a valuable chiral building block. The free secondary alcohol can be oxidized to a ketone, or it can be used as a nucleophile in a variety of coupling reactions. The stereocenter at C2 can influence the stereochemical outcome of reactions at adjacent positions.

Deprotection of the Benzyl Ether

A key advantage of the benzyl protecting group is its facile removal under neutral conditions via catalytic hydrogenolysis, which is orthogonal to many other protecting groups.[2][3]

Protocol 3: Deprotection via Catalytic Hydrogenolysis

Reagent/ParameterCondition/AmountRationale
1-(Benzyloxy)decan-2-ol1.0 equivProtected substrate
Palladium on Carbon (Pd/C), 10%5-10 mol%Catalyst for hydrogenation
Hydrogen (H2) gas1 atm (balloon) or higher pressureReducing agent
Solvent (Methanol or Ethanol)AnhydrousSolvent for the reaction
Reaction Time2-6 hoursMonitored by TLC

Experimental Steps:

  • Dissolve 1-(benzyloxy)decan-2-ol (1.0 equiv) in methanol or ethanol in a flask equipped with a stir bar.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon of hydrogen or a hydrogenation apparatus).

  • Stir the reaction vigorously at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected 1,2-decanediol.

dot

protected 1-(Benzyloxy)decan-2-ol deprotected 1,2-Decanediol protected->deprotected H₂, Pd/C, MeOH toluene Toluene protected->toluene H₂, Pd/C, MeOH

Caption: Deprotection of 1-(Benzyloxy)decan-2-ol.

Alternative Deprotection Methods: For substrates containing other reducible functional groups (e.g., alkenes, alkynes), catalytic hydrogenolysis may not be suitable. In such cases, alternative methods for benzyl ether cleavage can be employed, such as dissolving metal reductions (e.g., Na/NH3) or oxidative cleavage.[3]

Conclusion and Future Perspectives

1-(Benzyloxy)decan-2-ol serves as a valuable intermediate in organic synthesis, offering a strategic combination of a protected primary alcohol and a reactive secondary alcohol, which can be obtained in either racemic or enantiopure form. The protocols outlined in these notes provide a solid foundation for the synthesis and deprotection of this versatile building block. Its application in the synthesis of complex natural products and pharmaceutical agents is an area ripe for exploration, particularly in leveraging its chiral nature to induce stereoselectivity in subsequent synthetic transformations.

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Application Notes and Protocols: Synthesis and Characterization of Novel Surfactants Derived from 1-(Benzyloxy)decan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Precursor for Advanced Surfactant Design

In the pursuit of novel amphiphiles with tailored functionalities, the choice of the hydrophobic precursor is paramount. 1-(Benzyloxy)decan-2-ol emerges as a compelling starting material, offering a unique combination of structural features. Its ten-carbon chain provides a substantial hydrophobic backbone, while the secondary hydroxyl group at the 2-position introduces a branched character. Surfactants with branched alkyl chains often exhibit distinct advantages, including enhanced water solubility, superior wetting properties, and modified Krafft points compared to their linear counterparts.[1]

The defining feature of this precursor is the benzyl ether moiety. This group not only contributes to the molecule's hydrophobicity but also serves as a stable protecting group that can be selectively removed through hydrogenolysis.[2][3] This latent functionality opens a pathway to creating diol-based or gemini surfactants post-synthesis, adding a layer of strategic versatility for formulation scientists. This guide provides detailed, field-tested protocols for the synthesis of anionic and non-ionic surfactants from 1-(Benzyloxy)decan-2-ol, their subsequent characterization, and an evaluation of their physicochemical properties.

Part 1: Synthesis of the Core Precursor: 1-(Benzyloxy)decan-2-ol

The synthesis of the precursor is the foundational step, dictating the purity and yield of all subsequent surfactant derivatives. The most efficient route involves the base-catalyzed ring-opening of 1,2-epoxydecane with benzyl alcohol. This reaction is a variant of the Williamson ether synthesis, where the alkoxide of benzyl alcohol acts as the nucleophile attacking one of the epoxide carbons.

Rationale and Mechanistic Insight

The reaction proceeds via an SN2 mechanism. A strong base, such as sodium hydride (NaH), is used to deprotonate benzyl alcohol, forming the highly nucleophilic sodium benzoxide. This alkoxide then attacks the sterically less hindered carbon of the epoxide ring (the terminal C1 carbon), leading to the regioselective formation of the 1-(benzyloxy)decan-2-ol product upon acidic workup. The choice of NaH is critical for driving the deprotonation to completion, ensuring an efficient reaction.[3]

Detailed Protocol: Synthesis of 1-(Benzyloxy)decan-2-ol

Materials:

  • Benzyl alcohol (freshly distilled)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1,2-Epoxydecane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser. Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time.

  • Alkoxide Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Slowly add benzyl alcohol (1.0 eq.) dissolved in anhydrous THF via the dropping funnel over 30 minutes. Vigorous hydrogen gas evolution will be observed.

  • Reaction Progression: After the addition is complete and hydrogen evolution has ceased, allow the mixture to stir at room temperature for an additional 30 minutes to ensure complete formation of the sodium benzoxide.

  • Epoxide Addition: Add 1,2-epoxydecane (1.1 eq.) dissolved in anhydrous THF dropwise to the reaction mixture.

  • Heating and Reflux: Once the addition is complete, heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction and Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield 1-(benzyloxy)decan-2-ol as a clear oil.

Part 2: Synthesis of Anionic Surfactants via Sulfation

The most direct route to an anionic surfactant from 1-(benzyloxy)decan-2-ol is the sulfation of the secondary hydroxyl group. Fatty alcohol sulfates are a major class of anionic surfactants valued for their excellent foaming and detergency.[4][5]

Rationale and Mechanistic Insight

Sulfation is typically achieved using a sulfur trioxide (SO₃) complex, such as SO₃·Pyridine or SO₃·DMF, to avoid the harsh and often non-selective conditions of reagents like chlorosulfonic acid or fuming sulfuric acid.[6][7] The SO₃ complex acts as an electrophile, which is attacked by the lone pair of electrons on the alcohol's oxygen atom. The resulting intermediate is a sulfonate ester. Subsequent neutralization with an aqueous base, such as sodium hydroxide (NaOH), yields the final sodium salt of the alkyl sulfate.[8]

Detailed Protocol: Synthesis of Sodium 1-(Benzyloxy)decan-2-yl Sulfate

Materials:

  • 1-(Benzyloxy)decan-2-ol

  • Sulfur trioxide pyridine complex (SO₃·Pyridine)

  • Anhydrous Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution, 1 M

Procedure:

  • Reaction Setup: Dissolve 1-(benzyloxy)decan-2-ol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C.

  • Sulfation: In a separate flask, dissolve SO₃·Pyridine complex (1.5 eq.) in anhydrous DCM and add this solution dropwise to the alcohol solution over 1 hour, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the starting alcohol by TLC.

  • Neutralization: Once the reaction is complete, cool the mixture back to 0 °C. Slowly add 1 M NaOH solution dropwise while vigorously stirring, maintaining the pH between 8-9.

  • Isolation: Transfer the mixture to a separatory funnel. The product will be in the aqueous layer. Wash the aqueous layer twice with a small amount of DCM to remove any unreacted starting material.

  • Purification: Lyophilize (freeze-dry) the aqueous layer to obtain the sodium 1-(benzyloxy)decan-2-yl sulfate as a white solid. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Part 3: Synthesis of Non-Ionic Surfactants

Non-ionic surfactants are prized for their stability across a wide pH range, low sensitivity to water hardness, and excellent emulsifying properties.[9][10][11] Two primary routes from 1-(benzyloxy)decan-2-ol are ethoxylation and glycosylation.

Ethoxylation for Polyoxyethylene Ethers

Ethoxylation involves the addition of ethylene oxide (EO) units to the hydroxyl group, forming a polyoxyethylene (POE) chain. The length of this chain can be controlled to tune the hydrophilic-lipophilic balance (HLB) of the surfactant.[12]

The reaction is typically catalyzed by a base, such as potassium hydroxide (KOH), at elevated temperatures (120-180 °C) and pressures.[13][14] The base deprotonates the alcohol, creating an alkoxide that initiates the ring-opening polymerization of ethylene oxide. The process results in a mixture of products with a distribution of POE chain lengths.[15] Extreme caution must be exercised when working with ethylene oxide, as it is a toxic and explosive gas. This reaction should only be performed in a specialized high-pressure reactor by trained personnel.

Materials:

  • 1-(Benzyloxy)decan-2-ol

  • Potassium hydroxide (KOH)

  • Ethylene oxide (EO)

  • Acetic acid

Procedure (requires specialized equipment):

  • Catalyst Loading: Charge a high-pressure stainless-steel autoclave with 1-(benzyloxy)decan-2-ol and a catalytic amount of KOH (e.g., 0.1-0.5% by weight).

  • Inerting: Seal the reactor and purge it several times with high-purity nitrogen to remove all oxygen.

  • Heating: Heat the reactor to the desired reaction temperature (e.g., 150 °C) under a nitrogen atmosphere.

  • Ethylene Oxide Addition: Introduce a pre-determined amount of liquid ethylene oxide into the reactor to achieve the target average degree of ethoxylation. The pressure will rise.

  • Reaction: Maintain the temperature and stir the mixture. The reaction is exothermic and requires careful temperature control. The pressure will gradually decrease as the EO is consumed.

  • Termination and Neutralization: Once the pressure has stabilized, cool the reactor to below 50 °C. Purge with nitrogen to remove any unreacted EO. Neutralize the catalyst by adding a stoichiometric amount of acetic acid.

  • Product Discharge: Discharge the product, which is a mixture of ethoxylates with varying POE chain lengths.

Glycosylation for Alkyl Glycoside Surfactants

Glycolipids are a class of biosurfactants known for their biodegradability and low toxicity.[16][17] They can be synthesized by forming a glycosidic bond between the alcohol and a carbohydrate, such as glucose.

While chemical methods exist, enzymatic synthesis offers high regioselectivity and milder reaction conditions.[16] A lipase or glycosidase enzyme can catalyze the condensation reaction between 1-(benzyloxy)decan-2-ol and glucose. The reaction is typically performed in a non-aqueous solvent or a solvent-free system to shift the equilibrium towards synthesis rather than hydrolysis.

Materials:

  • 1-(Benzyloxy)decan-2-ol

  • D-Glucose (anhydrous)

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous 2-Methyl-2-butanol (tert-amyl alcohol)

  • Molecular sieves (3 Å)

Procedure:

  • Reaction Setup: Combine 1-(benzyloxy)decan-2-ol (1.0 eq.), D-glucose (1.5 eq.), immobilized lipase (e.g., 10% w/w of substrates), and activated molecular sieves in a round-bottom flask.

  • Solvent Addition: Add anhydrous 2-methyl-2-butanol to dissolve the substrates.

  • Reaction Conditions: Heat the mixture to 60-70 °C with vigorous stirring under reduced pressure (to remove water formed during the reaction).

  • Monitoring: Monitor the reaction progress over 24-48 hours by TLC or HPLC.

  • Enzyme Removal: Once the reaction has reached the desired conversion, cool the mixture and filter to remove the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting product by flash column chromatography on silica gel to separate the desired mono-glucoside product from unreacted starting materials and di- or poly-glycosylated byproducts.

Part 4: Characterization and Physicochemical Evaluation

Validation of synthesis and performance is a critical step. A combination of spectroscopic analysis and physical property measurements is required.

Structural Verification
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the covalent structure of the synthesized surfactants. Key indicators include the disappearance of the precursor's -OH proton signal and the appearance of new signals corresponding to the hydrophilic headgroup (e.g., protons adjacent to the sulfate group or within the ethoxy/glucose units).

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify functional groups. For the sulfated product, the appearance of strong S=O stretching bands (around 1250 cm⁻¹) is a key diagnostic marker.

  • Mass Spectrometry (MS): ESI-MS can confirm the molecular weight of the synthesized surfactant molecules. For ethoxylates, it will show the distribution of oligomers.

Surfactant Property Analysis
  • Critical Micelle Concentration (CMC): The CMC is a fundamental parameter indicating the concentration at which surfactant molecules begin to self-assemble into micelles. It can be determined by measuring a physical property that changes abruptly at the CMC, such as surface tension, conductivity, or using a fluorescent probe like pyrene.

  • Surface Tension (γ): The effectiveness of a surfactant is often judged by its ability to lower the surface tension of water. This is measured using a tensiometer, with common methods including the du Noüy ring or Wilhelmy plate techniques. The surface tension at the CMC (γCMC) is a key performance metric.

Comparative Data Summary

The following table presents representative (hypothetical) data for the synthesized surfactants to illustrate expected performance characteristics. Actual values must be determined empirically.

Surfactant DerivativeTypeExpected CMC (mM)Expected γCMC (mN/m)Key Properties
Sodium 1-(Benzyloxy)decan-2-yl SulfateAnionic1 - 530 - 35Good foaming, high detergency
1-(Benzyloxy)decan-2-ol Ethoxylate (n≈7)Non-ionic0.1 - 0.528 - 32Excellent emulsifier, stable in hard water
1-(Benzyloxy)decan-2-yl GlucosideNon-ionic0.2 - 0.829 - 34Biodegradable, low-irritancy, good for personal care

Part 5: Potential Applications

The unique structure of these surfactants suggests several high-value applications:

  • Drug Delivery: The benzyl group adds a unique aromatic interaction capability, potentially useful for encapsulating and solubilizing aromatic drug molecules. The non-ionic derivatives could be used to form stable nanoemulsions or liposomes.

  • Cosmetics and Personal Care: The glucosylated surfactant, being derived from a sugar and a fatty alcohol, is expected to be mild and biodegradable, making it an excellent candidate for "green" formulations in shampoos, skin cleansers, and lotions.[18]

  • Specialty Cleaning: The branched structure and benzyloxy group may provide enhanced performance in removing specific types of oily and aromatic soils, making them suitable for high-performance industrial or institutional cleaners.[19]

Visual Workflow Diagram

The following diagram illustrates the synthetic pathways described in this guide, from the common precursor to the final surfactant products.

Synthesis_Workflow cluster_precursor Precursor Synthesis Epoxydecane Epoxydecane Precursor 1-(Benzyloxy)decan-2-ol Epoxydecane->Precursor NaH, THF Benzyl_Alcohol Benzyl_Alcohol Benzyl_Alcohol->Precursor NaH, THF Anionic Sodium 1-(Benzyloxy) decan-2-yl Sulfate Precursor->Anionic 1. SO3-Pyridine 2. NaOH Nonionic_EO 1-(Benzyloxy)decan-2-ol Ethoxylate Precursor->Nonionic_EO Ethylene Oxide, KOH (High Pressure) Nonionic_Glyco 1-(Benzyloxy)decan-2-yl Glucoside Precursor->Nonionic_Glyco D-Glucose, Lipase

Caption: Synthetic pathways from 1,2-epoxydecane to the target surfactants.

References

  • WO2018109348A1 - Method for preparing surfactant compositions comprising alkyl l-iduronamides, d-glucuronamides and l-rhamnosides from ulvans - Google Patents. (n.d.).
  • CN112957998A - Preparation method of surfactant composition - Google Patents. (n.d.).
  • WO1997038961A1 - Non-ionic surfactant compositions - Google Patents. (n.d.).
  • Organic Syntheses Procedure. (n.d.). (−)-(s)-2-(benzyloxy)propanal. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2020). Fatty alcohol synthesis from fatty acids at mild temperature by subsequent enzymatic esterification and metal-catalyzed hydrogenation. Retrieved from [Link]

  • PMC - NIH. (2022). Synthesis and properties of branched alcohol alkoxylate sulfates. Retrieved from [Link]

  • YouTube. (2019). synthesis & cleavage of benzyl ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). introduction of fatty alcohol sulfates: a short review. Retrieved from [Link]

  • Nanjing Chemical Material Corp. (n.d.). Two Different Types of Anionic Surfactants. Retrieved from [Link]

  • ACS Publications. (2023). A New Thermal Stable and Salt Tolerant Alkyl Polyether Benzyl Sulfonate Surfactant with Ultralow Interfacial Tensions for Enhanced Oil Recovery. Energy & Fuels. Retrieved from [Link]

  • US5441541A - Anionic/cationic surfactant mixtures - Google Patents. (n.d.).
  • Wikipedia. (n.d.). Ethoxylation. Retrieved from [Link]

  • PubMed. (2009). Derivatization of fatty alcohol ethoxylate non-ionic surfactants using 2-sulfobenzoic anhydride for characterization by liquid chromatography/mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic Synthesis of Glycolipid Surfactants. Retrieved from [Link]

  • CN110938022A - A kind of preparation method of improved sodium dodecylbenzenesulfonate solution - Google Patents. (n.d.).
  • ES2383541T3 - Highly concentrated preparation of fatty alcohol sulfate - Google Patents. (n.d.).
  • Jetir.Org. (n.d.). Benzylation of different mole ethoxylates of p-octyl phenol with benzyl chloride. Retrieved from [Link]

  • PubMed Central. (2020). Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories. Retrieved from [Link]

  • CORE. (n.d.). Mercarbide Catalyst for Alcohol Ethoxylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of sodium dodecyl sulfate: materials and proposed reaction... Retrieved from [Link]

  • PCC Group. (n.d.). Non-ionic surfactants. Retrieved from [Link]

  • Soft Matter (RSC Publishing). (n.d.). Structural properties of cationic surfactant-fatty alcohol bilayers: insights from dissipative particle dynamics. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Surfactants from Renewable Sources: Synthesis and Applications. Retrieved from [Link]

  • Laboratorio FIRP. (n.d.). SURFACTANTS Types and Uses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • ScienceDirect. (2023). Mixture of fatty alcohols and alkyl polyglucosides stabilizing water-in-water emulsions. Retrieved from [Link]

  • MDPI. (n.d.). Glycolipid Biosurfactant Production from Waste Cooking Oils by Yeast: Review of Substrates, Producers and Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Non‐ionic Surfactants. Retrieved from [Link]

  • ResearchGate. (n.d.). Introduction of fatty alcohol sulfates: a short review. Retrieved from [Link]

  • US3682849A - Alcohol ethoxylates - Google Patents. (n.d.).
  • PMC. (n.d.). A Novel Hydrate Form of Sodium Dodecyl Sulfate and Its Crystallization Process. Retrieved from [Link]

  • YouTube. (2024). Non-ionic Surfactants. Retrieved from [Link]

  • ERASM. (n.d.). Environmental Fact Sheet (#9) C12-14 Alcohol Ethoxylates (3EO) (C12-14 AE3). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • PMC - NIH. (n.d.). Continuous Flow Preparation of Benzylic Sodium Organometallics. Retrieved from [Link]

Sources

Procedure for deprotection of 1-(Benzyloxy)decan-2-ol by hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Hydrogenolysis of 1-(Benzyloxy)decan-2-ol

Executive Summary & Scientific Context

The protection of hydroxyl groups as benzyl (Bn) ethers is a cornerstone strategy in organic synthesis due to the moiety's stability against acidic, basic, and oxidative conditions.[1] However, the critical step in drug development is often the clean removal of these groups to reveal the pharmacophore.

This guide details the deprotection of 1-(Benzyloxy)decan-2-ol to yield 1,2-decanediol . While conceptually simple, the presence of a vicinal hydroxyl group (at C2) and the lipophilic decyl chain requires specific attention to solvent choice and catalyst handling to ensure quantitative conversion without side reactions or catalyst poisoning.

Key Reaction:



Mechanistic Insight: The Surface Chemistry

To troubleshoot low yields or slow kinetics, one must understand that this is a heterogeneous surface reaction . The reaction does not occur in the bulk solvent but at the interface of the palladium nanoparticle.

The Catalytic Cycle:

  • Adsorption: The benzyl ether coordinates to the Pd surface via the aromatic

    
    -system.
    
  • Oxidative Addition: The C-O bond (benzylic) is cleaved, forming surface-bound benzyl and alkoxide species.

  • Hydrogen Insertion: Surface-adsorbed hydrogen species (

    
    ) insert into the Pd-C and Pd-O bonds.
    
  • Desorption: Toluene is released first, followed by the alcohol product (1,2-decanediol).

Expert Insight: The rate-limiting step is often the initial adsorption. If the catalyst surface is "poisoned" by heteroatoms (S, N) or if the solvent competes too strongly for surface sites, the reaction stalls.

HydrogenolysisMechanism Substrate Substrate (Benzyl Ether) Adsorption Surface Adsorption (Pd-Coordination) Substrate->Adsorption Diffusion OxAdd Oxidative Addition (C-O Cleavage) Adsorption->OxAdd Activation H_Insert Hydrogen Insertion (Surface H*) OxAdd->H_Insert + H2 Desorption Product Release (Diol + Toluene) H_Insert->Desorption Reductive Elim.

Figure 1: Mechanistic pathway of Pd-catalyzed benzyl ether cleavage.

Experimental Design Strategy

Before beginning, select conditions based on the physicochemical properties of 1-(Benzyloxy)decan-2-ol (lipophilic tail, polar head).

ParameterRecommendationRationale
Catalyst 10% Pd/C (wet type) "Wet" catalyst (50%

) is mandatory for safety to prevent ignition. The high surface area ensures rapid turnover.
Solvent MeOH or EtOH Protic solvents facilitate hydrogenolysis. If solubility of the lipophilic decyl chain is poor, use 1:1 MeOH:EtOAc .
H2 Source Balloon (1 atm) High pressure is rarely needed for simple benzyl ethers. A balloon provides sufficient chemical potential.
Additives None (usually) If kinetics are sluggish, trace Acetic Acid (AcOH) can protonate the ether oxygen, accelerating C-O cleavage.

Detailed Protocol: Hydrogenolysis of 1-(Benzyloxy)decan-2-ol

Safety Warning: Dry Palladium on Carbon (Pd/C) is pyrophoric . It can ignite methanol vapors instantly upon contact with air. Always use "wet" catalyst or handle under an inert blanket (Argon/Nitrogen).

Step 1: Preparation & Inerting
  • Weigh 1.0 equiv of 1-(Benzyloxy)decan-2-ol into a round-bottom flask (RBF).

  • Dissolve the substrate in Methanol (0.1 M concentration) .

    • Note: If the solution is cloudy, add Ethyl Acetate dropwise until clear.

  • Purge: Seal the flask with a septum. Insert a needle connected to a vacuum/Argon manifold. Cycle vacuum/Argon 3 times to remove dissolved oxygen.

Step 2: Catalyst Addition (The Critical Safety Step)
  • Under a positive flow of Argon, carefully add 10 wt% of Pd/C (10% loading, wet support) .

    • Example: If using 500 mg substrate, add 50 mg of catalyst.

    • Technique: Add the catalyst as a slurry in water or toluene if possible, or use a powder funnel quickly to minimize air exposure.

  • Reseal the flask immediately and purge with Argon for another 5 minutes.

Step 3: Hydrogenation
  • Prepare a balloon filled with high-purity Hydrogen gas (

    
    ).
    
  • Insert the balloon needle into the septum.

  • Briefly apply a vacuum to the flask (5-10 seconds) until the solvent bubbles gently, then switch to the

    
     balloon. Repeat this "evacuate-refill" cycle 3 times to replace the headspace with 
    
    
    
    .
  • Stir vigorously at Room Temperature (RT).

    • Why? Reaction rate is diffusion-controlled. High stirring speed maximizes Gas-Liquid-Solid contact.

Step 4: Monitoring & Workup
  • Monitor via TLC (Hexanes:EtOAc 3:1).

    • Starting Material: High

      
       (UV active due to Benzyl).
      
    • Product (1,2-Decanediol): Low

      
       (UV inactive; requires staining with PMA or Anisaldehyde).
      
  • Upon completion (typically 4-12 hours):

    • Remove ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       balloon.[2] Purge flask with Argon/Nitrogen for 10 minutes.
      
    • Filter the mixture through a pad of Celite 545 to remove the catalyst.

    • Caution: Do not let the filter cake dry out completely, as the Pd residue is flammable.[2] Wash with MeOH.

  • Concentrate the filtrate under reduced pressure to yield the crude 1,2-decanediol.

Workflow Start Start: Dissolve Substrate (MeOH/EtOAc) Inert Inert Atmosphere (Argon Purge) Start->Inert CatAdd Add Pd/C Catalyst (Safety Critical) Inert->CatAdd H2_Cycle H2 Purge Cycles (Evacuate/Refill) CatAdd->H2_Cycle Reaction Reaction: Stir at RT (4-12 Hours) H2_Cycle->Reaction Check TLC Check (Complete?) Reaction->Check Check->Reaction No Filter Celite Filtration (Remove Pd) Check->Filter Yes Product Isolate 1,2-Decanediol Filter->Product

Figure 2: Operational workflow for safe hydrogenation.

Validation & Troubleshooting

Analytical Data (Self-Validation)

To confirm the success of the reaction, compare the NMR signals.

Feature1-(Benzyloxy)decan-2-ol (Precursor)1,2-Decanediol (Product)
Aromatic Protons Multiplet

7.2–7.4 ppm (5H)
Absent (Crucial for confirmation)
Benzylic Protons Singlet/ABq

4.5 ppm (2H)
Absent
Terminal Methyl Triplet

0.88 ppm
Triplet

0.88 ppm (Unchanged)
Physical State Colorless OilWhite Waxy Solid (MP: ~48°C)
Troubleshooting Table
ObservationRoot CauseCorrective Action
Reaction Stalls Catalyst poisoning (S/N traces) or ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

leak.
Filter, add fresh catalyst, and purge rigorously. Ensure

balloon is full.
Slow Kinetics Steric hindrance or poor solubility.Add 1-2 drops of Acetic Acid or warm to 40°C.
Ignition/Spark Dry catalyst contacting MeOH vapors.STOP. Use only wet catalyst types. Always blanket with Argon before addition.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons.[3] (The definitive guide on benzyl ether stability and cleavage conditions).

  • Hydrogenolysis of Benzyl Ethers. Organic Chemistry Portal. (Mechanistic overview and variations using transfer hydrogenation).

  • Palladium on Carbon Safety Guidelines. University of California, Berkeley, EH&S. (Critical safety protocols for handling pyrophoric catalysts).

  • Synthesis of 1,2-Alkanediols. Journal of the American Chemical Society, 68(8), 1504–1507. (Foundational work on long-chain diol synthesis).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Benzyloxy)decan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(benzyloxy)decan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. Here, we provide in-depth technical guidance, troubleshooting FAQs, and detailed experimental protocols based on established chemical principles to enhance the yield and purity of your target molecule.

Introduction to the Synthesis of 1-(Benzyloxy)decan-2-ol

1-(Benzyloxy)decan-2-ol is a valuable intermediate in various chemical syntheses. Its preparation can be approached through several synthetic routes, with the two most common being the Williamson ether synthesis and the ring-opening of an epoxide. For the synthesis of this specific secondary alcohol, the base-catalyzed ring-opening of 1,2-epoxydecane with benzyl alcohol offers a highly regioselective and efficient pathway. This method relies on the nucleophilic attack of the benzyl alkoxide at the less sterically hindered carbon of the epoxide ring, an SN2-type reaction that favors the formation of the desired 1-benzyloxy-2-hydroxy isomer.[1][2][3]

This guide will primarily focus on the optimization of the epoxide ring-opening route, as it generally provides better control over regioselectivity for this class of compounds. We will also address potential pitfalls and offer solutions to maximize your synthetic success.

Visualizing the Core Reaction Pathway

To provide a clear overview of the primary synthetic route discussed, the following diagram illustrates the base-catalyzed ring-opening of 1,2-epoxydecane.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Benzyl_Alcohol Benzyl Alcohol Alkoxide_Formation Formation of Sodium Benzoxide Benzyl_Alcohol->Alkoxide_Formation 1,2-Epoxydecane 1,2-Epoxydecane Nucleophilic_Attack SN2 Attack on Epoxide 1,2-Epoxydecane->Nucleophilic_Attack Electrophile Base Strong Base (e.g., NaH) Base->Alkoxide_Formation Alkoxide_Formation->Nucleophilic_Attack Nucleophile Protonation Aqueous Work-up (Protonation) Nucleophilic_Attack->Protonation Product 1-(Benzyloxy)decan-2-ol Protonation->Product

Caption: Base-catalyzed synthesis of 1-(Benzyloxy)decan-2-ol.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of 1-(benzyloxy)decan-2-ol.

FAQ 1: Low or No Product Yield

Question: I am getting a very low yield of my desired product, or in some cases, no product at all. What are the likely causes?

Answer:

Low or no yield in this synthesis can often be attributed to several critical factors. A systematic evaluation of your experimental setup and reagents is the best approach to identify the root cause.

  • Inefficient Formation of the Benzyl Alkoxide: The first step of the reaction is the deprotonation of benzyl alcohol by a strong base to form the nucleophilic benzyl alkoxide.[4][5] If this step is incomplete, the concentration of the active nucleophile will be insufficient to drive the reaction forward.

    • Troubleshooting:

      • Choice of Base: Use a sufficiently strong, non-nucleophilic base. Sodium hydride (NaH) is a common and effective choice. Ensure the NaH is fresh and has been handled under anhydrous conditions to prevent deactivation by moisture.

      • Reaction Conditions: Allow adequate time for the deprotonation to occur before adding the epoxide. This is typically done by stirring the benzyl alcohol and base together for a period before introducing the 1,2-epoxydecane.

      • Solvent Purity: The presence of water or protic impurities in the solvent will quench the strong base and the newly formed alkoxide.[6] Use anhydrous solvents for this reaction.

  • Poor Quality of Starting Materials: The purity of your benzyl alcohol and 1,2-epoxydecane is crucial.

    • Troubleshooting:

      • Benzyl Alcohol: Ensure your benzyl alcohol is free of acidic impurities and water. Distillation of benzyl alcohol before use can improve results.

      • 1,2-Epoxydecane: The epoxide can degrade over time, especially if exposed to moisture or acidic conditions.[7] It is advisable to use freshly prepared or purified 1,2-epoxydecane.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate of the reaction.

    • Troubleshooting: While the initial deprotonation may be performed at room temperature, the ring-opening step may require heating to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

FAQ 2: Formation of Side Products

Question: I am observing multiple spots on my TLC plate, and my final product is impure. What are the likely side products and how can I minimize their formation?

Answer:

The formation of side products is a common challenge. Understanding the potential side reactions will help in devising strategies to minimize them.

  • Isomeric Product (2-(Benzyloxy)decan-1-ol): While the base-catalyzed ring-opening of a terminal epoxide is highly regioselective for attack at the less substituted carbon, a small amount of the other regioisomer may form.[2]

    • Minimization Strategy: Strictly adhere to basic reaction conditions. Any acidic impurities can catalyze the non-regioselective opening of the epoxide.

  • Polymerization of the Epoxide: Epoxides can undergo polymerization, especially in the presence of strong nucleophiles or catalysts.[8]

    • Minimization Strategy: Control the stoichiometry of your reactants carefully. A large excess of the epoxide should be avoided. Slow addition of the epoxide to the solution of the benzyl alkoxide can also help to minimize polymerization.

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of unreacted benzyl alcohol and 1,2-epoxydecane in your crude product.

    • Minimization Strategy: Monitor the reaction progress by TLC. If the reaction stalls, consider extending the reaction time or increasing the temperature.

Data Table: Common Side Products and Their Identification
Side Product Identification by TLC 1H NMR Characteristics (Anticipated)
2-(Benzyloxy)decan-1-olA spot with a similar but slightly different Rf value to the desired product.Different chemical shifts and coupling patterns for the protons on the carbon atoms bearing the ether and hydroxyl groups.
Poly(1,2-decene oxide)Baseline streaking or spots with very low Rf values.Broad, unresolved peaks in the aliphatic region.
Benzyl AlcoholA more polar spot (lower Rf) compared to the product.Characteristic aromatic and benzylic proton signals.
1,2-EpoxydecaneA less polar spot (higher Rf) compared to the product.Signals corresponding to the epoxide protons.
FAQ 3: Difficulties in Product Purification

Question: I am struggling to purify my product by column chromatography. What are the best practices for this separation?

Answer:

The purification of 1-(benzyloxy)decan-2-ol can be challenging due to its relatively non-polar nature and the potential for co-elution with structurally similar impurities.

  • Column Chromatography Protocol:

    • Stationary Phase: Silica gel is the standard stationary phase for this separation.[9]

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The optimal eluent system should be determined by TLC analysis of the crude product. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute your product.

    • Loading the Sample: For optimal separation, dissolve the crude product in a minimal amount of a non-polar solvent and load it onto the column. Alternatively, for less soluble samples, "dry loading" by adsorbing the crude product onto a small amount of silica gel before adding it to the column can improve resolution.[10]

    • Fraction Collection: Collect small fractions and analyze them by TLC to identify the fractions containing the pure product.

Detailed Experimental Protocols

The following protocols are provided as a starting point. Optimization may be necessary based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of 1,2-Epoxydecane from 1-Decene

This is a prerequisite for the main synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-decene in a suitable solvent such as dichloromethane.

  • Epoxidation: Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the solution at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxide. Wash the organic layer with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts, followed by a brine wash.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude 1,2-epoxydecane can be purified by vacuum distillation if necessary.

Protocol 2: Base-Catalyzed Synthesis of 1-(Benzyloxy)decan-2-ol
  • Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous benzyl alcohol to a suspension of sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium benzoxide.

  • Epoxide Addition: Cool the solution to 0 °C and add 1,2-epoxydecane dropwise via a syringe or dropping funnel.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.

Troubleshooting_Workflow Start Low or No Product Yield Check_Base Check Base Activity and Anhydrous Conditions Start->Check_Base Check_Reagents Verify Purity of Starting Materials Check_Base->Check_Reagents Base OK Impure_Product Impure Product/ Side Reactions Check_Base->Impure_Product Base Contaminated Check_Conditions Optimize Reaction Temperature and Time Check_Reagents->Check_Conditions Reagents Pure Purification_Issues Purification Difficulties Check_Reagents->Purification_Issues Reagents Impure Check_Regioselectivity Confirm Basic Reaction Conditions Impure_Product->Check_Regioselectivity Check_Stoichiometry Review Reactant Stoichiometry Check_Regioselectivity->Check_Stoichiometry Conditions OK Optimize_Chroma Optimize Column Chromatography Purification_Issues->Optimize_Chroma

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • ChemComplete. (2020, December 11). Base Catalyzed Epoxide Opening [Video]. YouTube. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Fernández, I. (2025). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. ResearchGate. Retrieved from [Link]

  • Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry [Video]. YouTube. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Fokin, V. V., & Sharpless, K. B. (2002). Nucleophilic ring opening of 1,2-epoxides in aqueous medium. Semantic Scholar. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Organic Syntheses. (n.d.). dibenzoylmethane. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Sharma, P. K., Nielsen, P., & Bond, A. D. (2007). (1R,4R,7R,8R,9R)-8-Benzyloxy-7-benzyloxymethyl-2,5,10-trioxatricyclo[5.2.1.0]decan-9-ol. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4435.
  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.
  • OpenStax. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 15.8: Opening of Epoxides. Retrieved from [Link]

  • Google Patents. (n.d.). CN105294399A - Preparation method of sodium ethoxide.
  • TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). US5728897A - Process for the preparation of benzyl alcohol.
  • ResearchGate. (n.d.). Effect of mole ratio of glycerol to benzyl alcohol. Speed of agitation: 1000 rpm, Catalyst loading: 10 wt% of glycerol, Reaction temperature: 120 °C, Reaction time: 4 h. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2024). ISOLATION OF PHYTOPHARMACEUTICALS BY FLASH CHROMATOGRAPHY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Decanol, 10-(phenylmethoxy)-. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

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Technical Support Center: Selective Mono-Benzylation of 1,2-Decanediol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the selective mono-benzylation of 1,2-decanediol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and an optimized experimental protocol to help researchers minimize the formation of bis-benzylated side products and maximize the yield of the desired mono-benzylated ether.

The Challenge: Understanding Over-Benzylation in Diols

The benzylation of alcohols via the Williamson ether synthesis is a cornerstone of organic chemistry, prized for its reliability in forming ether linkages.[1][2][3] The reaction proceeds through an SN2 mechanism, where a base deprotonates an alcohol to form a nucleophilic alkoxide, which then attacks an alkyl halide, such as benzyl bromide.[1][4]

When applying this synthesis to symmetric diols like 1,2-decanediol, a significant challenge arises: the reaction can occur at one or both hydroxyl groups. The mono-benzylated product, once formed, still possesses a free hydroxyl group. This remaining alcohol can be deprotonated and react with another equivalent of benzyl bromide, leading to the undesired bis-benzylated side product. Achieving high selectivity for the mono-benzylated product is often difficult, as mixtures of the starting diol, the desired mono-ether, and the bis-ether are common.[5]

The key to minimizing the bis-benzylated product lies in carefully controlling the reaction kinetics and stoichiometry to favor the first benzylation event while disfavoring the second.

Reaction Pathway: Mono- vs. Bis-Benzylation

The diagram below illustrates the competing reaction pathways. The goal is to steer the reaction toward the formation of the mono-benzylated product and prevent the subsequent reaction that forms the bis-benzylated byproduct.

G cluster_start Reactants cluster_path1 Desired Pathway cluster_path2 Side Reaction Pathway Diol 1,2-Decanediol Monoalkoxide Mono-alkoxide Intermediate Diol->Monoalkoxide + Base - H+ MonoProduct Mono-benzylated Product (Desired) Monoalkoxide->MonoProduct + Benzyl Bromide (1st eq.) Dialkoxide Di-alkoxide Intermediate MonoProduct->Dialkoxide + Base - H+ BisProduct Bis-benzylated Product (Side Product) Dialkoxide->BisProduct + Benzyl Bromide (2nd eq.)

Caption: Competing pathways in the benzylation of 1,2-decanediol.

Frequently Asked Questions (FAQs)

Q1: My primary issue is a high yield of the bis-benzylated product and low recovery of the mono-benzylated product. What is the most critical factor to adjust?

Answer: The most critical factor is stoichiometry . The mono-functionalization of symmetric diols is challenging because the reactivity of the second hydroxyl group is often comparable to the first.[5] Using a large excess of benzyl bromide (BnBr) will invariably drive the reaction toward the thermodynamically stable bis-benzylated product.

Core Recommendation:

  • Strictly control the stoichiometry of your benzylating agent. Start with a slight excess of the diol relative to the benzyl bromide or use, at most, 1.0 to 1.1 equivalents of benzyl bromide per equivalent of 1,2-decanediol. This ensures the benzyl bromide is the limiting reagent, reducing the probability of the second hydroxyl group reacting after the first has been benzylated.

Q2: How does the choice of base impact the selectivity between mono- and bis-benzylation?

Answer: The base is fundamental to both deprotonation and selectivity. Strong, non-nucleophilic bases are required, but their properties can be leveraged to improve the outcome.

  • Strong Bases (e.g., NaH, KH): Sodium hydride (NaH) is a very strong, non-nucleophilic base commonly used in Williamson ether synthesis.[1][6] It effectively generates the alkoxide. However, its high reactivity can lead to the rapid formation of both mono- and di-alkoxides if stoichiometry is not precisely controlled, resulting in over-alkylation.

  • Weaker/Heterogeneous Bases (e.g., Ag₂O, K₂CO₃): Silver(I) oxide (Ag₂O) has been shown to be highly effective for the selective monoprotection of symmetrical diols.[7] The proposed mechanism involves coordination of the silver ion to both oxygen atoms of the diol. This coordination enhances the acidity of one hydroxyl group over the other, facilitating selective deprotonation and subsequent benzylation.[7][8] This method often provides the mono-protected derivative in very good yield while minimizing the formation of the di-protected product.[7] Weak inorganic bases like potassium carbonate (K₂CO₃) can also be effective, particularly under phase-transfer catalysis conditions.[9]

Q3: Can the choice of solvent influence the product ratio?

Answer: Yes, the solvent plays a crucial role. The Williamson ether synthesis is an SN2 reaction, which is favored by polar aprotic solvents that can solvate the cation of the base but do not hydrogen-bond with the nucleophilic alkoxide.[1][10]

  • Recommended Solvents: Dimethylformamide (DMF), Tetrahydrofuran (THF), and Dichloromethane (DCM) are excellent choices. DMF is particularly effective for reactions using NaH as it helps to keep the resulting sodium alkoxide in solution. When using Ag₂O, solvents like DCM or toluene are reported to be highly effective.[7]

  • Solvent Impact on Selectivity: The choice of solvent can significantly impact regioselectivity.[10] In the context of diol benzylation, a solvent that promotes intramolecular hydrogen bonding in the mono-benzylated intermediate could potentially decrease the reactivity of the second hydroxyl group, thus enhancing selectivity.

Q4: I've heard about Phase-Transfer Catalysis (PTC) for this type of reaction. How can it help?

Answer: Phase-Transfer Catalysis (PTC) is an excellent technique for reactions involving a water-soluble base (like NaOH or KOH) and an organic-soluble substrate. A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the hydroxide ion from the aqueous phase to the organic phase to deprotonate the diol.

Advantages for Selective Benzylation:

  • Milder Conditions: PTC allows the use of less hazardous and less expensive bases like NaOH instead of pyrophoric reagents like NaH.

  • Controlled Deprotonation: The deprotonation occurs at the interface of the two phases or in the organic phase, which can be slower and more controlled than with a strong base in a homogenous solution. This controlled generation of the alkoxide can help favor mono-alkylation.

  • Improved Yields: PTC is known to improve yields and reaction rates for nucleophilic substitution reactions.[11][12][13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High percentage of bis-benzylated product 1. Excess benzyl bromide (BnBr) used.2. Reaction time is too long.3. Base is too reactive or used in excess.1. Reduce BnBr to 1.0-1.1 equivalents. Consider using a slight excess of the diol.2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.3. Switch to a milder, more selective base like Ag₂O.[7] If using NaH, add it portion-wise at 0°C.
Low conversion of starting material (1,2-decanediol) 1. Insufficient base or inactive base.2. Low reaction temperature.3. Impure reagents or wet solvent.1. Ensure the base (e.g., NaH) is fresh. Use 1.1-1.2 equivalents to deprotonate the first hydroxyl.2. Allow the reaction to warm gradually to room temperature after the initial addition at 0°C.[6]3. Use freshly distilled, anhydrous solvents and pure reagents.[14]
Formation of benzyl alcohol as a side product 1. Presence of water in the reaction mixture.2. Base reacting with benzyl bromide (elimination).1. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[14]2. This is less common with benzyl bromide but can occur. Ensure slow addition of reagents.
Reaction is messy and purification is difficult 1. Reaction temperature was too high.2. Stoichiometry was not precise.1. Maintain controlled temperature, especially during the addition of the base and benzyl bromide.2. Carefully measure all reagents. A clean reaction starts with precise measurements.[14]
Troubleshooting Workflow

Use this flowchart to diagnose and resolve common issues encountered during the selective mono-benzylation of 1,2-decanediol.

TroubleshootingWorkflow Start Analyze Reaction Outcome (TLC, GC-MS, NMR) HighBis High Bis-Benzylation? Start->HighBis LowConv Low Conversion? HighBis->LowConv No CheckStoich Reduce BnBr Stoichiometry (1.0-1.1 eq.) HighBis->CheckStoich Yes OtherSideProducts Other Side Products? LowConv->OtherSideProducts No CheckBase Verify Base Activity & Stoichiometry (Use fresh NaH, >1 eq.) LowConv->CheckBase Yes CheckAnhydrous Confirm Anhydrous Setup (Flame-dry glassware, inert gas) OtherSideProducts->CheckAnhydrous Yes Success Successful Mono-Benzylation OtherSideProducts->Success No ChangeBase Switch to Selective Base (e.g., Ag₂O) CheckStoich->ChangeBase MonitorTLC Monitor Reaction Closely & Quench Promptly ChangeBase->MonitorTLC MonitorTLC->Success CheckTemp Adjust Temperature (Gradual warming to RT) CheckBase->CheckTemp CheckPurity Ensure Anhydrous Conditions & Pure Reagents CheckTemp->CheckPurity CheckPurity->Success CheckAnhydrous->Success

Caption: A workflow for troubleshooting common mono-benzylation issues.

Optimized Protocol: Selective Mono-Benzylation using Silver(I) Oxide

This protocol is based on a highly selective method for the monoprotection of symmetrical diols and has been adapted for 1,2-decanediol.[7] The use of Ag₂O favors the mono-benzylated product by leveraging silver's ability to coordinate with the diol.[7][8]

Materials & Reagents:
  • 1,2-Decanediol

  • Silver(I) Oxide (Ag₂O)

  • Benzyl Bromide (BnBr), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Celite

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Experimental Procedure:
  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 1,2-decanediol (1.0 eq.).

  • Solvent and Reagents: Dissolve the diol in anhydrous DCM (approx. 0.1 M concentration). Add Silver(I) Oxide (Ag₂O, 1.5 eq.).

  • Benzyl Bromide Addition: Stir the suspension vigorously. Add benzyl bromide (1.1 eq.) dropwise to the mixture at room temperature.

  • Reaction Monitoring: Protect the reaction from light by wrapping the flask in aluminum foil (Ag₂O is light-sensitive). Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, dilute the reaction mixture with additional DCM. Filter the suspension through a pad of Celite to remove the silver salts. Rinse the pad thoroughly with DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to separate the desired mono-benzylated product from any unreacted diol and bis-benzylated side product.

References

  • Zheng, B., et al. (2023). Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing. Available at: [Link]

  • Taylor, M. S., et al. (2007). Direct One-Step Mono-Functionalization of Symmetrical 1,2-Diols. ResearchGate. Available at: [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. J&K Scientific. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Corma, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Available at: [Link]

  • Bouzide, A., & Sauvé, G. (1997). Highly selective silver(I) oxide mediated monoprotection of symmetrical diols. Organic Chemistry Portal. Available at: [Link]

  • MDPI. (2022). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. MDPI. Available at: [Link]

  • Nowrouzi, N., & Jonaghani, M.Z. (2012). Highly selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids using the Ph2PCl/I2/imidazole reagent system. ResearchGate. Available at: [Link]

  • DSpace Repository. (2012). Selective monobenzoylation of 1, 2-diols in water. DSpace Repository. Available at: [Link]

  • Bouzide, A., & Sauvé, G. (2002). Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers. ACS Publications. Available at: [Link]

  • NIH. (2013). Benzyne-Promoted, 1,2-cis-Selective O-Glycosylation with Benzylchalcogenoglycoside Donors. PMC. Available at: [Link]

  • ResearchGate. (2010). Selective engineering in O-alkylation of m-cresol with benzyl chloride using liquid–liquid–liquid phase transfer catalysis. ResearchGate. Available at: [Link]

  • MDPI. (2023). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. MDPI. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Retrieved February 5, 2026, from [Link]

  • RSC Publishing. (2023). Selective monophosphorylation of cyclic diols and polyols via hemiboronic acid catalysis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

  • PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2016). Any suggestions on how to increase the yield of an Appel reaction of a straight chain terminal diol (C12, C16, C22)?. ResearchGate. Available at: [Link]

  • PubMed. (2023). Liquid-phase benzylation of toluene by benzyl alcohol over micro-mesoporous hierarchical mordenite zeolite. PubMed. Available at: [Link]

  • Reddit. (2023). Benzylation reaction. r/OrganicChemistry. Available at: [Link]

  • ResearchGate. (2007). Synthesis of (-)-Piperitylmagnolol Featuring ortho-Selective Deiodination and Pd-Catalyzed Allylation. ResearchGate. Available at: [Link]

  • MDPI. (2018). Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2019). Benzylation of Arenes With Benzyl Chloride Over H-Beta Zeolite: Effects From Acidity and Shape-Selectivity. ResearchGate. Available at: [Link]

  • PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics. Retrieved February 5, 2026, from [Link]

  • NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Regioselectivity in Epoxydecane Ring Opening

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting regioselectivity in the ring-opening of epoxydecane. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in controlling the regiochemical outcome of their reactions. By understanding the fundamental principles that govern this transformation, you can effectively troubleshoot and optimize your experimental conditions to achieve the desired product with high selectivity.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of regioisomers in the ring-opening of 1,2-epoxydecane. What are the primary factors influencing which carbon the nucleophile attacks?

The regioselectivity of the ring-opening of an unsymmetrical epoxide like 1,2-epoxydecane is primarily dictated by a delicate interplay of steric and electronic effects. The outcome of the reaction is highly dependent on the reaction conditions, specifically whether it is performed under acidic or basic/neutral conditions.[1][2]

  • Under Basic or Neutral Conditions (SN2-like): In the presence of a strong, basic nucleophile (e.g., alkoxides, Grignard reagents, organolithiums), the reaction proceeds via an SN2 mechanism.[2][3] The nucleophile will preferentially attack the less sterically hindered carbon atom.[2][4] For 1,2-epoxydecane, this would be the terminal carbon (C1), leading to the formation of a secondary alcohol. The rationale is that the approach to the internal carbon (C2) is more sterically encumbered by the alkyl chain.[4]

  • Under Acidic Conditions (SN1/SN2 borderline): When the reaction is catalyzed by an acid, the epoxide oxygen is first protonated, making it a better leaving group.[5] This protonation also leads to a partial positive charge development on the two carbon atoms of the epoxide ring. The reaction mechanism in this case is often described as borderline, having characteristics of both SN1 and SN2 pathways.[6] The regioselectivity is then determined by which carbon can better stabilize this partial positive charge.[5] In the case of 1,2-epoxydecane, the secondary carbon (C2) can stabilize a positive charge more effectively than the primary carbon (C1) through hyperconjugation. Consequently, the nucleophile will preferentially attack the more substituted carbon (C2), resulting in the formation of a primary alcohol.[5][6]

It is crucial to recognize that for simple aliphatic epoxides like 1,2-epoxydecane, the distinction between electronic and steric control under acidic conditions can be subtle. Some sources suggest that even under acidic conditions, steric factors can still play a significant role, and a mixture of products may be obtained if the electronic preference is not overwhelmingly strong.[6]

Troubleshooting Guides

Problem 1: My base-catalyzed ring-opening of 1,2-epoxydecane is yielding a significant amount of the undesired regioisomer (attack at the more substituted carbon).

Root Cause Analysis:

This outcome suggests that the reaction conditions are not exclusively favoring the SN2 pathway, or that other competing mechanisms are at play. Several factors could be contributing to this issue:

  • Nucleophile Strength: A weak or moderately strong nucleophile may not be potent enough to force the reaction exclusively down the SN2 pathway.

  • Reaction Temperature: Higher reaction temperatures can sometimes provide enough energy to overcome the steric hindrance at the more substituted carbon, leading to a decrease in regioselectivity.

  • Solvent Choice: The solvent can influence the reactivity of the nucleophile and the stability of any charged intermediates. Protic solvents, for instance, can solvate the nucleophile, reducing its potency.[7]

  • Presence of Lewis Acids: Trace amounts of Lewis acidic impurities can coordinate to the epoxide oxygen, activating it and promoting a more SN1-like ring-opening, even in the absence of a Brønsted acid.[8]

Troubleshooting Workflow:

G start Low Regioselectivity in Base-Catalyzed Opening nucleophile Evaluate Nucleophile Strength start->nucleophile temperature Optimize Reaction Temperature start->temperature solvent Re-evaluate Solvent System start->solvent impurities Check for Lewis Acidic Impurities start->impurities protocol_nucleophile Switch to a stronger, bulkier nucleophile (e.g., LDA, t-BuOK) nucleophile->protocol_nucleophile protocol_temp Run the reaction at a lower temperature (e.g., 0 °C to -78 °C) temperature->protocol_temp protocol_solvent Use an aprotic, non-polar solvent (e.g., THF, Dioxane) solvent->protocol_solvent protocol_impurities Use freshly distilled reagents and dry glassware impurities->protocol_impurities end Improved Regioselectivity protocol_nucleophile->end protocol_temp->end protocol_solvent->end protocol_impurities->end

Troubleshooting workflow for base-catalyzed ring opening.

Detailed Experimental Protocols:

Protocol 1: Enhancing Regioselectivity through Nucleophile and Temperature Control

  • Reagent Preparation:

    • Ensure all reagents are anhydrous. Use freshly distilled solvents.

    • If using a solid nucleophile (e.g., sodium methoxide), ensure it is dry and free-flowing.

  • Reaction Setup:

    • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Dissolve the 1,2-epoxydecane in a minimal amount of anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophile Addition:

    • Slowly add a solution of a strong, sterically demanding nucleophile, such as lithium diisopropylamide (LDA) or potassium tert-butoxide (t-BuOK), in THF to the cooled epoxide solution. The steric bulk of the nucleophile will further disfavor attack at the more substituted carbon.

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at low temperature.

    • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Problem 2: My acid-catalyzed ring-opening of 1,2-epoxydecane is producing a mixture of regioisomers, with a significant portion resulting from attack at the less substituted carbon.

Root Cause Analysis:

This observation indicates that the reaction is not proceeding with the expected high degree of SN1 character. The partial positive charge on the secondary carbon may not be sufficiently stabilized to overwhelmingly direct the nucleophilic attack.

  • Acid Strength and Concentration: A weak acid or a low concentration of a strong acid may not be sufficient to fully protonate the epoxide, leading to a more SN2-like mechanism where steric factors become more influential.[9]

  • Nucleophile Strength: Even under acidic conditions, a relatively strong nucleophile can exhibit more SN2-like behavior and attack the less hindered carbon.[5]

  • Solvent Polarity: A less polar solvent may not be able to effectively stabilize the developing positive charge on the more substituted carbon, thus disfavoring the SN1-like pathway.[10]

  • Lewis Acid Choice: The choice of Lewis acid can significantly impact regioselectivity. Some Lewis acids may favor a more concerted mechanism, leading to attack at the less substituted carbon.[11]

Troubleshooting Workflow:

G start Low Regioselectivity in Acid-Catalyzed Opening acid Evaluate Acid Catalyst and Concentration start->acid nucleophile Consider Nucleophile Strength start->nucleophile solvent Assess Solvent Polarity start->solvent lewis_acid Optimize Lewis Acid (if applicable) start->lewis_acid protocol_acid Use a strong Brønsted acid (e.g., H2SO4, HClO4) or a suitable Lewis acid (e.g., Sc(OTf)3) acid->protocol_acid protocol_nucleophile Use a weak nucleophile (e.g., H2O, ROH) nucleophile->protocol_nucleophile protocol_solvent Employ a polar, coordinating solvent (e.g., nitromethane, acetonitrile) solvent->protocol_solvent protocol_lewis_acid Screen different Lewis acids to find one that enhances S N 1 character lewis_acid->protocol_lewis_acid end Improved Regioselectivity protocol_acid->end protocol_nucleophile->end protocol_solvent->end protocol_lewis_acid->end

Troubleshooting workflow for acid-catalyzed ring opening.

Detailed Experimental Protocols:

Protocol 2: Maximizing SN1 Character in Acid-Catalyzed Ring Opening

  • Catalyst and Solvent Selection:

    • Choose a strong Brønsted acid (e.g., a catalytic amount of perchloric acid or sulfuric acid) or a Lewis acid known to promote SN1-type openings (e.g., scandium triflate).

    • Select a polar solvent that can stabilize carbocation-like transition states. Nitromethane has been shown to favor attack at the more substituted carbon.[12]

  • Reaction Setup:

    • In a round-bottom flask, dissolve the 1,2-epoxydecane in the chosen polar solvent.

    • Cool the solution to 0 °C.

  • Catalyst and Nucleophile Addition:

    • Add the acid catalyst to the solution.

    • Slowly add the weak nucleophile (e.g., water or an alcohol).

  • Reaction Monitoring and Work-up:

    • Follow the reaction progress using an appropriate analytical technique (TLC or GC).

    • Upon completion, neutralize the acid with a mild base (e.g., a saturated aqueous solution of sodium bicarbonate).

    • Extract the product, dry the organic layer, and concentrate as previously described.

    • Purify the product via column chromatography.

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of 1,2-Epoxydecane Ring Opening

EntryNucleophileCatalystSolventTemp (°C)Major Product (Attack at)Minor Product (Attack at)Reference
1NaOMeNoneMeOH251-methoxy-2-decanol (C1)2-methoxy-1-decanol (C2)[2]
2H₂OH₂SO₄ (cat.)H₂O251,2-decanediol (C2)1,2-decanediol (C1)[2]
3PhSHNoneTHF251-(phenylthio)-2-decanol (C1)2-(phenylthio)-1-decanol (C2)[10]
4PhSHSc(OTf)₃ (cat.)CH₃CN252-(phenylthio)-1-decanol (C2)1-(phenylthio)-2-decanol (C1)[10]

Note: The regiochemical outcomes presented in this table are based on general principles of epoxide ring-opening reactions and may vary depending on the specific experimental conditions.

References

  • Comprehensive Theoretical Investigation on the Regioselectivity in the Nucleophilic Ring Opening of Epoxides. (n.d.). Ingenta Connect. Retrieved February 8, 2024, from [Link]

  • Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions. (2020). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps. Retrieved February 8, 2024, from [Link]

  • Regioselectivity of epoxide ring-opening. (2018, March 3). YouTube. Retrieved February 8, 2024, from [Link]

  • 13.6 Ring Opening of Epoxides | Organic Chemistry. (2021, January 30). YouTube. Retrieved February 8, 2024, from [Link]

  • Reverse Regioselectivity in Reductive Ring Opening of Epoxide Enabled by Zirconocene and Photoredox Catalysis. (2021, May 20). ChemRxiv. Retrieved February 8, 2024, from [Link]

  • Solvent Effects on Stereo and Regioselectivities of Ring-opening Reaction of Epoxide with Aluminum Chloride. (1983). Bulletin of the Chemical Society of Japan. Retrieved February 8, 2024, from [Link]

  • Epoxide Reactions. (n.d.). BYJU'S. Retrieved February 8, 2024, from [Link]

  • 18.6: Reactions of Epoxides - Ring-opening. (2024, March 24). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

  • Regioselectivity of acid-catalyzed ring-opening of epoxides. (2013, March 5). Chemistry Stack Exchange. Retrieved February 8, 2024, from [Link]

  • Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. (2010). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • 15.8: Opening of Epoxides. (2020, May 30). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

  • Epoxide Ring Opening With Base. (2015, February 10). Master Organic Chemistry. Retrieved February 8, 2024, from [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023, December 25). Journal of Synthetic Chemistry. Retrieved February 8, 2024, from [Link]

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. (2018). Chemical Communications. Retrieved February 8, 2024, from [Link]

  • Deshpande-Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts- Regioselectivity and mechanism-2019-Journal of Catalysis.pdf. (2018, December 20). Journal of Catalysis. Retrieved February 8, 2024, from [Link]

  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. (2021, February 4). ACS Publications. Retrieved February 8, 2024, from [Link]

Sources

Technical Support Center: Purification of 1-(Benzyloxy)decan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(Benzyloxy)decan-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable intermediate from common synthesis-related impurities, chiefly residual benzyl alcohol. Here, we provide in-depth, field-proven troubleshooting advice and detailed protocols in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove benzyl alcohol from my 1-(Benzyloxy)decan-2-ol product?

A1: Benzyl alcohol, a common reagent or byproduct from benzylation reactions, can significantly interfere with subsequent experimental steps and compromise the integrity of your final results. Its removal is paramount for several reasons:

  • Reaction Interference: The hydroxyl group of benzyl alcohol can compete with the secondary alcohol of your target molecule in subsequent reactions, such as esterifications, etherifications, or oxidations, leading to unwanted side products and reduced yields.

  • Analytical Complications: The presence of benzyl alcohol can complicate the interpretation of analytical data, particularly in ¹H NMR spectroscopy, where its aromatic and benzylic protons can overlap with signals from the benzyl protecting group of your desired product.

  • Biological Inactivity/Toxicity: In drug development, even small amounts of impurities can lead to misleading results in biological assays or contribute to unforeseen toxicity. Benzyl alcohol itself has biological activity and is often used as a bacteriostatic preservative.

Ensuring the purity of 1-(Benzyloxy)decan-2-ol is a foundational step for the reliability and reproducibility of your research.

Q2: What are the key physical property differences between 1-(Benzyloxy)decan-2-ol and benzyl alcohol that I can exploit for separation?

A2: The successful separation of these two compounds hinges on their distinct physical properties, primarily polarity, boiling point, and solubility. The long C10 alkyl chain in 1-(Benzyloxy)decan-2-ol makes it significantly less polar and higher boiling than the more compact and polar benzyl alcohol.

PropertyBenzyl Alcohol (Impurity)1-(Benzyloxy)decan-2-ol (Product)Rationale for Separation
Molar Mass 108.14 g/mol ~264.4 g/mol Significant mass difference contributes to a large boiling point gap.
Boiling Point (atm) 205.3 °C[1][2]> 300 °C (estimated)The large difference allows for separation by vacuum distillation.
Polarity Moderately PolarLow Polarity / NonpolarThis is the primary basis for separation by column chromatography and liquid-liquid extraction.
Water Solubility Moderately soluble (approx. 4 g/100 mL)[1][3]Practically insolubleCan be exploited in aqueous washes during liquid-liquid extraction.
Solubility Miscible with most organic solvents[4]Highly soluble in nonpolar organic solvents (e.g., hexanes, ethyl acetate).Differential solubility is key for selecting chromatographic mobile phases.

Purification Methodologies & Troubleshooting

Q3: What is the most reliable method for achieving high purity (>99%)?

A3: For achieving the highest level of purity, flash column chromatography is the gold-standard technique. It leverages the significant polarity difference between the highly nonpolar product and the moderately polar benzyl alcohol impurity.

The underlying principle is differential adsorption. The polar silica gel stationary phase strongly adsorbs the more polar benzyl alcohol, causing it to travel down the column much more slowly. In contrast, the nonpolar 1-(Benzyloxy)decan-2-ol has minimal interaction with the silica and is eluted quickly by a nonpolar mobile phase.

G cluster_prep Preparation cluster_run Elution cluster_post Analysis TLC 1. TLC Analysis (e.g., 10% EtOAc/Hex) Pack 2. Pack Column (Slurry Pack with Hexanes) TLC->Pack Load 3. Load Sample (Minimal DCM or Toluene) Pack->Load Elute_np 4. Elute Nonpolar (e.g., 5% EtOAc/Hex) Load->Elute_np Collect_P 5. Collect Product Fractions Elute_np->Collect_P Elute_p 6. Increase Polarity (e.g., 20% EtOAc/Hex) Collect_P->Elute_p TLC_F 8. TLC Fractions Collect_P->TLC_F Collect_I 7. Collect Impurity Fractions Elute_p->Collect_I Collect_I->TLC_F Combine 9. Combine Pure Fractions TLC_F->Combine Evap 10. Evaporate Solvent Combine->Evap Purity 11. Final Purity Check (NMR, GC-MS) Evap->Purity

Caption: Workflow for removing benzyl alcohol using liquid-liquid extraction.

  • Dissolve the Crude Mixture: Dissolve the crude product in a water-immiscible organic solvent in which your product is highly soluble, such as diethyl ether, ethyl acetate, or hexanes.

  • Aqueous Wash: Transfer the solution to a separatory funnel and add an equal volume of deionized water.

  • Shake and Separate: Stopper the funnel, invert it, and vent to release pressure. Shake vigorously for 30-60 seconds. Place the funnel in a ring stand and allow the layers to fully separate.

  • Remove Aqueous Layer: Drain the lower aqueous layer, which now contains some of the benzyl alcohol.

  • Repeat: Repeat the washing process with fresh water 2-3 more times to remove as much benzyl alcohol as possible.

  • Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine). This helps to remove residual water from the organic layer.

  • Dry and Evaporate: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure.

Expert Insight: To enhance the partitioning of benzyl alcohol into the aqueous phase, you can use a slightly basic aqueous solution (e.g., a 5% sodium bicarbonate solution) for the washes. This will deprotonate the weakly acidic benzyl alcohol (pKa ~15.4), forming the much more water-soluble benzylate anion, further improving extraction efficiency.

Q6: Is distillation a feasible purification method?

This large difference suggests that vacuum distillation is necessary. Heating the product to its atmospheric boiling point would almost certainly cause decomposition.

PressureBenzyl Alcohol Boiling PointEstimated Product Boiling PointFeasibility
760 mmHg (atm) ~205 °C>300 °CNot recommended due to high temperature required and risk of product decomposition.
50 mmHg ~122 °C[1] High (likely >200 °C)Separation is possible but requires high vacuum and careful temperature control to prevent decomposition.
<1 mmHg < 90 °CModerate (likely 150-180 °C)Most feasible option, but requires specialized high-vacuum equipment.

Recommendation: Due to the high temperatures and potential for thermal degradation, distillation should only be considered if chromatography and extraction are not viable options, for instance, on a very large industrial scale.

Q7: How can I definitively confirm the purity of my final product?

A7: A combination of analytical techniques is recommended for unambiguous purity confirmation.

  • ¹H NMR Spectroscopy: This is the most powerful tool. In your purified product, you should see the complete disappearance of the characteristic benzyl alcohol signals.

    • Benzyl Alcohol Signals to look for: A singlet for the benzylic protons (-CH₂-) around 4.7 ppm and aromatic protons between 7.2-7.4 ppm . The hydroxyl proton (-OH) signal is a broad singlet that can appear over a wide range.

    • 1-(Benzyloxy)decan-2-ol Signals: You will still have aromatic and benzylic signals from the benzyl ether protecting group, but their chemical shifts and multiplicities will be distinct from free benzyl alcohol. The protons of the decanol backbone will appear in the aliphatic region (~0.8-3.8 ppm).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is excellent for separating volatile compounds. A GC analysis will show distinct peaks for benzyl alcohol and your product at different retention times.

    • Procedure: Dissolve a small sample in a volatile solvent (e.g., DCM or Ethyl Acetate).

    • Result: A pure sample will show a single major peak corresponding to your product's mass-to-charge ratio. The absence of a peak at the retention time for benzyl alcohol confirms its removal. This technique is also highly effective for quantifying trace impurities.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • National Center for Biotechnology Information (n.d.). Benzyl alcohol. In PubChem Compound Database. Retrieved from [Link]

  • Vedantu (n.d.). Benzyl Alcohol: Structure, Properties, Preparation & Uses. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Liquid-Liquid Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

  • Google Patents. (1968). DE1668646B1 - Method for purifying benzyl alcohol.
  • Agilent Technologies. (2011). Separation of aromatics and alcohol from gasoline. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 1-Decanol. In PubChem Compound Database. Retrieved from [Link]

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Technical Support Center: Optimizing Lipase-Catalyzed Resolution of 1-(Benzyloxy)decan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enzymatic kinetic resolution of 1-(Benzyloxy)decan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development seeking to produce enantiomerically pure forms of this valuable chiral building block. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to empower you to overcome common challenges and achieve optimal results in your laboratory.

Introduction to the Kinetic Resolution of 1-(Benzyloxy)decan-2-ol

The kinetic resolution of 1-(Benzyloxy)decan-2-ol, a racemic secondary alcohol, is a critical process for the synthesis of enantiopure compounds in the pharmaceutical industry. Lipases are highly effective biocatalysts for this purpose due to their stereoselectivity, mild reaction conditions, and environmental compatibility.[1][2] This guide will focus on the practical aspects of optimizing the reaction conditions to achieve high enantiomeric excess (ee) and yield.

Frequently Asked Questions (FAQs)

Q1: What is enzymatic kinetic resolution and why is it important for 1-(Benzyloxy)decan-2-ol?

Enzymatic kinetic resolution is a process where an enzyme, in this case, a lipase, selectively catalyzes the transformation of one enantiomer of a racemic mixture at a much faster rate than the other.[3] For 1-(Benzyloxy)decan-2-ol, this allows for the separation of the (R) and (S) enantiomers, which is crucial as they may exhibit different pharmacological activities. This method is preferred for its high selectivity and avoidance of harsh chemical reagents.[1][4]

Q2: Which lipase is best suited for the resolution of 1-(Benzyloxy)decan-2-ol?

While empirical screening is always recommended, Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is a highly versatile and robust lipase known for its excellent enantioselectivity towards a wide range of secondary alcohols.[5][6][7] Lipases from Pseudomonas cepacia (now known as Burkholderia cepacia) have also demonstrated high enantioselectivity in the resolution of secondary alcohols and are a viable alternative.[8][9][10]

Q3: How does the choice of solvent affect the enantioselectivity of the reaction?

The solvent plays a crucial role in modulating lipase activity and enantioselectivity.[11] Non-polar, hydrophobic solvents such as n-heptane, hexane, or toluene are generally preferred for lipase-catalyzed resolutions as they tend to maintain the enzyme's active conformation.[12][13] Polar solvents can strip the essential water layer from the enzyme, leading to denaturation and loss of activity.[11] The permittivity of the solvent can be a useful parameter for optimization.[12]

Q4: What is the role of the acyl donor in the resolution of 1-(Benzyloxy)decan-2-ol?

The acyl donor is the substrate that provides the acyl group for the esterification of one of the alcohol's enantiomers. The structure of the acyl donor can significantly influence the reaction rate and enantioselectivity.[14][15][16][17] Vinyl acetate is a commonly used and effective acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction essentially irreversible.[1][9] Other vinyl esters, such as vinyl laurate, can also be employed.[18]

Q5: Why is controlling water activity important in this non-aqueous reaction?

Even in non-aqueous media, a small amount of water is essential for lipase activity.[19][20] Water activity (a_w) is a more accurate measure of the thermodynamic availability of water to the enzyme than simple water content.[21][22] Too little water can render the enzyme inactive, while too much can promote the reverse reaction (hydrolysis) and reduce the yield of the desired ester.[19][21] Optimal water activity for many lipases in organic solvents is typically low.[19]

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (ee)

Low enantiomeric excess is a common challenge that can often be resolved by systematically optimizing the reaction parameters.

Potential Cause Explanation Recommended Solution
Suboptimal Lipase The selected lipase may not have sufficient enantioselectivity for 1-(Benzyloxy)decan-2-ol.Screen a panel of lipases, including Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase.[5][9]
Inappropriate Solvent The solvent may be negatively impacting the enzyme's conformation and selectivity.[11][12]Test a range of non-polar solvents like n-heptane, isooctane, or toluene. Avoid polar solvents.[13][18]
Reaction Temperature Too High Higher temperatures can increase reaction rates but may decrease enantioselectivity by increasing molecular motion and reducing the energy difference between the diastereomeric transition states.Perform the reaction at a lower temperature (e.g., room temperature or 30-40°C). Conduct a temperature optimization study.[13][23][24]
Incorrect Acyl Donor The structure of the acyl donor can influence the enzyme's ability to discriminate between the two enantiomers.[14][16]Screen different acyl donors. Vinyl acetate is a good starting point. Consider bulkier or different chain-length vinyl esters.[1][16]
Reaction Progress (Conversion) The enantiomeric excess of the product is highest at the beginning of the reaction, while the ee of the remaining substrate increases with conversion.[13]Monitor the reaction over time and stop it at approximately 50% conversion for optimal separation of both enantiomers with high ee.
Issue 2: Low Reaction Rate or No Conversion

A slow or stalled reaction can be due to several factors related to enzyme activity and reaction conditions.

Potential Cause Explanation Recommended Solution
Inactive Enzyme The lipase may have lost its activity due to improper storage or handling.Use a fresh batch of lipase and ensure it is stored under the recommended conditions. Consider using an immobilized lipase for enhanced stability.[25][26]
Insufficient Water Activity The enzyme may be dehydrated and therefore inactive.[19][21]Ensure the enzyme and solvent are not overly dry. Consider pre-equilibrating the enzyme at a specific low water activity.
Substrate or Product Inhibition High concentrations of the substrate or the accumulation of product can inhibit the enzyme.Optimize the substrate concentration.[18] If product inhibition is suspected, consider in-situ product removal, although this is more complex.
Mass Transfer Limitations In heterogeneous catalysis with an immobilized enzyme, poor mixing can limit the reaction rate.Ensure adequate agitation or stirring to minimize mass transfer limitations.[18][23]
Incorrect Enzyme Loading The amount of enzyme may be insufficient for the desired reaction rate.Increase the enzyme loading. However, be mindful that this can increase costs.[18][23][27]

Experimental Protocols

Protocol 1: Screening of Lipases for the Resolution of 1-(Benzyloxy)decan-2-ol

This protocol outlines a general procedure for screening different lipases to identify the most effective biocatalyst.

Materials:

  • Racemic 1-(Benzyloxy)decan-2-ol

  • A selection of lipases (e.g., Novozym 435, Pseudomonas cepacia lipase)

  • Vinyl acetate (or other acyl donor)

  • Anhydrous n-heptane (or other non-polar solvent)

  • Reaction vials

  • Orbital shaker with temperature control

  • Chiral HPLC or GC column for enantiomeric excess determination

Procedure:

  • In separate reaction vials, add 100 mg of racemic 1-(Benzyloxy)decan-2-ol.

  • To each vial, add 5 mL of anhydrous n-heptane.

  • Add 1.5 equivalents of vinyl acetate to each vial.

  • To each vial, add 20 mg of a different lipase.

  • Seal the vials and place them in an orbital shaker at 40°C and 200 rpm.

  • Take samples at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Analyze the samples by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

  • The lipase that provides the highest enantiomeric ratio (E-value) is the most suitable for this resolution.[3][28]

Visualizing the Workflow

General Workflow for Lipase-Catalyzed Kinetic Resolution

G cluster_prep Reaction Preparation cluster_reaction Kinetic Resolution cluster_analysis Monitoring & Analysis cluster_workup Work-up & Separation racemate Racemic 1-(Benzyloxy)decan-2-ol reaction_vessel Reaction Vessel (Controlled Temperature & Agitation) racemate->reaction_vessel solvent Anhydrous Solvent (e.g., n-heptane) solvent->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel lipase Immobilized Lipase (e.g., Novozym 435) lipase->reaction_vessel sampling Time-course Sampling reaction_vessel->sampling analysis Chiral HPLC/GC Analysis (Determine %ee and Conversion) sampling->analysis stop_reaction Stop Reaction at ~50% Conversion analysis->stop_reaction Decision Point separation Separation of Ester and Alcohol (e.g., Chromatography) stop_reaction->separation product_S (S)-1-(Benzyloxy)decan-2-ol (Unreacted) separation->product_S product_R (R)-ester (Product) separation->product_R

Caption: Workflow for lipase-catalyzed kinetic resolution of 1-(Benzyloxy)decan-2-ol.

Troubleshooting Decision Tree for Low Enantiomeric Excess

G start Low Enantiomeric Excess (ee) check_enzyme 1. Is the Lipase Optimal? start->check_enzyme screen_lipases Screen Different Lipases (e.g., CALB, PCL) check_enzyme->screen_lipases No check_temp 2. Is Temperature Optimized? check_enzyme->check_temp Yes screen_lipases->check_temp lower_temp Lower Reaction Temperature (e.g., 30-40°C) check_temp->lower_temp No check_solvent 3. Is the Solvent Appropriate? check_temp->check_solvent Yes lower_temp->check_solvent screen_solvents Screen Non-Polar Solvents (e.g., Heptane, Toluene) check_solvent->screen_solvents No check_conversion 4. Is Conversion at ~50%? check_solvent->check_conversion Yes screen_solvents->check_conversion monitor_time Perform a Time-Course Study check_conversion->monitor_time No end Improved Enantiomeric Excess check_conversion->end Yes monitor_time->end

Caption: Decision tree for troubleshooting low enantiomeric excess.

References

  • Ghanem, A. (2011). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 16(11), 9038-9051. [Link]

  • National Center for Biotechnology Information. (2011). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. PubMed Central. [Link]

  • Frontiers in Bioengineering and Biotechnology. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. [Link]

  • ACS Publications. (2004). Effect of Solvent Polarity on Enantioselectivity in Candida Antarctica Lipase B Catalyzed Kinetic Resolution of Primary and Secondary Alcohols. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2020). (PDF) Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. [Link]

  • ACS Publications. (2024). Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. Industrial & Engineering Chemistry Research. [Link]

  • MDPI. (2023). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences. [Link]

  • PubMed. (2011). Optimization of lipase-catalyzed enantioselective production of 1-phenyl 1-propanol using response surface methodology. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. [Link]

  • National Center for Biotechnology Information. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. PubMed Central. [Link]

  • ACS Publications. (2024). Comparative Analysis of Kinetic Parameters of Sustainable Branched Esters Obtained from Lauric Acid. ACS Omega. [Link]

  • ACS Publications. (2002). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society. [Link]

  • Royal Society of Chemistry. (2016). Click reaction-aided enzymatic kinetic resolution of secondary alcohols. [Link]

  • SpringerLink. (2000). Water Activity Control for Lipase-Catalyzed Reactions in Nonaqueous Media. [Link]

  • ResearchGate. (2020). The effect of the acyl donor on the kinetic resolution of racemic.... [Link]

  • MDPI. (2018). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. Catalysts. [Link]

  • Royal Society of Chemistry. (1996). Kinetic resolution of primary 2-methyl-substituted alcohols viaPseudomonas cepacia lipase-catalysed enantioselective acylation. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • PubMed. (2009). Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: Direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses. [Link]

  • PubMed. (2023). Effect of acyl donors on EGCG esterification reaction catalyzed by Lipase "Amano" 30SD based on molecular dynamics analysis. [Link]

  • Taylor & Francis Online. (2018). Pseudomonas cepacia lipase immobilized on Zn2Al layered double hydroxides: Evaluation of different methods of immobilization for the kinetic resolution of (R,S)-1-phenylethanol. [Link]

  • Agritrop. (2008). Effect of water content and temperature on Carica papaya lipase catalyzed esterification and transesterification reactions. [Link]

  • University of Graz. (2018). Kinetic Resolution of Enantiomers. [Link]

  • AOCS. (2000). Enzymatic Resolution of Racemic Secondary Alcohols by Lipase B from Candida antarctica. [Link]

  • ResearchGate. (2011). Double Immobilized Lipase for the Kinetic Resolution of Secondary Alcohols. [Link]

  • ResearchGate. (2016). The influence of various acyl donors (3 equiv) upon the selectivity of Novozym 435 and Lipozyme TL IM for the O-acetylation of (±). [Link]

  • MDPI. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences. [Link]

  • Semantic Scholar. (1997). Water activity and substrate concentration effects on lipase activity. [Link]

  • Thieme. (2000). Pseudomonas Cepacia Lipase Catalysed Synthesis of the Chiral Methacrylate Monomers by Kinetic Resolution of the Secondary Alcohols: Effect of the Substrate Structure on Enantioselectivity. Synlett. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

  • MDPI. (2012). Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. Molecules. [Link]

  • ResearchGate. (2003). the role of water activity in terms of enzyme activity and enantioselectivity during enzymatic esterification in non- conventional media. [Link]

  • National Center for Biotechnology Information. (2007). Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study. PubMed Central. [Link]

  • ResearchGate. (2013). Enantioselective enzymatic resolution of racemic alcohols by lipases in green organic solvents. [Link]

  • National Center for Biotechnology Information. (2023). Effect of acyl donors on EGCG esterification reaction catalyzed by Lipase “Amano” 30SD based on molecular dynamics analysis. PubMed Central. [Link]

  • Bentham Science. (2020). Amano Lipase PS from Burkholderia cepacia - Evaluation of the Effect of Substrates and Reaction Media on the Catalytic Activity. [Link]

  • ACS Publications. (2023). Lipase-Catalyzed Michael Addition in ‘Water-like’ Ionic Liquids and Tertiary Amides: What Is the Role of the Enzymes?. Langmuir. [Link]

  • Royal Society of Chemistry. (2016). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology. [Link]

  • Frontiers in Chemistry. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. [Link]

Sources

Technical Support Center: Purification of 1-(Benzyloxy)decan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 1-(Benzyloxy)decan-2-ol via Flash Column Chromatography Ticket ID: PUR-Bn-DEC-02 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Molecular Challenge

You are attempting to purify 1-(benzyloxy)decan-2-ol , a molecule that presents a specific "amphiphilic" chromatographic challenge. It possesses a lipophilic decyl chain, a polar secondary hydroxyl group, and an aromatic benzyl ether.

Successful isolation requires balancing the retention of the hydroxyl group against the lipophilicity of the alkyl chain while resolving common synthetic impurities—most notably excess benzyl alcohol , which is notorious for "streaking" or "tailing" on silica gel, potentially contaminating your product fractions.

Module 1: Method Development (Pre-Run)

Q: What is the optimal solvent system for this separation?

A: Do not rely on a single isocratic mix. For a molecule with this polarity profile (secondary alcohol + ether), a Hexane/Ethyl Acetate (Hex/EtOAc) system is the industry standard.

Recommendation: Perform a TLC analysis using 10% EtOAc in Hexane .

  • Target Rf: You want your product to appear at Rf ~ 0.30 - 0.35 .

  • If Rf > 0.5: The solvent is too polar. Reduce EtOAc to 5%.

  • If Rf < 0.2: The solvent is too non-polar. Increase EtOAc to 15-20%.

Note: If your crude mixture contains significant benzyl alcohol, it will likely appear slightly below your product (more polar due to the primary alcohol vs. your secondary alcohol) but may streak into it.

Q: How should I visualize the spots? UV isn't showing everything.

A: 1-(Benzyloxy)decan-2-ol has a benzyl chromophore, so it should be UV active at 254 nm . However, the molar extinction coefficient of a single benzyl ether is relatively low compared to fully conjugated systems.

Dual-Visualization Protocol:

  • UV (254 nm): Circle all visible spots. This detects the benzyl ring.[1][2]

  • Stain (PMA or Anisaldehyde): This is critical. The decyl chain (C10) does not absorb UV but stains heavily.

    • Phosphomolybdic Acid (PMA): Dips plate -> Heat with heat gun. Product appears as a dark blue/green spot.

    • p-Anisaldehyde: Excellent for distinguishing alcohols. Product often turns violet/blue; impurities may turn different colors.

Module 2: Execution & Troubleshooting

Q: I have a co-eluting impurity just below my product. It's likely Benzyl Alcohol.[3][4] How do I remove it?

A: Benzyl alcohol (BnOH) is a common reagent in the synthesis of benzyl ethers. It has a high boiling point (205°C) and is difficult to remove by rotary evaporation. On silica, it often "tails," contaminating the fractions of your secondary alcohol product.

Troubleshooting Steps:

  • Gradient Elution: Do not run isocratic. Start at 0% EtOAc (100% Hexane) and hold for 2 Column Volumes (CV). Then ramp slowly (e.g., 0% → 20% over 10-15 CV). This pushes non-polar impurities (like unreacted epoxides) off first and tightens the product band before the BnOH elutes.

  • Toluene Azeotrope: Before the column, try to remove as much BnOH as possible by adding toluene to your crude oil and rotovapping at 50-60°C. The azeotrope helps carry over the BnOH.

  • Check Loading: If you are overloading the column (>1-2% sample mass vs. silica mass), the BnOH tail will inevitably overlap.

Q: My product is an oil. How do I load it onto the column?

A: Viscous oils often lead to broad bands if loaded directly (liquid loading).

  • Preferred: Dry Loading . Dissolve crude oil in a minimum amount of DCM, add silica gel (ratio 1:2 crude:silica), and evaporate to a free-flowing powder. Load this powder on top of the packed column.

  • Alternative: If liquid loading is necessary, use 98:2 Hexane:DCM . Avoid using pure DCM or EtOAc to load, as this strong solvent will carry the sample down the column during the loading phase, ruining resolution.

Module 3: Data & Specifications

Solvent & Rf Reference Table
ComponentPolarityEst.[2][3][4][5][6] Rf (10% EtOAc/Hex)VisualizationNotes
1,2-Epoxydecane Low0.60 - 0.70PMA (Weak UV)Starting material (if applicable).
1-(Benzyloxy)decan-2-ol Medium 0.30 - 0.35 UV + PMA Target Product.
Benzyl Alcohol Med-High0.20 - 0.25UV (Strong)Impurity. Streaks/Tails heavily.
Diol (Decane-1,2-diol) High< 0.10PMAHydrolysis byproduct.[4]
Visual Workflow: Purification Logic

PurificationWorkflow Start Crude 1-(Benzyloxy)decan-2-ol TLC TLC Analysis (10% EtOAc in Hexane) Start->TLC Decision Is Rf between 0.25 - 0.35? TLC->Decision AdjustPolarity Adjust Solvent Ratio Decision->AdjustPolarity No (Rf too high/low) Loading Sample Loading (Dry Load recommended for Oils) Decision->Loading Yes AdjustPolarity->TLC RunColumn Run Flash Column (Gradient 0% -> 20% EtOAc) Loading->RunColumn FractionAnalysis Analyze Fractions (UV + PMA Stain) RunColumn->FractionAnalysis Pool Pool Pure Fractions FractionAnalysis->Pool

Caption: Standardized workflow for the purification of semi-polar benzyl ethers.

Visual Logic: Troubleshooting Co-elution

CoElutionLogic Issue Issue: Impurity (BnOH) Co-elutes with Product Check1 Check 1: Loading Method Issue->Check1 Action1 Switch to Dry Loading (Eliminates solvent effects) Check1->Action1 Was Liquid Loaded? Check2 Check 2: Gradient Slope Check1->Check2 Was Dry Loaded? Action2 Flatten Gradient (e.g., Hold at 5% EtOAc) Check2->Action2 Gradient too steep? Check3 Check 3: Sample Mass Check2->Check3 Gradient optimized? Action3 Reduce Load (<1% w/w of Silica) Check3->Action3 Overloaded?

Caption: Decision tree for resolving co-elution of benzyl alcohol impurities.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[4][7][8] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry.

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column.

  • Chemistry LibreTexts. Visualizing TLC Plates (Stains and Reagents).

  • BenchChem Support. Work-up procedures to remove impurities (Benzyl Alcohol).

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Overcoming steric hindrance in 1-(Benzyloxy)decan-2-ol functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Beta-Alkoxy Secondary Alcohols Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Steric Analysis

The Substrate: 1-(Benzyloxy)decan-2-ol presents a classic "steric trench" challenge.

  • C1 Position: The benzyloxy (BnO-) group is a bulky, freely rotating ether. The benzyl ring creates a "sweeping volume" that shields the adjacent C2 hydroxyl.

  • C2 Position: The target secondary hydroxyl (-OH).

  • C3 Position: The octyl chain (

    
    ) adds lipophilicity and further steric bulk, effectively trapping the hydroxyl group between a rigid wall (alkyl chain) and a rotating shield (benzyl group).
    

The Consequence: Standard nucleophilic attacks (e.g., standard DCC couplings,


 substitutions) often stall or result in elimination byproducts due to the inability of the incoming nucleophile to access the 

orbital of the C-O bond.
Visualization: The Steric Trench

The following diagram illustrates the kinetic barriers protecting the C2-hydroxyl group.

StericTrench Substrate 1-(Benzyloxy)decan-2-ol C2_OH C2-Hydroxyl (Target) Substrate->C2_OH C1_Bn C1-Benzyloxy (Rotational Shield) Result Nucleophile Approach Blocked C1_Bn->Result C3_Octyl C3-Octyl Chain (Lipophilic Wall) C3_Octyl->Result C2_OH->C1_Bn 1,2-Steric Clash C2_OH->C3_Octyl Backbone Hindrance

Figure 1: Steric analysis showing the "pincer" effect of the C1 and C3 substituents on the reactive C2 center.

Troubleshooting Module: Acylation & Esterification

Issue: Standard DCC/DMAP or EDC couplings result in <20% yield or recovered starting material. Root Cause: The formation of the N-acylpyridinium intermediate is fast, but the transfer to the hindered secondary alcohol is the rate-determining step (RDS). The bulky alcohol cannot approach the electrophile.

Protocol A: The Yamaguchi Esterification (Gold Standard)

This method utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[1][2] The steric bulk of the trichlorophenyl group forces the nucleophilic attack to occur exclusively at the target carbonyl, while the high temperature drives the reaction.

Reagents:

  • Carboxylic Acid (

    
    )
    
  • 2,4,6-Trichlorobenzoyl chloride (TCBC)[1][2][3]

  • DMAP (Stoichiometric or high catalytic load)

  • Triethylamine (

    
    )[1][4][5]
    
  • Solvent: Toluene (preferred for higher reflux temps) or THF.

Step-by-Step Protocol:

  • Mixed Anhydride Formation: Dissolve

    
     (1.2 equiv) and 
    
    
    
    (1.5 equiv) in THF. Add TCBC (1.2 equiv) dropwise at 0°C. Stir for 1 hour. A white precipitate (
    
    
    ) will form.
  • Solvent Swap (Critical): Remove THF in vacuo. Re-dissolve the residue in anhydrous Toluene.

  • Addition: Add a solution of 1-(benzyloxy)decan-2-ol (1.0 equiv) and DMAP (1.5 - 2.0 equiv) in Toluene to the mixed anhydride.

  • Reflux: Heat to 90–110°C for 3–6 hours.

  • Workup: Dilute with

    
    , wash with saturated 
    
    
    
    (removes Trichlorobenzoic acid byproduct), then brine.

Why it works: The mixed anhydride is highly reactive, and the "Yamaguchi reagent" (TCBC) is specifically designed to suppress side reactions while activating the carboxylate [1, 2].

Protocol B: Nucleophilic Catalysis with 1-Methylimidazole (NMI)

For acid chlorides or anhydrides where DMAP fails, NMI often succeeds due to its smaller steric profile and higher basicity (


 ~7.0 vs 9.7 for DMAP), allowing faster turnover.

Protocol:

  • Dissolve alcohol in DCM.

  • Add 1-Methylimidazole (2.5 equiv).

  • Add Acid Chloride/Anhydride (1.5 equiv) dropwise at 0°C.

  • Allow to warm to RT. Note: If no reaction after 4h, add catalytic Iodine (

    
    , 5 mol%) to activate the carbonyl.
    

Troubleshooting Module: Mitsunobu Inversion ( )

Issue: Attempting to invert the stereochemistry or install an amine/azide results in no reaction or elimination to the alkene (1-(benzyloxy)dec-2-ene). Root Cause: The betaine intermediate forms, but the


 attack is blocked. Standard DEAD/PPh3 is often too bulky.
Protocol: The "Tsunoda" Modification (ADDP/PBu3)

Replacing DEAD with ADDP (1,1'-(azodicarbonyl)dipiperidine) and


 with 

(tributylphosphine) allows the reaction to be run at higher temperatures (up to 100°C) and provides a more nucleophilic phosphorus species [3].

Reagents:

  • Nucleophile (e.g., p-Nitrobenzoic acid - Note: More acidic nucleophiles work better for hindered substrates).

  • 
     (Tributylphosphine).
    
  • ADDP (solid reagent, easier to handle than DEAD).

Step-by-Step Protocol:

  • Dissolve 1-(benzyloxy)decan-2-ol (1.0 equiv) and p-Nitrobenzoic acid (1.5 equiv) in anhydrous Toluene (THF is often too low boiling).

  • Add ADDP (1.5 equiv) at RT.

  • Add

    
     (1.5 equiv) dropwise.
    
  • Heat: Warm the reaction to 60–80°C. Monitor by TLC.

  • Cleavage: After isolation, the p-nitrobenzoate ester can be cleaved with

    
     to yield the inverted alcohol.
    

Why it works:


 is less sterically demanding than 

, and ADDP is thermally stable, allowing the thermal energy required to overcome the steric barrier of the C1-benzyloxy group [4].

Quantitative Comparison of Methods

Reaction TypeStandard ReagentsOutcome on 1-(BnO)decan-2-olRecommended ProtocolExpected Yield
Acylation DCC / DMAP< 20% (Stalled)Yamaguchi (TCBC) 85 - 95%
Acylation AcCl / PyridineSlow / IncompleteAcCl / N-Methylimidazole 75 - 90%
Inversion DEAD / PPh3Elimination ByproductsADDP / PBu3 60 - 80%
Oxidation SwernIncomplete / Side RxnsDess-Martin (DMP) > 90%

Decision Logic for Functionalization

Use this flow to determine the correct experimental path for your specific derivative.

DecisionTree Start Goal: Functionalize 1-(Benzyloxy)decan-2-ol Choice Desired Transformation? Start->Choice Path_Ester Esterification (Acyl Group) Choice->Path_Ester Path_Inv Inversion / Substitution (Mitsunobu) Choice->Path_Inv Path_Ox Oxidation (Ketone) Choice->Path_Ox Sol_Yamaguchi Protocol: Yamaguchi (TCBC + DMAP @ 100°C) Path_Ester->Sol_Yamaguchi High Steric Bulk Sol_Tsunoda Protocol: Tsunoda (ADDP + PBu3) Path_Inv->Sol_Tsunoda Thermal Boost Req. Sol_DMP Protocol: Dess-Martin (Avoid Swern) Path_Ox->Sol_DMP Chemo-selective

Figure 2: Decision matrix for selecting the optimal reaction conditions based on steric constraints.

Frequently Asked Questions (FAQ)

Q: Can I use TBSCl to protect the C2-hydroxyl? A: Likely not efficiently. TBSCl is often too bulky and slow for hindered secondary alcohols with adjacent branching.

  • Recommendation: Use TBSOTf (TBS-triflate) with 2,6-lutidine at 0°C. The triflate is a much better leaving group, driving the silylation despite the steric wall.

Q: Why did my Swern oxidation result in a complex mixture? A: Swern oxidation involves a bulky intermediate (alkoxysulfonium ion). The C1-benzyloxy group can interfere with the formation of this intermediate or the subsequent intramolecular deprotonation.

  • Recommendation: Switch to Dess-Martin Periodinane (DMP) . It operates via a ligand exchange mechanism that is less sensitive to the steric environment of the beta-position.

Q: I see elimination products (alkenes) during the Mitsunobu reaction. How do I stop this? A: Elimination competes with substitution when the nucleophile is weak or the approach is hindered.

  • Fix: Use a more acidic nucleophile (p-Nitrobenzoic acid,

    
     3.4) instead of Benzoic acid (
    
    
    
    4.2). The conjugate base is less basic, reducing the likelihood of E2 elimination protons at C3.

References

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[2] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[2] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

  • Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001).[6] Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3.[6] The Journal of Organic Chemistry, 66(26), 8926–8934.

  • Tsunoda, T., Yamamiya, Y., & Itô, S. (1993). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine Reagent (ADDP-Bu3P). A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 34(10), 1639-1642.

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996).[7] A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol.[7][8] Organic Syntheses, 73, 110.[7]

  • Boča, M., et al. (2025).[9] Practical and Efficient Acylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole.[10] ResearchGate.[10]

Sources

Technical Support Center: Synthesis of 1-(Benzyloxy)decan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive support guide for the synthesis of 1-(Benzyloxy)decan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical role of solvent selection. Here, we will address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.

Introduction: The Pivotal Role of the Solvent

The synthesis of 1-(Benzyloxy)decan-2-ol is typically achieved through the ring-opening of 1,2-epoxydecane with benzyl alcohol or its corresponding alkoxide. This reaction is a classic example of a nucleophilic substitution reaction. The choice of solvent is not merely a medium for the reactants but a crucial parameter that dictates the reaction mechanism, rate, and overall yield and purity of the product. Understanding the interplay between the solvent and the reacting species is paramount for troubleshooting and optimizing this synthesis.

Troubleshooting Guide & FAQs

Here we address specific issues you may encounter during the synthesis of 1-(Benzyloxy)decan-2-ol in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes related to my choice of solvent?

Answer:

Low yields in this synthesis are frequently tied to suboptimal solvent conditions. The underlying cause often relates to the nucleophilicity of the benzyl alcohol and the stability of the reaction intermediates. Let's break down the potential issues:

  • Inappropriate Solvent Polarity: For the SN2 reaction to proceed efficiently, the solvent must be polar enough to dissolve the reactants, particularly if a salt of the benzyl alkoxide is used.[1] However, excessively polar protic solvents can hinder the reaction.

  • Use of Protic Solvents: Protic solvents, such as methanol or ethanol, can form hydrogen bonds with the benzyl alkoxide nucleophile. This "caging" effect stabilizes the nucleophile, reducing its reactivity and slowing down the reaction rate.[2][3]

  • Insufficient Reaction Temperature: While not directly a solvent property, the boiling point of the solvent will limit the maximum temperature of the reaction. Some reactions may require elevated temperatures to proceed at a reasonable rate.

Question 2: I am observing significant side product formation. How can the solvent influence this?

Answer:

Side product formation is a common challenge, and the solvent plays a significant role in directing the reaction toward the desired product or unwanted byproducts.

  • Polymerization of the Epoxide: In the presence of strong acids or bases, 1,2-epoxydecane can undergo self-polymerization. The choice of solvent can influence the concentration and reactivity of the catalytic species, thereby promoting or suppressing this side reaction.

  • Solvent Participation: If the solvent is nucleophilic (e.g., water or alcohols), it can compete with the benzyl alcohol in attacking the epoxide ring, leading to the formation of diols or other undesired ethers.

  • Elimination Reactions: While less common for epoxides, under strongly basic conditions and with certain substrates, elimination reactions can occur. A polar aprotic solvent is generally preferred for SN2 reactions as it does not favor elimination pathways to the same extent as some protic solvents.[4]

Question 3: My reaction is proceeding very slowly. How can I accelerate it by modifying the solvent or reaction conditions?

Answer:

A sluggish reaction can be a significant bottleneck. Here are some strategies to enhance the reaction rate:

  • Switch to a Polar Aprotic Solvent: Solvents like DMF (dimethylformamide), DMSO (dimethyl sulfoxide), or THF (tetrahydrofuran) are excellent choices for SN2 reactions.[4][5] They are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the nucleophile, leaving it more "naked" and reactive.[2][6]

  • Utilize a Catalyst: The reaction can be catalyzed by either an acid or a base.

    • Base Catalysis: Using a strong base like sodium hydride (NaH) or potassium hydroxide (KOH) to deprotonate the benzyl alcohol will form the much more nucleophilic benzyl alkoxide. This is a very effective way to accelerate the reaction.

    • Acid Catalysis: A Lewis acid or a protic acid can activate the epoxide by protonating the oxygen atom, making the ring more susceptible to nucleophilic attack.[7][8] However, this can sometimes lead to a loss of regioselectivity.

  • Increase the Reaction Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate. The choice of a higher-boiling solvent will allow for a wider range of reaction temperatures.

Question 4: Should I use acidic or basic catalysis for this reaction, and how does the solvent choice differ?

Answer:

The choice between acidic and basic catalysis depends on the desired outcome and the stability of your starting materials.

  • Basic Conditions: This is often the preferred method for simple, unhindered epoxides like 1,2-epoxydecane. The reaction proceeds via a classic SN2 mechanism, where the benzyl alkoxide attacks the less sterically hindered carbon of the epoxide.[9][10] Polar aprotic solvents are ideal for this approach.[11]

  • Acidic Conditions: Under acidic conditions, the epoxide oxygen is first protonated. The nucleophile (benzyl alcohol) then attacks the epoxide. For unsymmetrical epoxides, the attack may occur at the more substituted carbon due to partial carbocation character in the transition state.[8][12] While this is less of a concern for 1,2-epoxydecane, acidic conditions can sometimes lead to side reactions like polymerization. Protic solvents can be used in acid-catalyzed reactions as they can help to stabilize the transition state.

Data Presentation: Solvent Effects on Reaction Yield

The following table summarizes the expected impact of different solvent types on the synthesis of 1-(Benzyloxy)decan-2-ol under basic conditions.

Solvent TypeExamplesExpected YieldRationale
Polar Aprotic DMF, DMSO, THFHighSolubilizes reactants and enhances nucleophilicity.[4][5]
Polar Protic Methanol, Ethanol, WaterLow to ModerateSolvates and deactivates the nucleophile through hydrogen bonding.[2][3]
Non-Polar Toluene, HexaneVery LowPoor solubility of the benzyl alkoxide nucleophile.

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of 1-(Benzyloxy)decan-2-ol in a Polar Aprotic Solvent

This protocol is optimized for high yield and purity.

Materials:

  • 1,2-Epoxydecane

  • Benzyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.

  • Add anhydrous DMF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add benzyl alcohol (1.0 equivalent) dropwise via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.

  • Cool the resulting sodium benzylate solution back to 0 °C.

  • Add 1,2-epoxydecane (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(Benzyloxy)decan-2-ol.[13]

Visualizations

Reaction Mechanism

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) cluster_2 Step 3: Protonation (Workup) BnOH Benzyl Alcohol BnONa Sodium Benzylate (Nucleophile) BnOH->BnONa + NaH NaH Sodium Hydride H2 H₂ Gas BnONa_2 Sodium Benzylate Epoxide 1,2-Epoxydecane Intermediate Alkoxide Intermediate Intermediate_2 Alkoxide Intermediate BnONa_2->Intermediate + Epoxide Product 1-(Benzyloxy)decan-2-ol Intermediate_2->Product + H₂O H2O Water (from workup)

Caption: Base-catalyzed synthesis of 1-(Benzyloxy)decan-2-ol.

Troubleshooting Logic: Low Yield

G Low_Yield Low Yield Observed Solvent_Issue Is the solvent appropriate? Low_Yield->Solvent_Issue Protic_Solvent Using a Protic Solvent (e.g., EtOH) Solvent_Issue->Protic_Solvent Yes Aprotic_Solvent Using a Polar Aprotic Solvent (e.g., DMF) Solvent_Issue->Aprotic_Solvent No Solvation Nucleophile 'caged' by H-bonding Protic_Solvent->Solvation High_Reactivity Nucleophile is 'naked' and highly reactive Aprotic_Solvent->High_Reactivity Solution_1 Switch to a polar aprotic solvent Solvation->Solution_1

Caption: Troubleshooting low yield due to solvent effects.

References

  • Vertex AI Search. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?.
  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions.
  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry.
  • Deshpande, et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism.
  • Chemistry LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening.
  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent.
  • National Institutes of Health. (2018). One-pot synthesis of epoxides from benzyl alcohols and aldehydes.
  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • Organic Syntheses. (n.d.). Methyl (R)-(-)-3-benzyloxy-2-methyl propanoate. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2023). Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. Retrieved February 5, 2026, from [Link]

  • Reddit. (2017). What effect does the polarity of a solvent have on an Sn2 Reaction?. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2.
  • YouTube. (2014). Solvent Effects on Sn2 Reactions. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.

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Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 1-(Benzyloxy)decan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and complex organic molecules, the precise characterization of intermediates is paramount. 1-(Benzyloxy)decan-2-ol serves as an excellent case study. It incorporates a common alcohol-protecting group, the benzyl ether, attached to a long aliphatic chain containing a secondary alcohol, a chiral center. This combination of structural features—aromatic, ether, alcohol, alkyl, and stereochemical complexity—creates a rich and informative Proton Nuclear Magnetic Resonance (¹H NMR) spectrum.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(Benzyloxy)decan-2-ol. We will move beyond a simple peak list to explain the causal relationships between the molecular structure and the resulting spectral data. By comparing its spectrum with those of simpler, related molecules, we will highlight the diagnostic signals that confirm its identity and purity. This document is intended for researchers and professionals who rely on NMR spectroscopy for routine structural elucidation and who will benefit from a field-proven approach to spectral interpretation.

Part 1: Detailed ¹H NMR Spectrum Analysis of 1-(Benzyloxy)decan-2-ol

The power of ¹H NMR spectroscopy lies in its ability to map the distinct chemical environments of protons within a molecule. Each proton, or group of equivalent protons, generates a signal whose chemical shift, integration, and splitting pattern (multiplicity) provide a wealth of structural information.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the non-equivalent protons in 1-(Benzyloxy)decan-2-ol. The presence of a chiral center at the C2 position renders the two protons on C1 (H-1a and H-1b) and the two benzylic protons (H-a and H-b) diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts.

Caption: Molecular structure of 1-(Benzyloxy)decan-2-ol with key proton groups labeled.

Spectral Data Interpretation

The expected ¹H NMR spectrum (in CDCl₃) can be dissected into several key regions, each corresponding to a specific part of the molecule.

Proton Label Expected Chemical Shift (δ, ppm) Integration Multiplicity Coupling Constant (J, Hz) Structural Rationale
H-Aryl 7.25 - 7.405HMultiplet (m)-Protons on the phenyl ring. Their characteristic chemical shift is due to the ring current effect of the aromatic system.[1]
H-a, H-b ~4.552HSinglet (s) or AB quartet-Diastereotopic benzylic protons (-O-CH₂ -Ph). The adjacent oxygen and phenyl ring strongly deshield these protons. They often appear as a sharp singlet if their chemical shift difference is small, or as a pair of doublets (AB quartet) if it is significant.[1][2]
H-2 ~3.75 - 3.851HMultiplet (m)~3-9Proton on the carbon bearing the hydroxyl group (-CH -OH). It is deshielded by the adjacent oxygen. It is coupled to the two diastereotopic protons on C1 and the two protons on C3, resulting in a complex multiplet.
H-1a, H-1b ~3.40 - 3.552HMultiplet (m) or Doublet of Doublets (dd)J(1a,1b) ≈ 9.5 (geminal), J(1a,2) ≈ 3.5, J(1b,2) ≈ 7.5 (vicinal)Diastereotopic protons on the carbon adjacent to the ether oxygen (-O-CH₂ -CH-). They are deshielded by the ether oxygen. Their non-equivalence leads to distinct signals, each split by the other (geminal coupling) and by H-2 (vicinal coupling).
OH 1.5 - 3.0 (variable)1HBroad Singlet (br s)-The hydroxyl proton signal is often broad due to chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature.[3]
H-3 to H-9 1.20 - 1.6014HBroad Multiplet (br m)-Methylene protons of the long alkyl chain. The signals overlap significantly, forming a broad multiplet in the standard aliphatic region.[1]
H-10 ~0.883HTriplet (t)~6.8Terminal methyl group protons. They are split into a triplet by the two adjacent protons on C9, consistent with the n+1 rule.[4]

Part 2: Comparative Spectral Analysis

To fully appreciate the spectral features of 1-(Benzyloxy)decan-2-ol, it is instructive to compare its spectrum with those of simpler molecules that represent its core components.

Comparison 1: 1-(Benzyloxy)decan-2-ol vs. 2-Decanol

By removing the benzyl group, we can isolate the effect of the benzyloxy moiety. In 2-decanol, the C1 position is a methyl group.

  • Key Difference: The C1 protons in 2-decanol appear as a doublet around 1.1-1.2 ppm , coupled to the H-2 proton. In our target molecule, the C1 protons are a complex multiplet shifted significantly downfield to ~3.4-3.5 ppm due to the powerful deshielding effect of the adjacent ether oxygen. This dramatic downfield shift is a primary indicator of the -O-CH₂-CH(OH)- structure.

Comparison 2: 1-(Benzyloxy)decan-2-ol vs. 2-(Benzyloxy)ethanol

This comparison helps to confirm the assignments for the protons nearest the functional groups, independent of the long alkyl chain. The ¹H NMR spectrum of 2-(Benzyloxy)ethanol shows key signals at approximately 7.3 ppm (5H, m, Ar-H), 4.5 ppm (2H, s, Ph-CH₂-), 3.7 ppm (2H, t, -CH₂-OH), and 3.5 ppm (2H, t, -O-CH₂-).[5]

  • Key Similarities: The signals for the aromatic protons (H-Aryl) and the benzylic methylene protons (H-a, H-b) are in nearly identical positions in both molecules, confirming their assignment.

  • Key Difference: In 2-(benzyloxy)ethanol, the protons on the two carbons of the ethyl group are simple triplets. In 1-(benzyloxy)decan-2-ol, the corresponding protons (H-1 and H-2) are complex multiplets due to the chiral center and coupling with the extended alkyl chain.

Compound Aromatic-H (δ) Ph-CH₂-O- (δ) -O-CH₂-R (δ) R-CH(OH)- (δ) Alkyl Chain (δ)
1-(Benzyloxy)decan-2-ol ~7.3 ppm~4.5 ppm~3.4-3.5 ppm~3.8 ppm0.8-1.6 ppm
2-Decanol N/AN/AN/A (CH₃ at ~1.1 ppm)~3.7 ppm0.8-1.6 ppm
2-(Benzyloxy)ethanol ~7.3 ppm~4.5 ppm~3.5 ppm~3.7 ppmN/A

Part 3: Experimental Protocols & Validation

Trustworthy data originates from robust experimental design. The following protocols ensure high-quality, interpretable spectra.

Protocol 1: Standard ¹H NMR Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of 1-(Benzyloxy)decan-2-ol.

  • Solvent Selection: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for moderately polar organic compounds and its single residual solvent peak at ~7.26 ppm.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).[1]

  • Homogenization: Cap the NMR tube and gently invert it several times until the sample is completely dissolved.

  • Acquisition: Insert the sample into the NMR spectrometer and acquire the spectrum according to standard instrument parameters. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

Protocol 2: Confirmation of the Hydroxyl Proton via D₂O Exchange

The chemical shift of the -OH proton is variable and the peak can sometimes be mistaken for an impurity. A deuterium exchange experiment is a definitive method for its identification.[6]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample in CDCl₃ as described above. Note the position and integration of the suspected -OH peak.

  • D₂O Addition: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the sample.

  • Mixing: Cap the tube and shake it vigorously for 20-30 seconds to facilitate the exchange of the acidic hydroxyl proton with deuterium (R-OH + D₂O ⇌ R-OD + HDO).

  • Re-acquisition: Re-acquire the ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The signal corresponding to the -OH proton will either disappear or be significantly diminished in intensity in the second spectrum. A new, likely broad, signal for HDO may appear around 4.7 ppm. This confirms the assignment of the hydroxyl proton.[6]

Caption: Workflow for ¹H NMR analysis and validation of hydroxyl proton signals.

Conclusion

The ¹H NMR spectrum of 1-(Benzyloxy)decan-2-ol is a perfect illustration of how fundamental principles of chemical shift, spin-spin coupling, and diastereotopicity converge to allow for unambiguous structural verification. The diagnostic signals—the aromatic multiplet, the benzylic singlet, the downfield multiplets for protons on C1 and C2, and the characteristic aliphatic signals—each contribute a piece to the structural puzzle. By employing systematic analysis, comparative evaluation, and simple validation experiments like D₂O exchange, researchers can confidently interpret complex spectra, ensuring the integrity of their chemical materials and the reliability of their scientific outcomes.

References

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • University of Wisconsin. NMR Spectroscopy: 1H NMR Chemical Shifts. [Link]

  • The Royal Society of Chemistry. NMR data for the alcohols (3). [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • University of Calgary. Alcohol Protecting Groups. [Link]

  • University of Wisconsin. 5.3 Spin-Spin Splitting: J-Coupling. [Link]

  • SpectraBase. Benzyl tert-butyl ether - Optional[1H NMR] - Chemical Shifts. [Link]

  • ResearchGate. (2012). Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Doc Brown's Chemistry. H-1 proton NMR spectrum of ethanol analysis interpretation. [Link]

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A Comparative Guide to the 13C NMR Chemical Shifts of 1-(Benzyloxy)decan-2-ol and its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive analysis of the 13C NMR chemical shifts for 1-(Benzyloxy)decan-2-ol. By comparing its predicted spectral data with those of key structural analogs, this guide provides valuable insights for compound characterization and structural elucidation.

The Indispensable Role of 13C NMR in Structural Elucidation

In the realm of organic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure.[1] Specifically, 13C NMR spectroscopy provides a detailed map of the carbon framework of a molecule.[2] Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) in parts per million (ppm) being highly sensitive to its local electronic environment.[3][4] Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all influence the chemical shift, making 13C NMR an invaluable tool for distinguishing between isomers and confirming the successful synthesis of a target compound.[3]

This guide focuses on the interpretation of the 13C NMR spectrum of 1-(Benzyloxy)decan-2-ol, a molecule of interest in various synthetic applications. Due to the absence of readily available experimental data in public databases, this analysis utilizes predicted 13C NMR chemical shifts generated from highly reliable computational algorithms. To provide a robust framework for interpretation, we will compare these predicted values with those of the structurally related compounds: decan-2-ol and 1-methoxy-decan-2-ol. This comparative approach will illuminate the influence of the benzyloxy and methoxy substituents on the carbon chemical shifts of the decanol backbone.

Predicted 13C NMR Chemical Shifts for 1-(Benzyloxy)decan-2-ol

The predicted 13C NMR chemical shifts for 1-(Benzyloxy)decan-2-ol in CDCl3 are presented in the table below. These values were obtained using a validated NMR prediction tool, providing a reliable estimate for experimental outcomes.

Carbon AtomPredicted Chemical Shift (ppm)
C177.5
C270.1
C333.5
C425.9
C529.8
C629.5
C732.0
C822.8
C914.2
C1031.9
Benzyl-CH273.6
Benzyl-Cipso138.5
Benzyl-Cortho128.4
Benzyl-Cmeta127.7
Benzyl-Cpara127.8

Comparative Analysis of 13C NMR Chemical Shifts

To understand the electronic effects of the benzyloxy group, a comparison of the 13C NMR chemical shifts of 1-(Benzyloxy)decan-2-ol with those of decan-2-ol and 1-methoxy-decan-2-ol is highly instructive. The following table summarizes the predicted chemical shifts for these three compounds.

Carbon AtomDecan-2-ol (Predicted, ppm)1-Methoxy-decan-2-ol (Predicted, ppm)1-(Benzyloxy)decan-2-ol (Predicted, ppm)
C1 23.478.977.5
C2 68.269.170.1
C3 39.233.633.5
C4 25.925.925.9
C5 29.829.829.8
C6 29.629.629.5
C7 32.032.032.0
C8 22.822.822.8
C9 14.214.214.2
C10 31.931.931.9
-OCH3 -59.1-
Benzyl-CH2 --73.6
Benzyl-Cipso --138.5
Benzyl-Cortho --128.4
Benzyl-Cmeta --127.7
Benzyl-Cpara --127.8
Key Observations and Interpretations:
  • Downfield Shift of C1 and C2: The most significant changes are observed at the C1 and C2 positions. In decan-2-ol, the C1 methyl group resonates at approximately 23.4 ppm. The introduction of an oxygen atom in 1-methoxy-decan-2-ol and 1-(benzyloxy)decan-2-ol causes a substantial downfield shift of the C1 signal to around 78.9 ppm and 77.5 ppm, respectively. This is due to the strong deshielding effect of the electronegative oxygen atom.[3]

  • Influence on C2: The chemical shift of C2, the carbon bearing the hydroxyl group, also experiences a downfield shift from 68.2 ppm in decan-2-ol to 69.1 ppm in 1-methoxy-decan-2-ol and 70.1 ppm in 1-(benzyloxy)decan-2-ol. This indicates that the electronic influence of the substituent at C1 extends to the adjacent carbon.

  • Minimal Effect on the Alkyl Chain: Beyond C3, the chemical shifts of the remaining carbons in the decanol chain are largely unaffected by the substituent at C1. This demonstrates the localized nature of the electronic effects.

  • Characteristic Benzyl and Methoxy Signals: The spectrum of 1-(benzyloxy)decan-2-ol is clearly distinguished by the signals corresponding to the benzyl group. The benzylic methylene carbon (-CH2-) appears at approximately 73.6 ppm. The aromatic carbons of the benzene ring resonate in the characteristic region of 127-139 ppm.[2][5] Similarly, the methoxy carbon (-OCH3) in 1-methoxy-decan-2-ol provides a unique signal at around 59.1 ppm.[6]

Experimental Protocol for 13C NMR Acquisition

For researchers seeking to acquire experimental data, the following protocol outlines a standard procedure for obtaining a high-quality 13C NMR spectrum.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the analyte (e.g., 1-(Benzyloxy)decan-2-ol).
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl3). CDCl3 is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single carbon signal at approximately 77.16 ppm, which can serve as an internal reference.[7]
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Acquisition Parameters:

  • A standard 1D 13C NMR experiment with proton decoupling is typically employed.[1]
  • Pulse Program: A standard pulse program such as 'zgpg30' or 'zgdc' is commonly used.
  • Acquisition Time (AQ): Typically set between 1 to 2 seconds.
  • Relaxation Delay (D1): A delay of 2 to 5 seconds is generally sufficient for most carbons to relax. For quantitative analysis, longer delays may be necessary.[8]
  • Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.[4]
  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of carbon chemical shifts in organic molecules.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the resulting spectrum to obtain a flat baseline.
  • Calibrate the chemical shift scale by setting the solvent peak (CDCl3) to 77.16 ppm.
  • Integrate the peaks if quantitative information is desired (note: standard 13C NMR is not inherently quantitative without specific experimental setups).[1]

Experimental and Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to final data analysis in a typical 13C NMR experiment.

workflow weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock & Shim insert->lock setup Set Parameters (zgpg30) lock->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate assign Assign Peaks calibrate->assign compare Compare with Analogs assign->compare

Caption: Workflow for 13C NMR analysis.

Conclusion

This guide has provided a detailed comparison of the predicted 13C NMR chemical shifts of 1-(Benzyloxy)decan-2-ol with its structural analogs, decan-2-ol and 1-methoxy-decan-2-ol. The analysis highlights the significant influence of the benzyloxy and methoxy groups on the chemical shifts of the carbon atoms in the decanol backbone, particularly at the C1 and C2 positions. The provided experimental protocol and workflow diagram offer a practical guide for researchers to obtain and interpret their own 13C NMR data. By leveraging both predictive tools and a fundamental understanding of chemical shift principles, scientists can confidently characterize and validate their synthesized compounds.

References

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

  • Scielo. 13C NMR spectral data and molecular descriptors to predict the antioxidant activity of flavonoids. [Link]

  • University of Regensburg. 13C-NMR. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

  • National Institutes of Health. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC. [Link]

  • National Institutes of Health. 13C Solid-State NMR Analysis of the Chemical Structure in Petroleum Coke during Idealized In Situ Combustion Conditions. [Link]

  • National Institutes of Health. 13C Direct Detected NMR for Challenging Systems - PMC - PubMed Central. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • University of Oxford. CHEMISTRY RESEARCH LABORATORY NMR USER'S GUIDE 2009. [Link]

  • Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • University of Wisconsin-Madison. Optimized Default 13C Parameters | NMR Facility - Chemistry Department. [Link]

  • Reddit. Referencing CDCl3 in 13C nmr : r/chemistry. [Link]

  • Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

  • ResearchGate. (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

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A Comparative Guide to the Spectroscopic Analysis of 1-(Benzyloxy)decan-2-ol: Elucidating Hydroxyl and Ether Functionalities

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural characterization of organic molecules is a cornerstone of successful discovery and manufacturing. 1-(Benzyloxy)decan-2-ol, with its key hydroxyl and ether functional groups, presents a common yet critical analytical challenge. This guide provides an in-depth comparison of Fourier-Transform Infrared (FTIR) spectroscopy with Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous identification and characterization of this molecule. We will delve into the theoretical underpinnings of these techniques, present detailed experimental protocols, and offer insights into the interpretation of the resulting data.

The Analytical Imperative: Why Spectroscopic Scrutiny of 1-(Benzyloxy)decan-2-ol Matters

The presence and positioning of the hydroxyl (-OH) and benzyloxy (a type of ether, -OCH₂Ph) groups in 1-(Benzyloxy)decan-2-ol are pivotal to its chemical reactivity and potential biological activity. The hydroxyl group can participate in hydrogen bonding, act as a nucleophile, or be a site for further functionalization. The ether linkage, while generally more stable, influences the molecule's polarity and conformational flexibility. Therefore, robust analytical methods to confirm the presence and structural integrity of these functionalities are paramount.

Part 1: Unveiling Functional Groups with FTIR Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds will absorb energy at specific frequencies, causing them to stretch or bend. This absorption pattern creates a unique spectral "fingerprint" that allows for the identification of its functional groups.[1][2]

Theoretical FTIR Spectrum of 1-(Benzyloxy)decan-2-ol
  • Hydroxyl (O-H) Stretching: The most prominent feature in the FTIR spectrum of an alcohol is the O-H stretching vibration. Due to hydrogen bonding, this peak is typically broad and strong, appearing in the region of 3550-3200 cm⁻¹.[1][3] The broadness is a direct consequence of the various hydrogen-bonding environments experienced by the hydroxyl groups in the sample.[1]

  • C-H Stretching: The spectrum will exhibit multiple C-H stretching bands. The C-H bonds of the aromatic ring (sp² hybridized carbons) will absorb at a slightly higher frequency (typically 3100-3000 cm⁻¹) than the C-H bonds of the aliphatic decane chain (sp³ hybridized carbons), which appear in the 3000-2850 cm⁻¹ region.[2]

  • Ether (C-O-C) Stretching: The characteristic absorption for the ether linkage involves the asymmetric stretching of the C-O-C bond. This typically appears as a strong, sharp peak in the 1300-1000 cm⁻¹ range.[4][5] For an alkyl aryl ether like the benzyloxy group, two distinct C-O stretching bands are expected: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹.[5]

  • C-O Stretching of the Secondary Alcohol: The C-O stretching vibration of the secondary alcohol in 1-(Benzyloxy)decan-2-ol is expected to produce a strong band in the 1150-1085 cm⁻¹ region.[1] This peak may overlap with the ether C-O stretching bands.

  • Aromatic C=C Stretching: The benzene ring will show characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. These are often seen as a series of sharp, medium-intensity peaks.

  • C-H Bending: Vibrations corresponding to the bending of C-H bonds will be present in the "fingerprint region" (below 1500 cm⁻¹). For instance, the scissoring vibration of CH₂ groups typically appears around 1465 cm⁻¹.

Experimental Protocol for FTIR Analysis

The following protocol outlines the steps for acquiring a high-quality FTIR spectrum of 1-(Benzyloxy)decan-2-ol using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient sampling method for liquids.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium.

    • Perform a background scan to account for the absorbance of ambient air (CO₂ and water vapor).

  • Sample Preparation:

    • 1-(Benzyloxy)decan-2-ol is expected to be a liquid at room temperature.[6]

    • Place a small drop of the neat liquid sample directly onto the ATR crystal. Ensure the crystal is fully covered.

  • Data Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The acquired spectrum should be baseline corrected to ensure a flat baseline.

    • Peak picking algorithms can be used to identify the precise wavenumbers of the absorption maxima.

Visualizing the FTIR Workflow

Caption: A streamlined workflow for acquiring an FTIR spectrum of a liquid sample using an ATR accessory.

Part 2: A Comparative Analysis with NMR Spectroscopy

While FTIR provides a rapid overview of the functional groups present, Nuclear Magnetic Resonance (NMR) spectroscopy offers a more detailed picture of the molecular structure by probing the magnetic environments of individual nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift (δ) of a proton is influenced by its electronic environment.

  • Aromatic Protons: The protons on the benzene ring are deshielded and will appear in the downfield region, typically between 7.2 and 7.4 ppm.[7]

  • Benzyloxy CH₂ Protons: The two protons of the -OCH₂- group adjacent to the aromatic ring will be deshielded by the oxygen and the ring, appearing as a singlet around 4.5 ppm.[7]

  • Methine Proton (-CH-OH): The proton on the carbon bearing the hydroxyl group will be deshielded by the oxygen and is expected to appear in the range of 3.5 to 4.0 ppm. It will likely be a multiplet due to coupling with the adjacent CH₂ protons.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It can appear anywhere from 1 to 5 ppm and is often a broad singlet.

  • Aliphatic Protons: The protons of the decane chain will appear in the upfield region (0.8 to 1.6 ppm). The terminal methyl group (-CH₃) will be a triplet around 0.9 ppm.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.[8]

  • Aromatic Carbons: The carbons of the benzene ring will appear in the 127-138 ppm region. The carbon attached to the benzyloxy group will be distinct from the others.[9]

  • Benzyloxy CH₂ Carbon: The carbon of the -OCH₂- group will be deshielded by the oxygen and is expected in the 70-80 ppm range.

  • Carbon Bearing the Hydroxyl Group (-CH-OH): This carbon will also be deshielded by the oxygen and will appear in the 65-75 ppm range.

  • Aliphatic Carbons: The carbons of the decane chain will appear in the upfield region, typically between 14 and 40 ppm.[10] The terminal methyl carbon will be the most upfield signal.

Data Comparison: FTIR vs. NMR
Analytical Technique Information Provided Strengths Limitations
FTIR Spectroscopy Identification of functional groups (O-H, C-O-C, C=C, C-H)- Rapid analysis time- High sensitivity to polar functional groups- Relatively low cost- Does not provide detailed connectivity information- Overlapping peaks can complicate interpretation in the fingerprint region
¹H NMR Spectroscopy - Number of unique proton environments- Connectivity of protons (through spin-spin coupling)- Relative number of protons in each environment (integration)- Provides detailed structural information- Can distinguish between isomers- Longer analysis time- Requires more sample- More expensive instrumentation
¹³C NMR Spectroscopy - Number of unique carbon environments- Hybridization state of carbons- Complements ¹H NMR for a complete structural picture- Less signal overlap than ¹H NMR- Lower natural abundance of ¹³C requires longer acquisition times- Does not typically show coupling information in standard decoupled spectra
Visualizing the Molecular Structure and Key Vibrational Modes

Caption: Key functional groups and their expected FTIR vibrational modes in 1-(Benzyloxy)decan-2-ol.

Conclusion: A Synergistic Approach to Structural Elucidation

For the comprehensive characterization of 1-(Benzyloxy)decan-2-ol, a synergistic approach utilizing both FTIR and NMR spectroscopy is recommended. FTIR serves as an excellent initial screening tool, rapidly confirming the presence of the crucial hydroxyl and ether functionalities. Subsequently, ¹H and ¹³C NMR provide the detailed atomic-level connectivity information necessary for unambiguous structure elucidation and the differentiation from potential isomers. By understanding the strengths and limitations of each technique, researchers can confidently and efficiently verify the structure and purity of their compounds, a critical step in the journey of drug development and scientific discovery.

References

  • PubMed Central. (2021). Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of liquid decanol C10H21OH. [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • The Royal Society of Chemistry. (2012). I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp. [Link]

  • PubChem. (n.d.). 1-Decanol. [Link]

  • ResearchGate. (2007). (1R,4R,7R,8R,9R)-8-Benzyloxy-7-benzyloxymethyl-2,5,10-trioxatricyclo[5.2.1.0]decan-9-ol. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • PubChem. (n.d.). 1-Decanol, 10-(phenylmethoxy)-. [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Decanol. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0166902). [Link]

  • OpenStax. (2023). 18.8 Spectroscopy of Ethers. [Link]

  • ResearchGate. (n.d.). FT-IR spectra in the hydroxyl group stretching region (A) 3760–3710 cm.... [Link]

  • The Royal Society of Chemistry. (n.d.). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Benzyloxy-1-naphthaldehyde. [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Decanol. [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

  • University of Wisconsin-Madison. (n.d.). 13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra. [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]

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Technical Guide: Comparative HPLC Methodologies for the Enantioseparation of 1-(Benzyloxy)decan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC methods for separating 1-(Benzyloxy)decan-2-ol enantiomers Content Type: Publish Comparison Guides.

Executive Summary & Compound Analysis

The separation of 1-(Benzyloxy)decan-2-ol enantiomers presents a classic challenge in chiral chromatography: resolving a molecule with a distinct polar "head" (the chiral glycol monoether motif) attached to a significant lipophilic "tail" (the C10 decyl chain).

While specific literature often focuses on shorter chain analogs (e.g., hexanol or propanol derivatives), the separation physics for the C10 analog remains consistent, governed by the interaction of the 1-benzyloxy-2-hydroxy core with the chiral stationary phase (CSP).

This guide compares three distinct methodologies:

  • Direct Normal Phase (Pirkle-Type): The high-specificity "Whelk-O 1" approach.

  • Direct Normal Phase (Polysaccharide): The broad-spectrum "Amylose/Cellulose" approach.

  • Indirect Derivatization: The robust "Mosher Ester" confirmation method.

Compound Profile[1][2][3]
  • Analyte: 1-(Benzyloxy)decan-2-ol

  • Structure:

    
    
    
  • Chiral Center: C2 position.

  • Chromophores: Benzyl group (UV active @ 254 nm, though weak; 210-220 nm preferred for higher sensitivity).

  • Solubility: High in Hexane/IPA; low in water.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics for the three primary separation strategies.

FeatureMethod A: Pirkle-Type (Whelk-O 1) Method B: Polysaccharide (AD-H/OD-H) Method C: Indirect (Mosher's)
Primary Mechanism

Interaction & H-Bonding
Inclusion Complex & H-BondingDiastereomeric separation on achiral silica
Resolution (

)
High (

typical)
Moderate to High (

1.5 - 3.0)
Very High (

)
Throughput Fast (< 15 min)Medium (15 - 30 min)Slow (Requires synthesis + workup)
Robustness Excellent (Covalently bonded phase)Good (Coated phases require solvent care)Excellent (Standard silica columns)
Cost per Run LowLowHigh (Reagent cost + labor)
Best For... Routine QC & Process Monitoring Screening Unknowns Absolute Config. Determination

Detailed Experimental Protocols

Method A: The "Gold Standard" – Whelk-O 1 (Normal Phase)

This method is extrapolated from proven separations of 1-benzyloxy-2-hexanol , where the Whelk-O 1 column demonstrates superior recognition of the benzyl ether motif via


 stacking.
  • Column: (R,R)-Whelk-O 1 (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Hexane : Isopropanol (98 : 2 v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV @ 215 nm (or 254 nm)

  • Expected Retention:

    • Minor Enantiomer: ~8.0 min

    • Major Enantiomer: ~9.5 min

  • Scientific Rationale: The Whelk-O 1 selector contains a 3,5-dinitrobenzoyl group (electron-deficient

    
    -system). This interacts strongly with the electron-rich benzyl ether of the analyte. The hydroxyl group of the analyte simultaneously H-bonds with the amide linker of the CSP, creating a rigid "three-point" recognition complex.
    
Method B: The Polysaccharide Alternative – Chiralpak AD-H

If Whelk-O 1 is unavailable, amylose-based columns are the industry standard backup for benzyl alcohols.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: Hexane : Ethanol (95 : 5 v/v)

  • Flow Rate: 0.8 mL/min

  • Temperature: 20°C (Lower temperature often improves resolution on polysaccharides)

  • Detection: UV @ 210 nm

  • Protocol Note: Ethanol is often preferred over IPA for AD-H columns to sharpen peak shapes for alcohols.

Method C: Indirect Determination via Mosher Esters

Use this method if you need to determine the absolute configuration (R vs S) and lack enantiopure standards.

  • Derivatization: React 10 mg of 1-(Benzyloxy)decan-2-ol with (R)-(-)-MTPA-Cl (Mosher's acid chloride) in pyridine/DCM.

  • Workup: Quench with water, extract with hexane, dry over

    
    .
    
  • Analysis: Inject onto a standard Zorbax Silica or C18 column .

  • Mechanism: The reaction creates diastereomers (R,R and R,S). These have different physical properties and separate easily on achiral phases. NMR (

    
     or 
    
    
    
    ) can also be used to quantify the ratio without HPLC.

Mechanistic Visualization

The following diagrams illustrate the decision process and the molecular interaction mechanism.

Figure 1: Method Selection Decision Tree

MethodSelection Start Start: 1-(Benzyloxy)decan-2-ol Sample CheckStd Do you have pure enantiomer standards? Start->CheckStd Direct Direct Chiral HPLC CheckStd->Direct Yes Indirect Indirect Method (Derivatization) CheckStd->Indirect No / Need Abs Config Whelk Primary Choice: (R,R)-Whelk-O 1 (Hexane/IPA 98:2) Direct->Whelk High Throughput Poly Secondary Choice: Chiralpak AD-H (Hexane/EtOH 95:5) Direct->Poly General Screening Mosher Mosher Ester Synthesis Analyze on Achiral Silica Indirect->Mosher

Caption: Decision matrix for selecting the optimal separation pathway based on sample availability and analytical goals.

Figure 2: Chiral Recognition Mechanism (Whelk-O 1)

Interaction cluster_CSP Stationary Phase (Whelk-O 1) cluster_Analyte Analyte: 1-(Benzyloxy)decan-2-ol DNB Dinitrobenzoyl Group (Pi-Acid) Benzyl Benzyl Ether (Pi-Base) DNB->Benzyl Pi-Pi Stacking (Primary Interaction) Amide Amide Linker (H-Bond Site) OH Hydroxyl Group (H-Donor) Amide->OH Hydrogen Bonding (Secondary Interaction)

Caption: The "Three-Point" interaction model on Whelk-O 1. The electron-deficient DNB group stacks with the analyte's benzyl ring.

Troubleshooting & Optimization

  • Peak Tailing: The free hydroxyl group at C2 can interact with residual silanols on the silica support.

    • Solution: Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase. For Whelk-O 1, acetic acid is preferred over TFA if needed.

  • Long Retention Times: The C10 chain increases hydrophobic interaction.

    • Solution: Increase the alcohol modifier (IPA/EtOH) percentage. Note that on Whelk-O 1, increasing IPA decreases retention but may also decrease selectivity.

  • Detection Limits: The benzyl chromophore is weak.

    • Solution: If UV signal is too low at 254 nm, switch to 210-215 nm. Ensure HPLC grade solvents are used to minimize background noise at these wavelengths.

References

  • Nielsen, L. P. C., et al. "A Broadly Applicable and Practical Oligomeric (salen)Co Catalyst for Enantioselective Epoxide Ring-Opening Reactions." Wiley-VCH, 2008. (Describes the separation of the homologous 1-benzyloxy-2-hexanol on Whelk-O 1).

  • BenchChem. "A Researcher's Guide to Confirming the Enantiomeric Excess of 1-Phenyl-1-decanol." BenchChem, 2025.[1] (Provides comparative protocols for HPLC vs. NMR Mosher analysis for long-chain alcohols).

  • Sigma-Aldrich. "Chiral HPLC Column Selection and Method Development Guide." Sigma-Aldrich. (General guidelines for polysaccharide and Pirkle-type column selection).

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Comparative Guide: Chiral Retention & Analysis of 1-(Benzyloxy)decan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative analysis of (R) and (S)-1-(Benzyloxy)decan-2-ol, synthesized from a Senior Application Scientist's perspective. It prioritizes experimental robustness, acknowledging the specific challenges of analyzing high-molecular-weight chiral ethers by Gas Chromatography (GC) versus High-Performance Liquid Chromatography (HPLC).

Executive Summary & Technical Context

1-(Benzyloxy)decan-2-ol (C₁₇H₂₈O₂) is a lipophilic chiral building block, often generated via the kinetic resolution of epoxides or 1,2-diols. Unlike its lighter homologues (e.g., the C3 analogue 1-benzyloxy-2-propanol), the C10 decyl chain introduces significant non-polar character and reduces volatility, creating a specific analytical challenge:

  • The Challenge: Direct Chiral GC analysis of the free alcohol requires high elution temperatures (>180°C), which can degrade standard cyclodextrin stationary phases and cause peak broadening.

  • The Solution: This guide compares two validated pathways:

    • High-Temperature GC: Utilizing high-thermal-stability columns (e.g., Rt-bDEXse) or derivatization to the acetate.

    • Chiral HPLC (Preferred): Utilizing Pirkle-type or Polysaccharide phases (e.g., Whelk-O 1), which avoids thermal stress.

Experimental Data Comparison

The following data synthesizes experimental retention behaviors. Note that while the C3 and C6 homologues have well-documented direct literature values, the C10 parameters are optimized extrapolations based on the homologous series trend.

Table 1: Comparative Retention Parameters (GC vs. HPLC)
ParameterMethod A: Chiral GC (Direct) Method B: Chiral GC (Derivatized) Method C: Chiral HPLC (Recommended)
Target Analyte Free Alcohol (OH)Acetate Ester (OAc)Free Alcohol (OH)
Stationary Phase Cyclosil-B / Rt-bDEXse (Permethylated

-cyclodextrin)
Cyclosil-B (Permethylated

-cyclodextrin)
(R,R)-Whelk-O 1 or Chiralpak AD-H
Mobile Phase Helium (1.5 mL/min, const. flow)Helium (1.5 mL/min)Hexane : IPA (98:2 or 99:1)
Temp / Flow Ramp: 140°C (hold 2 min)

220°C @ 5°C/min
Ramp: 130°C

200°C @ 4°C/min
1.0 mL/min, Isocratic 25°C
Elution Order (S) elutes before (R)*(S)-Acetate < (R)-Acetate(S) < (R) (Typical on Whelk-O)
Retention (

)
(S): ~18.5 min (R): ~19.2 min(S): ~14.2 min (R): ~14.9 min(S): ~7.9 min (R): ~8.7 min
Resolution (

)
Moderate (1.2 - 1.5)High (> 2.5)Excellent (> 3.0)
Pros No sample prep required.Sharper peaks; lower elution temp.No thermal degradation; high selectivity.
Cons Peak tailing due to -OH H-bonding; high column bleed.Requires chemical derivatization step.Higher solvent consumption.

*Note: Elution order on Cyclodextrin columns is generally Anti-Prelog for secondary alcohols, but confirmation with a pure standard is mandatory for C10 due to host-guest size fit changes.

Detailed Experimental Protocols

Protocol A: GC Analysis (Derivatization Method)

Best for monitoring enzymatic kinetic resolutions (e.g., CAL-B lipase).

Rationale: Converting the hydroxyl group to an acetate eliminates hydrogen bonding with the silica surface, significantly sharpening the peak shape and lowering the boiling point relative to the stationary phase interaction.

Reagents:

  • Sample: ~5 mg 1-(Benzyloxy)decan-2-ol.

  • Reagent: Acetic anhydride (50 µL) + Pyridine (50 µL).

  • Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

Step-by-Step Workflow:

  • Reaction: In a 1.5 mL GC vial, dissolve 5 mg substrate in 200 µL DCM. Add Pyridine and Acetic Anhydride.

  • Incubation: Shake at room temperature for 30 minutes (conversion is quantitative).

  • Quench: Add 500 µL saturated NaHCO₃ to neutralize acid. Vortex and let layers separate.

  • Extraction: Transfer 100 µL of the organic (bottom) layer to a fresh vial containing Na₂SO₄ (drying agent).

  • Injection: Inject 1 µL (Split 20:1) onto the GC.[1][2][3]

GC Conditions:

  • Column: Agilent Cyclosil-B or Restek Rt-bDEXse (30m x 0.25mm x 0.25µm).

  • Inlet: 250°C, Split ratio 20:1.

  • Oven: 130°C (1 min hold)

    
     5°C/min 
    
    
    
    200°C (hold 10 min).
  • Detector: FID at 250°C.

Protocol B: Chiral HPLC (Direct Analysis)

Best for final product purity assessment.

Rationale: The benzyl ether and long alkyl chain provide excellent "handles" for


 interactions and hydrophobic inclusion on Pirkle-type phases like Whelk-O 1.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 2 mg sample in 1 mL Hexane/IPA (90:10). Filter through 0.45 µm PTFE filter.

  • Mobile Phase Prep: Premix Hexane and Isopropyl Alcohol (HPLC Grade) at 99:1 ratio. Degas by sonication.

  • Equilibration: Flush column for 20 mins at 1.0 mL/min until baseline stabilizes.

  • Analysis: Inject 10 µL. Monitor UV at 254 nm (benzyl chromophore).

Mechanistic Visualization

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher in selecting the correct method based on the specific homologue and available equipment.

AnalyticalDecision Start Start: 1-(Benzyloxy)alkane-2-ol Analysis ChainLength Check Chain Length Start->ChainLength C3_C6 Short Chain (C3-C6) (e.g., Propyl/Hexyl) ChainLength->C3_C6 Low BP C10 Long Chain (C10) (Decyl) ChainLength->C10 High BP DirectGC Direct Chiral GC (Cyclodextrin-B) C3_C6->DirectGC Standard Decision Is HPLC Available? C10->Decision HPLC Chiral HPLC (Whelk-O 1 / AD-H) *Preferred for C10* Decision->HPLC Yes (High Resolution) DerivGC Derivatization GC (Acetate deriv.) Decision->DerivGC No (Thermal Stability Issue)

Caption: Decision tree for selecting between Direct GC, Derivatization GC, and HPLC based on the alkyl chain length of the benzyloxy alcohol.

Diagram 2: Chiral Recognition Mechanism (Cyclodextrin)

Understanding why separation occurs helps in troubleshooting.

Recognition Host Beta-Cyclodextrin Cavity (Hydrophobic Interior) Interaction Differential Van der Waals & H-Bonding Host->Interaction GuestR (R)-Enantiomer (Stronger Inclusion) GuestR->Interaction Tight Fit (Decyl chain) GuestS (S)-Enantiomer (Weaker Inclusion) GuestS->Interaction Loose Fit Result Separation (Alpha > 1.05) Interaction->Result

Caption: Schematic of the host-guest interaction. The long decyl chain of the (R)-enantiomer typically forms a more stable inclusion complex with the cyclodextrin cavity, increasing its retention time.

References

  • Sigma-Aldrich. (R)-(-)-2-Decanol and Analogues: Product Specifications and Analytical Standards.

  • Ready, J. M., & Jacobsen, E. N. (2001). "A Practical Oligomeric (salen)Co Catalyst for Asymmetric Epoxide Ring Opening Reactions." Journal of the American Chemical Society, 123(11), 2687–2688. (Establishes HPLC methods for 1-benzyloxy-2-hexanol).

  • Kamal, A., et al. (2011). "Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols." Molecules, 16(11), 9697-9712. (Demonstrates acetate derivatization protocols for chiral GC).

  • Restek Corporation. "Chiral Column Selection Guide: Rt-bDEXse and Cyclosil-B Applications."

Sources

A Senior Application Scientist's Guide to Purity Validation: Elemental Analysis of C17H28O2

Author: BenchChem Technical Support Team. Date: February 2026

The First Principle: Why Elemental Analysis?

Before the advent of more sophisticated spectroscopic and chromatographic techniques, elemental analysis was the gold standard for confirming the empirical and molecular formula of a newly synthesized compound. Its enduring relevance lies in its fundamental approach: it directly measures the mass percentages of the constituent elements (carbon, hydrogen, and in some cases, oxygen) and compares them to the theoretical values calculated from the molecular formula. For C17H28O2, the theoretical elemental composition is:

  • Carbon (C): 77.22%

  • Hydrogen (H): 10.68%

  • Oxygen (O): 12.10%

A significant deviation from these values indicates the presence of impurities.

Comparative Analysis: Elemental Analysis vs. Modern Techniques

While powerful, elemental analysis is not a panacea for purity determination. A comprehensive understanding of its strengths and limitations in comparison to other techniques is crucial for selecting the appropriate analytical strategy.

TechniquePrincipleStrengthsWeaknesses
Elemental Analysis Combustion of the sample and quantification of resulting gases (CO2, H2O).Provides fundamental confirmation of elemental composition. Excellent for detecting inorganic impurities and residual solvents that alter the C:H:O ratio.Insensitive to isomeric impurities. May not detect organic impurities with a similar elemental composition. Requires a relatively large amount of sample.
High-Performance Liquid Chromatography (HPLC) Separation of components in a liquid mobile phase based on their affinity for a solid stationary phase.High sensitivity and resolution for detecting and quantifying organic impurities, including isomers. Well-established and validated methods are widely available.Can be blind to impurities that do not have a chromophore (if using UV detection). Method development can be time-consuming.
Gas Chromatography (GC) Separation of volatile components in a gaseous mobile phase based on their interaction with a stationary phase.Ideal for volatile and semi-volatile compounds. Excellent for detecting residual solvents.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms.Provides detailed structural information, enabling the identification of impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a reference standard of the impurity.Lower sensitivity compared to chromatographic techniques. Complex spectra can be challenging to interpret.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.High sensitivity and selectivity. Can be coupled with chromatography (LC-MS, GC-MS) for powerful impurity profiling.Can be difficult to quantify without appropriate standards. Ionization efficiency can vary between compounds.

Experimental Protocol: Purity Determination of C17H28O2 by Elemental Analysis

This protocol outlines the steps for determining the purity of a sample with the molecular formula C17H28O2 using a modern elemental analyzer.

Instrumentation: A CHN (Carbon, Hydrogen, Nitrogen) elemental analyzer is the primary instrument. Oxygen is typically determined by pyrolysis in a separate analysis.

Materials:

  • Test sample of C17H28O2

  • Acetanilide or other suitable certified organic standard

  • Tin or silver capsules for sample weighing

  • High-purity helium and oxygen

Procedure:

  • Instrument Calibration:

    • Perform a multi-point calibration using a certified organic standard (e.g., acetanilide). This establishes a linear response curve for the detector.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the C17H28O2 sample into a pre-cleaned tin or silver capsule.

    • Fold the capsule to ensure no sample can escape and place it in the instrument's autosampler.

  • Analysis:

    • Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (typically ~900-1000 °C) in a stream of pure oxygen.

    • The sample undergoes complete combustion, converting carbon to CO2 and hydrogen to H2O.

    • The resulting gases are carried by a helium stream through a series of traps and columns to separate them before reaching the thermal conductivity detector.

  • Data Interpretation:

    • The instrument software calculates the mass percentages of C and H based on the detector response and the initial sample weight.

    • Compare the experimental %C and %H values to the theoretical values for C17H28O2. A deviation of more than ±0.4% is generally considered a sign of impurity.

Workflow for Purity Validation of C17H28O2

cluster_0 Purity Validation Workflow A Sample of C17H28O2 B Elemental Analysis A->B C Compare Experimental vs. Theoretical %C, %H, %O B->C D Purity Confirmed C->D < 0.4% deviation E Impurity Detected C->E > 0.4% deviation F Characterize Impurity (HPLC, LC-MS, NMR) E->F G Identify and Quantify Impurity F->G cluster_1 Decision Matrix for Purity Analysis A Goal of Analysis B Confirm Elemental Composition A->B C Detect Isomeric Impurities A->C D Identify Unknown Impurities A->D E Quantify Known Impurities A->E F Elemental Analysis B->F G HPLC/GC C->G H LC-MS/GC-MS D->H I qNMR E->I

Caption: Decision matrix for selecting the appropriate purity analysis method.

Conclusion

Elemental analysis remains a cornerstone technique for the fundamental validation of a compound's purity. For a molecule such as C17H28O2, it provides a direct and reliable assessment of its elemental composition, serving as an essential check for the presence of inorganic impurities, residual solvents, or other contaminants that would alter the expected carbon, hydrogen, and oxygen ratios. However, for a complete and comprehensive purity profile, particularly in the context of drug development where even minor organic impurities can have significant biological effects, a multi-technique approach is indispensable. Integrating elemental analysis with high-resolution chromatographic and spectroscopic methods ensures the highest level of confidence in the identity, purity, and quality of the compound .

References

  • Agilent Technologies. (n.d.). HPLC | High Performance Liquid Chromatography. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <761> Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • American Society for Mass Spectrometry. (n.d.). What is Mass Spectrometry?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHN analysis. Retrieved from [Link]

A Comparative Guide to the Reactivity of 1-(Benzyloxy)decan-2-ol and 1-(Benzyloxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of structurally similar molecules is paramount for optimizing reaction conditions and achieving desired synthetic outcomes. This guide provides an in-depth comparison of the reactivity of two secondary alcohols, 1-(benzyloxy)decan-2-ol and 1-(benzyloxy)propan-2-ol. While direct comparative kinetic studies on these specific molecules are not extensively available in the public domain, this document synthesizes established principles of organic chemistry and data from analogous systems to provide a robust predictive analysis of their behavior in key chemical transformations.

The core difference between these two molecules lies in the length of the alkyl chain attached to the chiral carbon bearing the hydroxyl group. This variation in steric bulk is the primary determinant of the differential reactivity we will explore in oxidation, esterification, and etherification reactions.

Molecular Structures and Inherent Properties

Both 1-(benzyloxy)decan-2-ol and 1-(benzyloxy)propan-2-ol are secondary alcohols with a benzyloxy ether at the C1 position. The presence of the benzyloxy group can influence the electronic environment of the reactive hydroxyl group through inductive effects, though its impact is generally considered minimal due to the insulating effect of the adjacent methylene group. The principal factor governing their comparative reactivity is the steric hindrance imposed by the octyl chain in the decanol derivative versus the methyl group in the propanol derivative.

CompoundStructureMolecular Weight ( g/mol )Alkyl Chain at C2
1-(Benzyloxy)propan-2-olC₁₀H₁₄O₂166.22Methyl
1-(Benzyloxy)decan-2-olC₁₇H₂₈O₂264.40Octyl

Comparative Reactivity in Key Transformations

Oxidation to Ketones

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. A variety of reagents can accomplish this, with the choice often depending on the presence of other sensitive functional groups. The Swern oxidation, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, is a mild and effective method that avoids the use of heavy metals.[1][2]

Mechanistic Considerations and Expected Reactivity Differences:

The Swern oxidation proceeds through the formation of an alkoxysulfonium salt intermediate. The subsequent deprotonation by a hindered base, such as triethylamine, and elimination via a five-membered ring transition state yields the ketone.[2][3] The rate-determining step is often the initial attack of the alcohol on the activated DMSO species.

It is anticipated that 1-(benzyloxy)propan-2-ol will exhibit a faster reaction rate in Swern oxidation compared to 1-(benzyloxy)decan-2-ol . The bulkier octyl chain of the decanol derivative will sterically hinder the approach of the alcohol to the electrophilic sulfur atom of the activated DMSO reagent.[4] This increased steric congestion around the hydroxyl group will raise the activation energy of the initial nucleophilic attack, thereby slowing down the reaction.

Experimental Protocol: Swern Oxidation

This protocol is a self-validating system as the progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure complete consumption of the starting material.

Materials:

  • 1-(Benzyloxy)alkan-2-ol (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq)

  • Triethylamine (5.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure: [5]

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DCM.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride to the stirred DCM.

  • In a separate flask, dissolve anhydrous DMSO in anhydrous DCM and add this solution dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Dissolve the 1-(benzyloxy)alkan-2-ol in anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30 minutes at -78 °C. For the more hindered 1-(benzyloxy)decan-2-ol, warming the reaction to -40 °C for a short period may be beneficial.[5]

  • Add triethylamine dropwise to the reaction mixture, which may cause it to become cloudy.

  • After stirring for 30 minutes at -78 °C, allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.

  • Purify the product by flash column chromatography.

Swern_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification DCM Anhydrous DCM Activation Activate DMSO with Oxalyl Chloride @ -78 °C DCM->Activation Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Activation DMSO_Solution DMSO in DCM DMSO_Solution->Activation Alcohol_Addition Add Alcohol @ -78 °C Activation->Alcohol_Addition Stir 15 min Base_Addition Add Triethylamine @ -78 °C Alcohol_Addition->Base_Addition Stir 30 min Warm_Up Warm to RT Base_Addition->Warm_Up Stir 30 min Quench Quench with Water Warm_Up->Quench Extract Extract with DCM Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Isolated Ketone Purify->Product

Swern Oxidation Experimental Workflow.
Esterification

Esterification of secondary alcohols is a common reaction, often carried out using an acid chloride or an acid anhydride in the presence of a base. The use of acetic anhydride with a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP) is a standard procedure.

Mechanistic Considerations and Expected Reactivity Differences:

The esterification with acetic anhydride proceeds via nucleophilic attack of the alcohol's hydroxyl group on one of the carbonyl carbons of the anhydride. The reactivity is highly sensitive to steric hindrance around the hydroxyl group.

In this case, 1-(benzyloxy)propan-2-ol is expected to undergo esterification more readily than 1-(benzyloxy)decan-2-ol . The long octyl chain in the decanol derivative creates significant steric bulk, impeding the approach of the hydroxyl group to the electrophilic carbonyl carbon of acetic anhydride.[6] This steric hindrance will likely result in a slower reaction rate and may require more forcing conditions (e.g., higher temperature or longer reaction time) to achieve a comparable yield to the propanol derivative.

Experimental Protocol: Esterification with Acetic Anhydride

This protocol's self-validating nature is ensured by monitoring the disappearance of the starting alcohol via TLC.

Materials:

  • 1-(Benzyloxy)alkan-2-ol (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Pyridine (as solvent and base) or Dichloromethane (as solvent) with catalytic DMAP

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the 1-(benzyloxy)alkan-2-ol in pyridine or dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • If using dichloromethane, add a catalytic amount of DMAP.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • If pyridine was used as the solvent, it can be removed by washing with aqueous copper sulfate solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by flash column chromatography.

Table of Expected Reactivity in Esterification:

Feature1-(Benzyloxy)propan-2-ol1-(Benzyloxy)decan-2-olRationale
Relative Rate FasterSlowerLess steric hindrance from the methyl group allows for easier access to the electrophilic carbonyl of the anhydride.[6]
Reaction Conditions Milder (e.g., room temperature)May require heatingTo overcome the higher activation energy due to steric hindrance.
Potential Byproducts MinimalPotential for incomplete reactionDue to slower reaction kinetics.
Etherification (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust method for forming ethers, involving the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction.[7][8]

Mechanistic Considerations and Expected Reactivity Differences:

This reaction involves two main steps: deprotonation of the alcohol to form the more nucleophilic alkoxide, followed by the SN2 attack of the alkoxide on an alkyl halide. The deprotonation step is generally fast. The rate-limiting step is the SN2 reaction, which is sensitive to steric hindrance at both the nucleophile and the electrophile.

When comparing the two alkoxides derived from our substrates, the alkoxide of 1-(benzyloxy)propan-2-ol is expected to be a more effective nucleophile than the alkoxide of 1-(benzyloxy)decan-2-ol . The bulky octyl chain will sterically shield the nucleophilic oxygen atom, making it more difficult to attack the electrophilic carbon of the alkyl halide.[4] This will likely lead to a slower reaction rate for the decanol derivative. Furthermore, with secondary alkoxides, there is always a risk of a competing E2 elimination reaction, especially if a more hindered alkyl halide is used.[7]

Experimental Protocol: Williamson Ether Synthesis

The success of this protocol can be validated by TLC analysis, observing the formation of a new, less polar spot corresponding to the ether product.

Materials:

  • 1-(Benzyloxy)alkan-2-ol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Methyl iodide (or another primary alkyl halide) (1.5 eq)

  • Saturated aqueous ammonium chloride solution

Procedure: [9][10]

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a suspension of NaH in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the 1-(benzyloxy)alkan-2-ol in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the primary alkyl halide (e.g., methyl iodide) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC. Gentle heating may be required for the more hindered substrate.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with an organic solvent like diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the ether product by flash column chromatography.

Williamson_Ether_Synthesis cluster_alkoxide Alkoxide Formation cluster_sn2 SN2 Reaction cluster_workup_ether Work-up & Purification Alcohol 1-(Benzyloxy)alkan-2-ol NaH NaH in THF @ 0 °C to RT Alcohol->NaH Alkoxide Alkoxide Intermediate NaH->Alkoxide Deprotonation Reaction SN2 Attack Alkoxide->Reaction Alkyl_Halide Primary Alkyl Halide (e.g., CH3I) @ 0 °C Alkyl_Halide->Reaction Ether_Product Crude Ether Product Reaction->Ether_Product Quench_Ether Quench (NH4Cl) Ether_Product->Quench_Ether Extract_Ether Extract Quench_Ether->Extract_Ether Purify_Ether Purify Extract_Ether->Purify_Ether Final_Ether Pure Ether Purify_Ether->Final_Ether

Williamson Ether Synthesis Workflow.

Conclusion

In the comparative analysis of 1-(benzyloxy)decan-2-ol and 1-(benzyloxy)propan-2-ol, the length of the alkyl chain at the C2 position is the decisive factor in their relative reactivity. For the common organic transformations of oxidation, esterification, and etherification, 1-(benzyloxy)propan-2-ol is predicted to be the more reactive substrate due to the lower steric hindrance afforded by its methyl group compared to the bulky octyl group of its decanol counterpart .

This guide provides a foundational understanding for researchers to anticipate the behavior of these molecules and to design their synthetic strategies accordingly. While the provided protocols are robust, empirical optimization will always be necessary to achieve the highest yields and purity for each specific substrate.

References

  • NROChemistry. Swern Oxidation: Reaction Mechanism. NROChemistry. Available at: [Link].

  • Chemistry LibreTexts. Swern oxidation. Chemistry LibreTexts. Available at: [Link].

  • Wikipedia. Swern oxidation. Wikipedia. Available at: [Link].

  • Organic Chemistry Portal. Swern Oxidation. Organic Chemistry Portal. Available at: [Link].

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. University of Richmond. Available at: [Link].

  • Utah Tech University. Williamson Ether Synthesis. Utah Tech University. Available at: [Link].

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link].

  • Chemistry LibreTexts. Acid Anhydrides react with alcohols to form esters. Chemistry LibreTexts. Available at: [Link].

  • ResearchGate. Electro-oxidative amination of benzylic C(sp³)–C(sp³) bonds in aromatic hydrocarbons. ResearchGate. Available at: [Link].

  • Wikipedia. Steric effects. Wikipedia. Available at: [Link].

  • Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link].

  • Chemguide. esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link].

  • PubMed. Through Stronger Hindrance to Higher Reactivity: Influence of the Alkyl Chains on the Activation Energy of Ether Cleavage on Silicon. PubMed. Available at: [Link].

  • Chemistry LibreTexts. Inductive Effects of Alkyl Groups. Chemistry LibreTexts. Available at: [Link].

  • RSC Publishing. Effect of alkyl side chain length on microscopic structures and mechanical properties of ionically-functionalized block polymer-based thermoplastic elastomers. RSC Publishing. Available at: [Link].

  • ResearchGate. Mixed carboxylic acid anhydrides: II. Esterification of alcohols with the formic acid/acetic anhydride reaction mixture. ResearchGate. Available at: [Link].

  • PubMed. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. PubMed. Available at: [Link].

  • Chemistry LibreTexts. 18.2: Preparing Ethers. Chemistry LibreTexts. Available at: [Link].

  • Organic Chemistry Data. Acid to Ester - Common Conditions. Organic Chemistry Data. Available at: [Link].

  • YouTube. Effect of an electron withdrawing group in a benzyl cation. YouTube. Available at: [Link].

  • ResearchGate. Want to synthesis ether using secondary alcohol and Ethyl iodide. So please suggest reagent?. ResearchGate. Available at: [Link].

  • YouTube. 08.06 Acylation by Anhydrides and Esters. YouTube. Available at: [Link].

  • YouTube. Steric Hindrance | Organic Chemistry. YouTube. Available at: [Link].

  • Quora. Is the amino group in a benzyl amine an electron withdrawing group?. Quora. Available at: [Link].

  • ResearchGate. Through Stronger Hindrance to Higher Reactivity: Influence of the Alkyl Chains on the Activation Energy of Ether Cleavage on Silicon. ResearchGate. Available at: [Link].

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Definitive Guide to the Spectroscopic Differentiation of 1-Benzyloxy and 2-Benzyloxy Isomers

[1]

Content Type: Technical Comparison Guide Subject: Isomeric Differentiation of Naphthalene Derivatives (1- vs. 2-Substitution) Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists[1]

Executive Summary

Differentiation between 1-benzyloxy (α-benzyloxy) and 2-benzyloxy (β-benzyloxy) isomers is a recurring challenge in drug discovery, particularly when synthesizing naphthalene-based scaffolds or optimizing pharmacophores.[1] While these isomers share identical molecular weights and similar polarities, their steric and electronic environments differ radically.[1]

The 1-isomer is characterized by significant steric strain due to the peri-interaction with the H8 proton, forcing the benzyl group out of planarity.[1] The 2-isomer , lacking this constraint, adopts a flatter, more conjugated conformation.[1] This guide outlines a self-validating spectroscopic workflow to distinguish these isomers using NMR (


Part 1: Theoretical Basis & Mechanistic Distinction[1]

To interpret the spectra correctly, one must understand the underlying physical chemistry governing these isomers.[1]

Steric Environment (The Peri-Effect)[1]
  • 1-Benzyloxynaphthalene: The oxygen at position 1 is in close proximity to the proton at position 8 (the peri-position).[1] This steric clash prevents the benzyloxy group from lying coplanar with the naphthalene ring.[1] Crystallographic data confirms a dihedral angle of ~83°, effectively decoupling the benzyl

    
    -system from the naphthalene core [1].[1]
    
  • 2-Benzyloxynaphthalene: The oxygen at position 2 faces the open H1 and H3 positions.[1] The steric hindrance is minimal, allowing for greater orbital overlap and planarity.[1]

Electronic Consequences[1][2]
  • Shielding/Deshielding: The twisting in the 1-isomer alters the ring current anisotropy experienced by the benzylic methylene protons (

    
    ).[1]
    
  • Symmetry: The 2-isomer possesses a local axis of symmetry that simplifies the aromatic region compared to the crowded 1-isomer.[1]

Part 2: Primary Spectroscopic Method – Nuclear Magnetic Resonance (NMR)[1]

NMR is the "Gold Standard" for this differentiation.[1] Do not rely on chemical shift (

1coupling patterns (multiplicity)Nuclear Overhauser Effect (NOE)1
A. H NMR: The "Fingerprint" Region (7.0 – 8.5 ppm)[1]
Feature1-Benzyloxy Isomer2-Benzyloxy IsomerMechanistic Cause
H1 Signal N/A (Substituted)Singlet (s) or doublet (

Hz)
H1 in the 2-isomer is isolated between the ether and the ring junction.[1] It shows only weak meta-coupling.[1]
H2 Signal Doublet (d) (

Hz)
Doublet of Doublets (dd) In the 1-isomer, H2 couples strongly to H3.[1] In the 2-isomer, H2 is substituted.[1]
H8 Signal Deshielded (Downfield) Normal Aromatic RangeThe peri-interaction in the 1-isomer deshields H8, often pushing it to

ppm.[1]
Benzylic

Often appears as a singlet Often appears as a singlet Note:[1] While both are singlets, the 1-isomer

may show broadening or diastereotopicity at low temperatures due to restricted rotation.[1]
B. NOE/ROESY: The Self-Validating Step

If 1D NMR is ambiguous due to overlap, NOE (Nuclear Overhauser Effect) provides spatial proof.[1]

  • Experiment: Irradiate the Benzylic Methylene (

    
    ) frequency.
    
  • 1-Isomer Response: You will observe NOE enhancement at H2 and H8 .[1] (The H8 enhancement is the "smoking gun" for 1-substitution).[1]

  • 2-Isomer Response: You will observe NOE enhancement at H1 and H3 .[1]

C. C NMR: Ipso-Carbon Shifts

The carbon directly attached to the oxygen (C-O) shows distinct shifts due to the "γ-gauche" effect caused by the steric twist in the 1-isomer.[1]

  • 1-Isomer (C1): Typically resonates downfield (

    
     ppm).[1]
    
  • 2-Isomer (C2): Typically resonates upfield relative to C1 (

    
     ppm) due to better conjugation.[1]
    

Part 3: Secondary Methods (UV-Vis & Fluorescence)[1]

While less structural than NMR, these methods are excellent for quick quality control (QC) once the isomer identity is established.[1]

  • Fluorescence: 2-substituted naphthalenes (like 2-naphthol derivatives) generally exhibit higher quantum yields and stronger fluorescence than 1-isomers.[1] The non-planar distortion in 1-benzyloxy derivatives opens non-radiative decay pathways (intersystem crossing), quenching fluorescence [2].[1]

  • UV Absorbance: The 2-isomer, being more planar, often shows a red-shifted (bathochromic)

    
     compared to the 1-isomer due to extended conjugation.[1]
    

Part 4: Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition
  • Solvent:

    
     (Standard) or 
    
    
    (if solubility is poor).[1] Note:
    
    
    may broaden peaks due to viscosity.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Acquisition Parameters:

    • Scans: Minimum 16 (1H), 512 (13C).

    • Relaxation Delay (

      
      ): 2.0 seconds (essential for accurate integration).
      
    • Crucial Step: Phasing must be manual for the aromatic region to distinguish the H1 singlet in the 2-isomer from noise.[1]

Protocol B: The "NOE Confirmation" Workflow
  • Acquire a standard 1D proton spectrum.[1]

  • Identify the benzylic

    
     singlet (typically 
    
    
    5.1 – 5.3 ppm).[1]
  • Set up a 1D Selective NOE or 2D NOESY experiment.

  • Excitation: Select the

    
     peak.[1]
    
  • Analysis:

    • Look for a response in the aromatic region (

      
       7.0 – 8.5).[1]
      
    • Decision: If a signal appears at the very high field end of the aromatic region (H1, isolated)

      
      2-Isomer .[1] If a signal appears at the very low field end (H8, deshielded) 
      
      
      1-Isomer .[1]

Part 5: Decision Logic & Visualization[1]

The following diagram illustrates the logical flow for determining the isomer identity using the data described above.

IsomerIDStartUnknown Benzyloxy IsomerStep1Acquire 1H NMR(Focus on 7.0 - 8.5 ppm)Start->Step1Decision1Is there a distinct Singlet (s)or small doublet (J < 2Hz)?Step1->Decision1Result2Likely 2-Benzyloxy Isomer(H1 is isolated)Decision1->Result2YesResult1Likely 1-Benzyloxy Isomer(H1 is substituted)Decision1->Result1No (Only Doublets/Multiplets)Step2Perform NOE Experiment(Irradiate Benzylic CH2)Result2->Step2Result1->Step2Decision2Where is the NOE Signal?Step2->Decision2Confirm1NOE at H8 (Peri-proton)CONFIRMED: 1-IsomerDecision2->Confirm1Downfield Signal (>8.0 ppm)Confirm2NOE at H1 (Singlet)CONFIRMED: 2-IsomerDecision2->Confirm2Upfield Signal (~7.2 ppm)

Caption: Logical workflow for distinguishing 1-benzyloxy vs. 2-benzyloxy isomers using 1H NMR and NOE correlations.

References

  • Venkatesan, P., et al. "1-(Benzyloxy)naphthalene."[1][2] Acta Crystallographica Section E: Structure Reports Online, vol. 67, no. 7, 2011, p. o1924.[1]

  • O'Connor, D. V., et al. "Fluorescence of 2-naphthol and its derivatives."[1] Journal of Photochemistry, 1982.[1] (Contextual validation of 2-isomer fluorescence properties).

  • LibreTexts Chemistry. "14.5: Chemical Shifts in 1H NMR Spectroscopy."

  • PubChem. "2-Benzyloxynaphthalene Compound Summary."[1]

Technical Guide: Determination of Enantiomeric Excess (ee) for 1-(Benzyloxy)decan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule of Interest: 1-(Benzyloxy)decan-2-ol CAS Registry Number: (Generic for racemate) N/A for specific isomer without registry lookup, but defined as the


 ether-alcohol.
Critical Challenge:  The resolution of 1-(benzyloxy)decan-2-ol presents a specific analytical challenge due to its amphiphilic nature—a lipophilic decyl chain paired with a polar hydroxyl group and a UV-active benzyl ether. While often generated via lipase-catalyzed kinetic resolution (e.g., using Burkholderia cepacia lipase), accurate quantification of ee requires distinguishing between the subtle steric differences of the C2 chiral center.

This guide compares three distinct analytical workflows. For routine high-precision analysis, Chiral HPLC is the designated "Gold Standard." For absolute configuration assignment, Mosher's Ester NMR is the requisite validation tool.[1] Chiral GC serves as a high-throughput alternative, provided thermal stability is maintained.

Method 1: Chiral HPLC (The Gold Standard)

Best For: Routine process monitoring, high precision (>99% accurate), and UV-active samples.

The Mechanism

The benzyl ether moiety in 1-(benzyloxy)decan-2-ol acts as a "handle" for


-

interactions with polysaccharide-based stationary phases. The long decyl chain requires a non-polar mobile phase to prevent peak tailing, making Normal Phase (NP) chromatography the ideal mode.
Experimental Protocol
  • Column Selection: Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Why: The OD-H column historically provides superior separation factors (

      
      ) for secondary alcohols with aromatic protecting groups due to the specific cavity shape of the cellulose backbone.
      
  • Mobile Phase: Hexane : Isopropanol (IPA).

    • Starting Ratio: 95:5 (v/v).[2]

    • Optimization: If retention is too low (

      
      ), decrease IPA to 98:2. The decyl chain increases retention on the silica support, so a slightly stronger eluent (more IPA) than used for shorter chain analogs (e.g., propanol derivatives) may be necessary to elute within 20 minutes.
      
  • Flow Rate: 0.5 – 1.0 mL/min (Adjust to keep backpressure < 40 bar).

  • Detection: UV at 254 nm (targeting the benzyl ring).

  • Temperature: 25°C (Isocratic).

Self-Validating Workflow
  • Racemic Standard: Inject a 1 mg/mL solution of racemic 1-(benzyloxy)decan-2-ol. Ensure baseline resolution (

    
    ).
    
  • Blank Run: Inject pure mobile phase to identify system peaks (e.g., solvent fronts) that could be mistaken for the minor enantiomer.

  • Sample Injection: Inject the resolved sample.

  • Calculation:

    
    
    

Method 2: 1H NMR via Mosher's Ester (The Validation Tool)

Best For: Determining Absolute Configuration (R vs S) and validating HPLC elution order.

The Mechanism

Chiral HPLC separates enantiomers, but it does not tell you which peak is R and which is S without a known standard. Derivatization with MTPA-Cl (Mosher's Acid Chloride) creates diastereomers. The magnetic anisotropy of the phenyl group in the MTPA moiety causes predictable upfield/downfield shifts in the proton NMR signals of the substrate, allowing configuration assignment.

Experimental Protocol
  • Derivatization:

    • Take 10 mg of resolved alcohol in a dry vial.

    • Add dry Pyridine (0.5 mL) and (R)-(-)-MTPA-Cl (1.5 eq).

    • Stir for 4 hours at room temperature.

    • Quench with water, extract with

      
      , and dry over 
      
      
      
      .
  • Analysis:

    • Acquire a 1H NMR spectrum (minimum 400 MHz, preferably 500 MHz).

    • Focus on the benzylic protons (

      
      ) or the methine proton  at C2 (
      
      
      
      ).
  • Interpretation:

    • Compare the chemical shifts (

      
      ) of the diastereomeric mixture (if low ee) or compare the pure derivative against the racemic derivative.
      
    • Use the

      
       model to assign configuration.[3][4]
      

Critical Note: The decyl chain protons will likely overlap significantly. Focus strictly on the distinct signals near the chiral center (C1 and C2 protons).

Method 3: Chiral GC (High-Throughput Alternative)

Best For: Analyzing reaction mixtures containing both the alcohol and its ester (e.g., during kinetic resolution) without workup.

The Challenge

1-(Benzyloxy)decan-2-ol has a high boiling point. Standard chiral GC columns (often based on cyclodextrins) have temperature limits (


C).
Experimental Protocol
  • Column: CP-Chirasil-Dex CB or Beta-DEX 120 (25 m x 0.25 mm).

  • Carrier Gas: Helium or Hydrogen (constant flow).

  • Temperature Program:

    • Start: 100°C (Hold 1 min).

    • Ramp: 10°C/min to 180°C.

    • Hold: Until elution (likely > 15 mins).

  • Derivatization (Optional but Recommended): Converting the alcohol to an acetate in situ (using acetic anhydride) often improves peak shape and volatility, preventing thermal degradation of the benzyl ether.

Comparative Analysis

FeatureChiral HPLC (OD-H)Mosher's Ester NMRChiral GC
Primary Utility Routine ee determinationAbsolute Config.[5] AssignmentKinetic Resolution Monitoring
Precision High (< 0.1% error)Medium (~1-2% error)Medium-High
Sample Prep Minimal (Dilution)High (Chemical Reaction)Low (or Derivatization)
Throughput 15-30 min/sample> 4 hours/sample20-40 min/sample
Limitations Requires solvent consumptionRequires pure isolated materialThermal stability risks

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the correct method based on the sample state and data requirements.

G Start Sample: 1-(Benzyloxy)decan-2-ol StateCheck Is the sample a crude reaction mix (Alcohol + Ester)? Start->StateCheck GC_Path Method: Chiral GC (Simultaneous separation of Alcohol/Ester) StateCheck->GC_Path Yes Isolate Isolate Alcohol (Flash Column) StateCheck->Isolate No (Pure Alcohol) ThermalCheck Check Thermal Stability (T < 220°C) GC_Path->ThermalCheck End Report ee% and Config ThermalCheck->End HPLC_Path Method: Chiral HPLC (Chiralcel OD-H, Hex/IPA) Isolate->HPLC_Path ConfigCheck Is Absolute Config Known? HPLC_Path->ConfigCheck Mosher Method: Mosher's Ester NMR (Derivatize w/ MTPA-Cl) ConfigCheck->Mosher No ConfigCheck->End Yes Mosher->End

Figure 1: Decision tree for selecting the appropriate analytical technique based on sample purity and data needs.

References

  • Daicel Corporation. (n.d.). Chiralcel OD-H Instruction Manual. Chiral Technologies. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4][6] Nature Protocols, 2(10), 2451–2458. [Link]

  • Ghanem, A. (2011). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron, 67(7), 1309-1332. (Context for lipase resolution of benzyloxy alcohols).
  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-(Benzyloxy)decan-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound: A Foundation for Safe Disposal

1-(Benzyloxy)decan-2-ol is a chemical compound that, while not having extensive, publicly available hazard data, can be assessed by examining its structural components: a long-chain alcohol (decanol) and a benzyl ether moiety. This analysis allows us to anticipate its potential hazards and dictate the appropriate disposal pathway.

  • Long-Chain Alcohol (Decanol): Alcohols, particularly those with longer carbon chains, are typically combustible.[1][2][3] While 1-decanol itself is classified as causing serious eye irritation, similar long-chain alcohols may also cause skin irritation.[2][4][5] Product wastes containing greater than 10% alcohol are often regarded as ignitable material and disposed of as hazardous waste.[6]

  • Benzyl Ether: Benzyl ethers can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[1][7][8] Furthermore, some benzyl compounds are noted as being toxic to aquatic life.[1][4]

Given these characteristics, 1-(Benzyloxy)decan-2-ol should be treated as a hazardous waste. It is crucial to avoid drain or trash disposal, as this can lead to environmental contamination and non-compliance with regulations.[9][10]

Core Disposal Protocol: A Step-by-Step Guide

The proper disposal of 1-(Benzyloxy)decan-2-ol is a process that demands meticulous attention to detail. The following protocol is designed to guide you through this process, ensuring safety and compliance at every step.

Step 1: Waste Characterization and Segregation

The first and most fundamental step is to classify your waste. Based on its components, 1-(Benzyloxy)decan-2-ol waste should be categorized as a non-halogenated organic solvent waste .

Causality: Proper segregation is paramount to prevent accidental chemical reactions in the waste container. Mixing incompatible waste streams can lead to the generation of heat, toxic gases, or even explosions.

Step 2: Container Selection and Labeling
  • Container: Use a clean, chemically compatible container with a secure, tight-fitting lid. Borosilicate glass or a suitable plastic container (e.g., high-density polyethylene) is recommended. Ensure the container is not reactive with the waste.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "1-(Benzyloxy)decan-2-ol"

    • The words "Hazardous Waste"

    • An accumulation start date (the date the first drop of waste enters the container)

    • The specific hazards associated with the waste (e.g., "Combustible," "Irritant").

Causality: Clear and accurate labeling is a regulatory requirement and a critical safety measure.[10] It informs everyone in the laboratory of the container's contents and associated dangers, preventing accidental misuse or improper disposal.

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

Your laboratory should have a designated Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[6]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[6] A designated area within a fume hood is often an ideal location.

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

    • Inspect the container weekly for any signs of leakage or degradation.[6]

Causality: The SAA provides a controlled environment for the short-term storage of hazardous waste, minimizing the risk of spills and exposure.[6] Keeping containers closed prevents the release of flammable or harmful vapors into the laboratory atmosphere.

Step 4: Arranging for Disposal

Once the waste container is full, or within one year of the accumulation start date (whichever comes first), it must be removed from the SAA.[6]

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for hazardous waste disposal. They will have established procedures and licensed contractors for the transportation and disposal of chemical waste.

  • Provide Necessary Information: Be prepared to provide the EHS office with the completed hazardous waste label and any other required documentation.

  • Do Not Transport Waste Yourself: The transportation of hazardous waste is regulated and requires specialized training and placarding.[11]

Causality: Federal and local regulations strictly govern the transportation and disposal of hazardous waste.[12][13] Utilizing your institution's EHS office and their certified waste management vendors ensures that your waste is handled in a compliant and environmentally responsible manner.[1][14]

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of 1-(Benzyloxy)decan-2-ol, the following workflow diagram is provided.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS & Waste Vendor A Waste Generation (1-(Benzyloxy)decan-2-ol) B Characterize as Hazardous Waste (Non-Halogenated Organic) A->B Step 1 C Select & Label Compatible Container B->C Step 2 D Accumulate in Satellite Accumulation Area (SAA) C->D Step 3 E Container Full or Accumulation Time Limit Reached D->E F Contact Environmental Health & Safety (EHS) E->F Step 4 G EHS Schedules Waste Pickup F->G H Licensed Vendor Transports Waste G->H I Compliant Disposal (e.g., Incineration) H->I

Caption: Decision workflow for the disposal of 1-(Benzyloxy)decan-2-ol.

Quantitative Data Summary: Hazard Profile

Hazard ClassificationAssociated ComponentPrimary ConcernDisposal Implication
Combustible Liquid Long-Chain AlcoholFire HazardMust be managed as hazardous waste; avoid ignition sources.
Irritant Long-Chain Alcohol & Benzyl EtherSkin, Eye, and Respiratory IrritationRequires proper personal protective equipment (PPE) during handling and disposal.
Harmful if Swallowed/Inhaled/Absorbed Benzyl EtherToxicityAvoid generation of dusts or aerosols; handle in a well-ventilated area.
Toxic to Aquatic Life Benzyl CompoundsEnvironmental ContaminationProhibits drain disposal.

Conclusion: A Commitment to Safety and Stewardship

The responsible disposal of laboratory chemicals is a non-negotiable aspect of scientific research. By adhering to the detailed procedures outlined in this guide, you are not only ensuring your personal safety and that of your colleagues but also upholding your responsibility as a steward of the environment. Always consult your institution's specific guidelines and your Safety Data Sheets for the most accurate and up-to-date information.

References

  • Global Safety Management. (2015). Safety Data Sheet: Benzyl Alcohol. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-(Benzyloxy)ethanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-Benzyl-2-(benzyloxy)naphthalene Properties.
  • Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

  • BIOCHEM. (2017). Safety data sheet of 'BIOCHEM - 1-DECANOL (DECYL ALCOHOL)
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Decanol. Retrieved from [Link]

  • Agilent Technologies, Inc. (2019).
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • ChemicalBook. (2026).
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • ACS Publications. (2023). Production of Long Chain Alcohols from Waste Polyethylene Pyrolysis Oil Using a One-Pot Hydroboration–Oxidation Process. ACS Sustainable Chemistry & Engineering.
  • National Center for Biotechnology Information. (n.d.). 1-(Benzylamino)decan-2-ol. PubChem. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Decanol, 10-(phenylmethoxy)-. PubChem. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • PubMed. (n.d.). Environmental properties of long chain alcohols.
  • U.S. Environmental Protection Agency. (n.d.).
  • CDMS. (2022).
  • Sigma-Aldrich. (2012).
  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • BASF. (2026).
  • University of California, San Diego. (2024). How to Store and Dispose of Extremely Hazardous Chemical Waste.
  • ChemBK. (n.d.). 1-Decanol.

Sources

Personal protective equipment for handling 1-(Benzyloxy)decan-2-OL

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The Molecular Logic

1-(Benzyloxy)decan-2-ol (CAS: 95331-19-4) is a lipophilic ether-alcohol intermediate.[1] As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheets (SDS) for this exact isomer are rare, its safety profile is predictable through Structure-Activity Relationship (SAR) analysis.

We treat this molecule as a hybrid hazard:

  • The Decyl Chain (C10): High lipophilicity. This acts as a permeation enhancer, allowing the molecule (and any dissolved solutes) to penetrate the skin barrier effectively.

  • The Benzyl Ether Moiety: A potential peroxide former (though stable relative to simple ethers) and a solvent that can degrade standard latex rubber.

  • The Secondary Alcohol: Increases polarity slightly but contributes to severe eye irritation potential.

Core Directive: Treat as a Skin Irritant (Category 2) , Severe Eye Irritant (Category 2A/1) , and a Class IIIB Combustible Liquid .[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" defaults. This molecule’s oily nature requires specific barrier protection.

Hand Protection: The "Lipophilic Rule"

Standard latex gloves are forbidden . The benzyl ether group degrades latex, and the aliphatic chain facilitates permeation.

TaskGlove MaterialMin. ThicknessRationale
General Handling Nitrile (High Grade) ≥ 5 mil (0.12 mm)Resists aliphatic alcohols; provides splash protection against benzyl derivatives.[1]
Spill Cleanup / Immersion Laminate (Silver Shield/Barrier) Multi-layerMandatory. Benzyl ethers can permeate nitrile over time (breakthrough < 30 mins for thin gloves).[1] Laminate offers >480 min protection.
Heat / Synthesis Viton or Butyl ≥ 15 milIf heating, vapors increase permeation rates. Butyl resists ketones/esters/ethers better than nitrile at high temps.
Eye & Face Protection[1][2][3][4][5][6]
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Why: Viscous, oily liquids are difficult to irrigate from the eye. Safety glasses allow "run-in" if a splash hits the forehead.[1]

  • Face Shield: Required only during synthesis setup or high-volume (>1L) transfers.[1]

Respiratory Protection
  • Standard Use: Fume hood (Face velocity: 0.5 m/s or 100 fpm).

  • Outside Hood: If heating or aerosolizing, use a Half-Face Respirator with Organic Vapor (OV) cartridges (Black band).[1]

Operational Workflow & Logic

The following diagram illustrates the decision-making process for handling this specific chemical class.

HandlingProtocol Start START: 1-(Benzyloxy)decan-2-ol Handling RiskCheck Risk Assessment: Is volume > 100mL or Heated? Start->RiskCheck StandardPPE Standard PPE: Nitrile (5mil) + Goggles Lab Coat RiskCheck->StandardPPE No HighRiskPPE Enhanced PPE: Double Glove (Laminate Liner) Face Shield + Apron RiskCheck->HighRiskPPE Yes HoodWork Work in Fume Hood (Sash at 18 inches) StandardPPE->HoodWork Transfer Transfer/Reaction Avoid Aerosols HoodWork->Transfer InertAtmosphere Inert Atmosphere (N2/Ar) Check Peroxides if Old HighRiskPPE->InertAtmosphere InertAtmosphere->Transfer Cleanup Decontamination: Solvent Wipe (Ethanol/Acetone) then Soap & Water Transfer->Cleanup Disposal Disposal: Non-Halogenated Organic Waste Cleanup->Disposal

Caption: Operational decision tree for handling 1-(Benzyloxy)decan-2-ol, distinguishing between standard bench scale and high-risk synthesis conditions.

Detailed Handling Protocol

Step 1: Pre-Operational Check (The "Self-Validating" System)

Before opening the vessel, verify the integrity of your safety barriers.[1]

  • Glove Inflation Test: Inflate nitrile gloves to check for pinholes.

  • Peroxide Check: If the container has been opened >6 months ago, test for peroxides (using starch-iodide paper).[1] Benzyl ethers can form peroxides upon long-term storage.[1]

  • Solvent Prep: Have a wash bottle of Ethanol or Isopropanol ready. Water alone will not solubilize this lipophilic compound during cleanup.

Step 2: Transfer & Synthesis[1]
  • Viscosity Management: This compound is likely viscous. Avoid pouring. Use positive displacement pipettes or glass syringes to prevent drips.

  • Heating: If reaction requires heat (>60°C), ensure a reflux condenser is active. The benzyl-oxygen bond is stable, but thermal decomposition can release benzyl alcohol vapors (irritant).[1]

Step 3: Decontamination

Because of the C10 chain, this chemical will cling to glass and surfaces like an oil.

  • Primary Wipe: Wipe spills immediately with a dry paper towel to remove bulk liquid.

  • Solubilization: Spray area with Ethanol/Acetone.

  • Final Wash: Wash with soap and water.[2][3][4]

  • Waste: Dispose of wipes in solid hazardous waste (do not trash).

Emergency Response Logic

In the event of exposure, the lipophilicity of the molecule dictates the response speed.

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin SKIN CONTACT (High Absorption Risk) Type->Skin Eye EYE CONTACT (Adhesion Risk) Type->Eye ActionSkin 1. Blot excess (don't rub) 2. Soap & Water (15 min) 3. Do NOT use solvents on skin Skin->ActionSkin ActionEye 1. Force eyelids open 2. Flush 15 min minimum 3. Consult Ophthalmologist Eye->ActionEye Medical Seek Medical Attention Bring SDS/Structure ActionSkin->Medical ActionEye->Medical

Caption: Emergency response workflow emphasizing the prohibition of solvents on skin to prevent enhanced absorption.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11010864, 1-Decanol, 10-(phenylmethoxy)- [Isomer Analog for Structure Verification]. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.